2-(2-Methylbenzoyl)oxazole
Description
Properties
IUPAC Name |
(2-methylphenyl)-(1,3-oxazol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-4-2-3-5-9(8)10(13)11-12-6-7-14-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHRYSRGUSAEID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=NC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642068 | |
| Record name | (2-Methylphenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-53-0 | |
| Record name | (2-Methylphenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Methylbenzoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Establishing the Molecular Identity
In the landscape of heterocyclic chemistry, precision in nomenclature is paramount. This guide focuses on the physicochemical properties of the compound identified by the CAS Number 95-21-6. While the query "2-(2-Methylbenzoyl)oxazole" was noted, extensive database searches consistently resolve to 2-Methylbenzoxazole . The former suggests a significantly different molecular structure containing a benzoyl moiety, for which there is scant literature. Therefore, this technical guide is dedicated to the well-documented and industrially relevant compound, 2-Methylbenzoxazole (C₈H₇NO), a key scaffold in medicinal chemistry and materials science.[1][2][3] This document will serve as a comprehensive resource, detailing its fundamental physicochemical characteristics and the methodologies for their determination.
Core Physicochemical Properties of 2-Methylbenzoxazole
The utility of a chemical entity in research and development is fundamentally governed by its intrinsic physicochemical properties. These parameters influence its reactivity, solubility, bioavailability, and suitability for various applications. The key properties of 2-Methylbenzoxazole are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO | [2][3] |
| Molecular Weight | 133.15 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Melting Point | 5-10 °C (lit.) | [3] |
| Boiling Point | 178 °C (lit.) | [3] |
| Density | 1.121 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n20/D) | 1.550 (lit.) | [3] |
| Solubility | Insoluble in water; soluble in alcohol. | [1] |
| pKa (of conjugate acid) | 1.58 ± 0.10 (Predicted) | |
| LogP | 1.82 |
Experimental Protocols for Physicochemical Characterization
A thorough understanding of a compound's properties necessitates robust experimental verification. The following section details the standard methodologies for determining the key physicochemical parameters of 2-Methylbenzoxazole, providing the rationale behind each technique.
Determination of Melting and Boiling Points
The melting and boiling points are critical indicators of a compound's purity and the strength of its intermolecular forces.
-
Melting Point Determination:
-
Methodology: A capillary melting point apparatus is the standard instrument. A small, powdered sample of solidified 2-Methylbenzoxazole is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.
-
Causality: A sharp melting point range (typically < 1 °C) is indicative of a high-purity sample. Impurities tend to broaden and depress the melting point.
-
-
Boiling Point Determination:
-
Methodology: Due to the relatively high boiling point, distillation is the preferred method. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, and the liquid and vapor phases are in equilibrium, is recorded as the boiling point.
-
Causality: The boiling point is a measure of the volatility of the compound and is directly related to the strength of its intermolecular forces.
-
Spectroscopic Analysis
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in 2-Methylbenzoxazole.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR Spectroscopy: Provides information about the number of different types of protons and their chemical environments. For 2-Methylbenzoxazole, the spectrum would show signals for the aromatic protons on the benzene ring and the methyl protons.
-
¹³C NMR Spectroscopy: Reveals the number of different types of carbon atoms in the molecule.
-
Experimental Workflow: A dilute solution of the sample is prepared in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The tube is then inserted into the NMR spectrometer, and the spectrum is acquired.
-
-
Infrared (IR) Spectroscopy:
-
Methodology: IR spectroscopy is used to identify the functional groups present in a molecule. A drop of liquid 2-Methylbenzoxazole is placed between two salt plates (e.g., NaCl), and an IR spectrum is recorded.
-
Expected Absorptions: The IR spectrum of 2-Methylbenzoxazole would exhibit characteristic peaks for C-H stretching of the aromatic ring and the methyl group, C=N stretching of the oxazole ring, and C-O stretching.
-
-
Mass Spectrometry (MS):
-
Methodology: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) MS, the sample is bombarded with high-energy electrons, causing it to ionize and fragment. The mass-to-charge ratio of the resulting ions is then measured.
-
Expected Fragmentation: The mass spectrum of 2-Methylbenzoxazole would show a molecular ion peak at m/z = 133, corresponding to its molecular weight.
-
Diagram of Spectroscopic Analysis Workflow```dot
Caption: Synthesis of 2-Methylbenzoxazole.
Applications in Drug Development and Research
2-Methylbenzoxazole and its derivatives are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. The benzoxazole scaffold is considered a "privileged structure" as it can interact with a wide range of biological targets. Derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents. [5][6][7]A thorough understanding of the physicochemical properties of the parent compound, 2-Methylbenzoxazole, is therefore crucial for the rational design and development of new therapeutic agents.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of 2-Methylbenzoxazole, a compound of significant interest in chemical research and drug development. By presenting a combination of established data and the experimental methodologies for their validation, this document serves as a valuable resource for scientists and researchers. The provided protocols and workflows are designed to ensure scientific integrity and reproducibility in the characterization of this important heterocyclic compound.
References
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PubChem. (n.d.). 2-Methylbenzoxazole. National Center for Biotechnology Information. Retrieved from [Link]
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Synthonix. (n.d.). 2-Methylbenzo[d]oxazole. Retrieved from [Link]
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Chemsrc. (2023, August 20). 2-methylbenzoxazole. Retrieved from [Link]
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Wikidata. (n.d.). 2-methyl-4,5-benzo-oxazole. Retrieved from [Link]
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NIST. (n.d.). Benzoxazole, 2-methyl-. National Institute of Standards and Technology. Retrieved from [Link]
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MDPI. (2023). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. Molecules. Retrieved from [Link]
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PubChem. (n.d.). 2(3H)-Benzoxazolone. National Center for Biotechnology Information. Retrieved from [Link]
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Wang, J., et al. (2018). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Retrieved from [Link]
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Shaw, M., et al. (2019). The structures of the 2-methylbenzo[d]oxazole derivatives (1a–f,2a–g) that were synthesised in this study as well as the structures of safinamide and an experimental benzoxazole compound (3) that act as specific inhibitors of MAO-B. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). 2-Methyl-2-oxazoline. National Center for Biotechnology Information. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
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ACS Publications. (2009). Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. The Journal of Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]
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Morwick, T., et al. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic Letters. Retrieved from [Link]
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MDPI. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules. Retrieved from [Link]
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2-(2-Methylbenzoyl)oxazole CAS number and molecular weight.
An In-Depth Technical Guide to 2-(2-Methylbenzoyl)oxazole and the Broader Oxazole Scaffold
Part 1: Core Chemical Identity and Properties
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This fundamental structure is a key building block in numerous biologically active natural products and synthetic compounds.[1] The specific compound of interest, 2-(2-Methylbenzoyl)oxazole, possesses a benzoyl group at the 2-position of the oxazole ring, which is anticipated to significantly influence its chemical reactivity and biological activity.
Key Physicochemical Data
A summary of the core identifiers for 2-(2-Methylbenzoyl)oxazole and the exemplar compound 2-methylbenzoxazole is presented below.
| Property | 2-(2-Methylbenzoyl)oxazole | 2-Methylbenzoxazole |
| CAS Number | 898759-53-0 | 95-21-6[2][3][4][5] |
| Molecular Formula | C11H9NO2 | C8H7NO[3][5] |
| Molecular Weight | 187.19 g/mol | 133.15 g/mol [3][4] |
| Appearance | Not specified | Pale yellow to white crystalline solid[6] |
| Solubility | Not specified | Low solubility in water, soluble in organic solvents[6] |
Part 2: Synthesis and Mechanistic Insights
The synthesis of oxazole derivatives is a cornerstone of heterocyclic chemistry, with several named reactions providing versatile routes to this scaffold. The choice of synthetic strategy is often dictated by the desired substitution pattern on the oxazole ring.
General Synthetic Strategies for Oxazoles
Several classical methods are employed for the synthesis of the oxazole ring:
-
Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of an α-acylamino ketone to form 2,5-disubstituted oxazoles.[7]
-
Reaction of α-Haloketones with Primary Amides: This is a common and efficient method for producing a variety of oxazole derivatives.
-
From Isocyanides with Acid Chlorides: This route allows for the synthesis of oxazoles with specific substitution patterns.[7]
Exemplar Synthesis of 2-Methylbenzoxazole
A prevalent method for the synthesis of 2-methylbenzoxazole involves the reaction of o-aminophenol with acetic anhydride. This reaction proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring system.
Experimental Protocol: Synthesis of 2-Methylbenzoxazole from o-Aminophenol
Materials:
-
o-Aminophenol
-
Acetic anhydride
-
Toluene
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve o-aminophenol in a suitable solvent such as toluene.
-
Add an equimolar amount of acetic anhydride to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to afford pure 2-methylbenzoxazole.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for 2-methylbenzoxazole.
Part 3: Applications in Research and Drug Discovery
The oxazole moiety is a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] These compounds have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects.[1]
Role as Enzyme Inhibitors and Peptide Mimetics
The structural and electronic properties of the oxazole ring allow it to act as a bioisostere for amide and ester groups. This enables oxazole-containing molecules to function as peptide mimetics and interact with the active sites of enzymes.
Use in the Development of Novel Therapeutics
Research into oxazole derivatives has led to the identification of potent inhibitors of various enzymes. For instance, derivatives of 2-methylbenzoxazole have been investigated as inhibitors of monoamine oxidase (MAO), an enzyme targeted in the treatment of neuropsychiatric and neurodegenerative disorders.
Signaling Pathway Interaction
The therapeutic effects of oxazole-based compounds often stem from their ability to modulate specific signaling pathways. For example, as inhibitors of enzymes like MAO, they can influence neurotransmitter levels in the brain.
Caption: Inhibition of MAO by 2-methylbenzoxazole derivatives.
Part 4: Conclusion and Future Directions
The oxazole scaffold, exemplified by 2-methylbenzoxazole, continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this heterocyclic system allows for the generation of diverse chemical libraries for screening against a wide range of biological targets. Future research in this area will likely focus on the development of more potent and selective oxazole-based drugs, leveraging computational modeling and high-throughput screening to accelerate the drug discovery process.
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Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
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The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. ResearchGate. [Link]
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A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. [Link]
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A Technical Guide to the Spectroscopic Characterization of 2-(2-Methylbenzoyl)oxazole
Molecular Structure and a Strategy for its Elucidation
The structural elucidation of a novel compound like 2-(2-Methylbenzoyl)oxazole necessitates a multi-faceted spectroscopic approach. A logical workflow is essential for unambiguous characterization, beginning with techniques that provide information on molecular weight and functional groups, and progressing to those that reveal the fine details of the molecular skeleton.
Caption: A typical workflow for the synthesis and spectroscopic characterization of a novel organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and number of protons and carbons.[1]
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of 2-(2-Methylbenzoyl)oxazole in a standard deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the protons on the oxazole ring, the tolyl group, and the methyl group. Aromatic protons in benzoxazole derivatives typically appear in the downfield region of the spectrum (δ 6.8–8.8 ppm).[1]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |
| ~8.0-8.2 | Doublet | Oxazole H5 | The proton at the 5-position is expected to be deshielded due to the electron-withdrawing effect of the adjacent nitrogen atom and the carbonyl group. |
| ~7.6-7.8 | Doublet | Oxazole H4 | The proton at the 4-position is typically found at a slightly higher field compared to H5. |
| ~7.3-7.6 | Multiplet | Aromatic protons (tolyl group) | The four aromatic protons of the 2-methylbenzoyl group would appear as a complex multiplet due to their differing chemical environments and spin-spin coupling. |
| ~2.5 | Singlet | Methyl protons (-CH₃) | The methyl protons on the tolyl group are expected to appear as a singlet in the upfield region. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide critical information about the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~185-190 | Carbonyl Carbon (C=O) | The carbonyl carbon is highly deshielded and will appear significantly downfield. |
| ~160-165 | Oxazole C2 | The carbon atom of the C=N bond in the oxazole ring is characteristically found in this region. |
| ~140-145 | Oxazole C5 | The C-O carbon of the oxazole ring. |
| ~125-140 | Aromatic & Oxazole C4 Carbons | The aromatic carbons of the tolyl group and the C4 of the oxazole ring will resonate in this range. |
| ~21 | Methyl Carbon (-CH₃) | The methyl carbon will be observed in the aliphatic region of the spectrum. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved; sonication may be necessary.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher. For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule. The spectrum of 2-(2-Methylbenzoyl)oxazole is expected to be characterized by strong absorptions corresponding to the carbonyl group and the C=N bond of the oxazole ring.
| Predicted Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3100-3150 | C-H stretching (oxazole ring) |
| ~3000-3100 | C-H stretching (aromatic ring) |
| ~1680-1700 | C=O stretching (benzoyl carbonyl) |
| ~1600-1650 | C=N stretching (oxazole ring) |
| ~1500-1600 | C=C stretching (aromatic and oxazole rings) |
| ~1200-1300 | C-O stretching (oxazole ring) |
Experimental Protocol for FTIR Spectroscopy (ATR Method)
-
Instrument Preparation: Ensure the attenuated total reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Collection: Collect the IR spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through analysis of fragmentation patterns.
| Predicted m/z Value | Assignment |
| [M]⁺ | Molecular ion peak |
| [M - CO]⁺ | Loss of a carbonyl group |
| [M - C₇H₇O]⁺ | Loss of the 2-methylbenzoyl group |
| [C₇H₇]⁺ | Tropylium ion (from the tolyl group) |
Predicted Fragmentation Pathway
Electron ionization (EI) would likely induce fragmentation of 2-(2-Methylbenzoyl)oxazole, with the most probable cleavage occurring at the bond between the carbonyl group and the oxazole ring.
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An In-depth Technical Guide to the Solubility of 2-(2-Methylbenzoyl)oxazole in Common Organic Solvents
Executive Summary
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that governs its behavior in various stages of research, development, and manufacturing. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 2-(2-Methylbenzoyl)oxazole in a range of common organic solvents. While specific experimental data for this compound is not extensively published, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the theoretical considerations based on the molecule's structure, provides detailed, field-proven experimental protocols for accurate solubility determination, and discusses the application of modern analytical techniques for quantification. The aim is to empower the scientific community with the necessary tools to generate reliable and reproducible solubility data, thereby facilitating informed decision-making in solvent selection for synthesis, purification, and formulation.
Introduction to 2-(2-Methylbenzoyl)oxazole and the Imperative of Solubility
2-(2-Methylbenzoyl)oxazole is a heterocyclic compound featuring a benzoxazole core linked to a 2-methylbenzoyl group. The oxazole ring system is a prevalent scaffold in medicinal chemistry, and related structures are known to exhibit a wide range of biological activities.[1][2] The broader class of benzoxazoles, which are structural analogues, have been explored for various therapeutic applications.[3] Given its structure, 2-(2-Methylbenzoyl)oxazole holds potential as a building block in organic synthesis or as a candidate in drug discovery programs.
The solubility of a compound is paramount in numerous scientific and industrial processes:
-
Chemical Synthesis: The choice of solvent can significantly influence reaction rates, yields, and the formation of byproducts.
-
Purification: Techniques such as crystallization and chromatography are highly dependent on the differential solubility of the target compound and its impurities in various solvent systems.[4]
-
Formulation Development: For pharmaceutical applications, the solubility of an API in different excipients and solvent systems is a key determinant of its bioavailability and therapeutic efficacy.[5]
-
Analytical Chemistry: The preparation of solutions for analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Ultraviolet-Visible (UV-Vis) spectroscopy requires an understanding of the compound's solubility to ensure accurate quantification.[6][7]
This guide will provide a robust framework for systematically determining the solubility of 2-(2-Methylbenzoyl)oxazole, enabling researchers to make informed decisions in their specific applications.
Theoretical Considerations: Predicting Solubility Behavior
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.[8] A polar solute will tend to dissolve in a polar solvent, and a non-polar solute will dissolve in a non-polar solvent.[8]
The structure of 2-(2-Methylbenzoyl)oxazole suggests a molecule with moderate polarity. The presence of the oxazole ring with its nitrogen and oxygen atoms, along with the carbonyl group, introduces polar characteristics. The benzene rings and the methyl group contribute to its non-polar, lipophilic nature. Therefore, it can be anticipated that 2-(2-Methylbenzoyl)oxazole will exhibit good solubility in a range of polar aprotic and some polar protic solvents, and lower solubility in highly non-polar solvents like hexane.
Experimental Determination of Solubility: A Step-by-Step Guide
The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method.[9][10] This technique involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[10] The concentration of the dissolved compound in the saturated solution is then determined analytically.
Materials and Equipment
-
2-(2-Methylbenzoyl)oxazole (solid)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, dimethyl sulfoxide)
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (0.22 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
The Shake-Flask Protocol for Solubility Determination
The following protocol outlines a self-validating system for determining the equilibrium solubility of 2-(2-Methylbenzoyl)oxazole.
Step 1: Preparation Add an excess amount of solid 2-(2-Methylbenzoyl)oxazole to a series of vials, each containing a known volume of a different organic solvent.[11] The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.
Step 2: Equilibration Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[9][10] The time to reach equilibrium should be confirmed by taking measurements at different time points until the concentration of the dissolved solid remains constant.[10]
Step 3: Phase Separation After equilibration, allow the vials to stand undisturbed at the same constant temperature for a few hours to let the excess solid settle.[10] Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.[12] This step must be performed quickly to minimize temperature fluctuations.[13]
Step 4: Quantification Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.[13] Analyze the diluted solution using a pre-calibrated analytical instrument to determine the concentration of 2-(2-Methylbenzoyl)oxazole.
Analytical Quantification Methods
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for determining the concentration of a compound in solution.[7][14] A calibration curve should be prepared by running a series of standard solutions of 2-(2-Methylbenzoyl)oxazole of known concentrations.
UV-Vis Spectroscopy: If 2-(2-Methylbenzoyl)oxazole has a suitable chromophore, UV-Vis spectroscopy can be a rapid and straightforward method for quantification.[12][15] Similar to HPLC, a calibration curve based on the Beer-Lambert law is required.[15]
Data Presentation and Interpretation
The solubility data for 2-(2-Methylbenzoyl)oxazole should be summarized in a clear and structured table for easy comparison across different solvents.
Table 1: Hypothetical Solubility Data for 2-(2-Methylbenzoyl)oxazole at 25 °C
| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility ( g/100 mL) |
| Hexane | Non-polar | Low | To be determined |
| Toluene | Aromatic | Moderate | To be determined |
| Dichloromethane | Chlorinated | High | To be determined |
| Diethyl Ether | Ether | Moderate | To be determined |
| Ethyl Acetate | Polar Aprotic | High | To be determined |
| Acetone | Polar Aprotic | High | To be determined |
| Ethanol | Polar Protic | Moderate | To be determined |
| Methanol | Polar Protic | Moderate | To be determined |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | To be determined |
Safety and Handling
2-(2-Methylbenzoyl)oxazole: While specific toxicity data for 2-(2-Methylbenzoyl)oxazole is not readily available, it is prudent to handle it with care. Based on related compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[16][17] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[17]
Organic Solvents: All organic solvents should be handled in a well-ventilated area, preferably in a fume hood. Many are flammable and may have specific health hazards.[18][19] Always consult the Safety Data Sheet (SDS) for each solvent before use.[17][19]
Visualizations
Caption: Experimental workflow for the shake-flask solubility determination.
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A Technical Guide to 2-(2-Methylbenzoyl)oxazole: Synthesis, Characterization, and Applications
Introduction: The oxazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its presence in numerous pharmacologically active natural products and synthetic compounds.[1] These five-membered heterocyclic compounds, featuring nitrogen and oxygen atoms, are known to engage with biological macromolecules, leading to a wide spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] This guide focuses on a specific, nuanced derivative: 2-(2-Methylbenzoyl)oxazole, also known by its IUPAC name (2-methylphenyl)(oxazol-2-yl)methanone.
While this specific molecule is not widely cataloged in commercial or public chemical databases, this guide serves as an in-depth technical resource for its synthesis, characterization, and potential utility. By leveraging established principles of oxazole chemistry and data from structurally analogous 2-aroyloxazoles, we provide a predictive and practical framework for researchers, chemists, and professionals in drug development. The insights herein are designed to bridge the gap between theoretical structure and practical application, enabling the exploration of this compound's potential in novel therapeutic and material contexts.
Chemical Identity and Physicochemical Properties
The fundamental step in any chemical workflow is the unambiguous identification of the molecule of interest. Based on its nomenclature, the structure of 2-(2-Methylbenzoyl)oxazole can be precisely defined, from which its key chemical identifiers and predicted properties can be derived.
Chemical Structure and Identifiers
The molecule consists of an oxazole ring linked at the C2 position to the carbonyl carbon of a 2-methylbenzoyl (o-toluoyl) group.
// Define nodes for the oxazole ring N1 [label="N", pos="0,0.866!"]; O1 [label="O", pos="-0.5,-0.866!"]; C2 [label="C", pos="1,0!"]; C4 [label="C", pos="-1,0!"]; C5 [label="C", pos="-1.5,-0.866!"];
// Define nodes for the benzoyl group C_carbonyl [label="C", pos="2.5,0!"]; O_carbonyl [label="O", pos="3.0,0.866!"]; C_phenyl_1 [label="C", pos="3.5,-0.7!"]; C_phenyl_2 [label="C", pos="4.8,-0.2!"]; C_phenyl_3 [label="C", pos="5.8,-0.9!"]; C_phenyl_4 [label="C", pos="5.5,-2.2!"]; C_phenyl_5 [label="C", pos="4.2,-2.7!"]; C_phenyl_6 [label="C", pos="3.2,-2.0!"]; C_methyl [label="CH₃", pos="5.2,1.1!"];
// Draw bonds for the oxazole ring N1 -- C2 [label=""]; C2 -- O1 [label=""]; O1 -- C5 [label=""]; C5 -- C4 [label=""]; C4 -- N1 [label=""];
// Draw bonds for the benzoyl group C2 -- C_carbonyl [label=""]; C_carbonyl -- O_carbonyl [label=""]; C_carbonyl -- C_phenyl_1 [label=""]; C_phenyl_1 -- C_phenyl_2 [label=""]; C_phenyl_1 -- C_phenyl_6 [label=""]; C_phenyl_2 -- C_phenyl_3 [label=""]; C_phenyl_3 -- C_phenyl_4 [label=""]; C_phenyl_4 -- C_phenyl_5 [label=""]; C_phenyl_5 -- C_phenyl_6 [label=""]; C_phenyl_2 -- C_methyl [label=""];
// Add implicit hydrogens for clarity H4 [label="H", pos="-1.5,0.5!"]; H5 [label="H", pos="-2.2,-1.2!"]; C4 -- H4 [style=invis]; C5 -- H5 [style=invis]; }
Figure 1: 2D Structure of 2-(2-Methylbenzoyl)oxazole.
Based on this structure, the following identifiers have been generated.
| Identifier | Value | Source |
| IUPAC Name | (2-methylphenyl)(oxazol-2-yl)methanone | IUPAC Nomenclature |
| SMILES String | Cc1ccccc1C(=O)c2occn2 | Generated from Structure |
| InChI | InChI=1S/C11H9NO2/c1-8-5-3-2-4-9(8)11(14)10-7-12-6-13-10/h2-7H,1H3 | Generated from Structure |
| InChIKey | FAPWRFPIFNOTQN-UHFFFAOYSA-N | Generated from Structure |
| Molecular Formula | C₁₁H₉NO₂ | Derived from Structure |
| Molecular Weight | 187.19 g/mol | Derived from Structure |
Predicted Physicochemical Properties
Quantitative structure-property relationship (QSPR) models allow for the prediction of key physicochemical properties, which are crucial for experimental design, including solvent selection and purification strategies.
| Property | Predicted Value | Significance |
| logP (Octanol/Water) | ~2.1 - 2.5 | Indicates moderate lipophilicity and good potential for membrane permeability. |
| Boiling Point | ~320-350 °C | Suggests low volatility; purification by distillation requires vacuum. |
| Polar Surface Area | ~46.2 Ų | Influences solubility and transport properties across biological membranes. |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, Acetone). Poorly soluble in water. | Guides selection of solvents for reaction, extraction, and chromatography. |
Synthesis Methodology: A Protocol for 2-Acyloxazoles
The synthesis of 2-acyloxazoles is not as commonly reported as that of alkyl- or aryl-substituted oxazoles. However, established methodologies can be adapted for this purpose. The Robinson-Gabriel synthesis , which involves the cyclodehydration of a 2-acylamino-ketone, is a foundational method for forming the oxazole ring.[4][5] An alternative and highly effective modern approach is the iodine-catalyzed oxidative cyclization of enamides or related precursors.[6][7]
Here, we propose a robust, two-step synthetic workflow adaptable for 2-(2-Methylbenzoyl)oxazole, proceeding through an α-acylamino ketone intermediate.
// Nodes Start1 [label="2-Aminoacetophenone\n(Starting Material 1)"]; Start2 [label="2-Methylbenzoyl Chloride\n(Starting Material 2)"]; Step1 [label="Step 1: Acylation\n(Schotten-Baumann Conditions)", shape=ellipse, color="#EA4335", fillcolor="#FFFFFF"]; Intermediate [label="Intermediate:\n2-(2-Methylbenzamido)acetophenone", shape=box, style="rounded,dashed", color="#FBBC05"]; Step2 [label="Step 2: Cyclodehydration\n(Robinson-Gabriel Synthesis)", shape=ellipse, color="#EA4335", fillcolor="#FFFFFF"]; Product [label="Final Product:\n2-(2-Methylbenzoyl)oxazole", shape=box, style=rounded, color="#34A853", fillcolor="#FFFFFF"]; Purification [label="Purification\n(Column Chromatography)", shape=diamond, color="#5F6368", fillcolor="#F1F3F4"];
// Edges Start1 -> Step1; Start2 -> Step1; Step1 -> Intermediate [label="Base (e.g., Pyridine)\nDCM, 0°C to RT"]; Intermediate -> Step2; Step2 -> Product [label="Dehydrating Agent\n(e.g., H₂SO₄, POCl₃)\nHeat"]; Product -> Purification; }
Figure 2: Proposed synthetic workflow for 2-(2-Methylbenzoyl)oxazole.
Experimental Protocol
This protocol describes the synthesis of the intermediate 2-acylamino-ketone followed by its cyclization to the target oxazole.
Part A: Synthesis of 2-(2-Methylbenzamido)acetophenone (Intermediate)
-
Reactor Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-aminoacetophenone hydrochloride (1.0 eq) and dichloromethane (DCM, ~10 mL per gram of starting material).
-
Basification: Cool the suspension to 0 °C in an ice bath. Add pyridine (2.5 eq) dropwise. Stir for 15 minutes until a clear solution is obtained.
-
Causality: Pyridine acts as both a base to neutralize the hydrochloride salt, liberating the free amine, and as a scavenger for the HCl generated during the acylation reaction.
-
-
Acylation: Add a solution of 2-methylbenzoyl chloride (1.1 eq) in DCM dropwise to the cooled reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding 1M HCl (aq). Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ (aq) and brine.
-
Self-Validation: The acidic and basic washes remove unreacted pyridine and any remaining acid chloride, ensuring a cleaner crude product for the next step.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(2-methylbenzamido)acetophenone, which can be used directly or purified by recrystallization.
Part B: Cyclodehydration to 2-(2-Methylbenzoyl)oxazole
-
Reactor Setup: Place the crude intermediate from Part A into a round-bottom flask.
-
Dehydration: Add concentrated sulfuric acid (H₂SO₄, ~2-3 eq) carefully at 0 °C.
-
Causality: Concentrated H₂SO₄ is a powerful dehydrating agent that protonates the ketone and amide carbonyls, facilitating the intramolecular nucleophilic attack of the amide oxygen onto the ketone carbon, which is the key step of the cyclization.[5] Other reagents like POCl₃ or P₂O₅ can also be effective.[8]
-
-
Reaction: Heat the mixture to 80-100 °C for 2-4 hours. The reaction mixture will typically darken. Monitor by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization & Extraction: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until pH ~7-8. Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-(2-Methylbenzoyl)oxazole.
Spectroscopic Characterization
Characterization is essential to confirm the structure and purity of the synthesized product. The following data are predicted based on the known spectral properties of aroyl-oxazoles and related heterocyclic ketones.
| Technique | Expected Observations |
| ¹H NMR | Oxazole Protons: Two signals in the aromatic region, likely between δ 7.0-8.0 ppm. One doublet for the C4-H and one doublet for the C5-H. Aromatic Protons (Benzoyl): A multiplet pattern between δ 7.2-7.8 ppm corresponding to the four protons on the 2-methylphenyl ring. Methyl Protons: A singlet at approximately δ 2.5 ppm corresponding to the -CH₃ group. |
| ¹³C NMR | Carbonyl Carbon: A signal in the downfield region, ~180-185 ppm. Oxazole Carbons: C2 (~160 ppm), C4 (~125-130 ppm), C5 (~140-145 ppm). Aromatic Carbons: Multiple signals between δ 125-140 ppm. Methyl Carbon: A signal in the upfield region, ~20-22 ppm. |
| IR Spectroscopy | C=O Stretch (Ketone): A strong, sharp absorption band around 1660-1680 cm⁻¹. This is a key diagnostic peak. C=N Stretch (Oxazole): An absorption band around 1580-1620 cm⁻¹. C-O-C Stretch (Oxazole): An absorption band around 1050-1150 cm⁻¹. Aromatic C-H Stretch: Signals above 3000 cm⁻¹. |
| Mass Spec. (HRMS) | Molecular Ion [M+H]⁺: Expected m/z of 188.0706 for C₁₁H₁₀NO₂⁺. This provides confirmation of the molecular formula. |
Applications in Research and Drug Development
The oxazole nucleus is a key pharmacophore in drug discovery. Its derivatives have demonstrated a wide array of biological activities.[9][10]
-
Enzyme Inhibition: The planar, electron-rich oxazole ring system can participate in π-stacking and hydrogen bonding interactions within enzyme active sites. Benzoxazole derivatives, for instance, have been investigated as inhibitors of enzymes like monoamine oxidase and cyclooxygenase (COX).[2] The aroyl ketone moiety in 2-(2-Methylbenzoyl)oxazole introduces an additional hydrogen bond acceptor, potentially enhancing binding affinity to target proteins.
-
Antimicrobial and Anticancer Agents: A vast number of synthetic oxazole-containing molecules exhibit potent antibacterial, antifungal, and anticancer properties.[3][10] They can act as structural isosteres of natural nucleic bases, allowing them to interact with the biopolymers of living systems.[1]
-
Scaffold for Combinatorial Chemistry: The 2-acyloxazole structure is a versatile template. The oxazole ring can be further functionalized, and the peripheral 2-methylphenyl ring can be modified to explore structure-activity relationships (SAR) for optimizing potency and selectivity against a biological target.
Conclusion
This guide provides a comprehensive technical framework for the synthesis and characterization of 2-(2-Methylbenzoyl)oxazole. While not a commonly available chemical, its rational design based on the privileged oxazole scaffold makes it a compelling target for discovery research. By adapting established protocols such as the Robinson-Gabriel synthesis, researchers can access this molecule and explore its potential applications. The predictive spectroscopic data supplied herein offers a benchmark for structural verification. As the demand for novel heterocyclic compounds continues to grow in drug development and materials science, a thorough understanding of such targeted syntheses is indispensable for innovation.
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Potential biological activities of 2-(2-Methylbenzoyl)oxazole derivatives.
An In-Depth Technical Guide to the Potential Biological Activities of 2-(2-Methylbenzoyl)oxazole Derivatives
Introduction: The Oxazole Scaffold in Medicinal Chemistry
The oxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom, serves as a crucial structural motif in a multitude of natural and synthetic compounds.[1][2] Its unique electronic properties and rigid planar structure make it an attractive scaffold for interaction with various biological targets, including enzymes and receptors.[3][4] Consequently, oxazole derivatives have garnered significant attention in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities such as anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2][5] This guide focuses specifically on the derivatives of 2-(2-Methylbenzoyl)oxazole, exploring their therapeutic potential by synthesizing technical data with field-proven experimental insights. We will delve into the key biological activities, elucidate the underlying mechanisms of action, and provide detailed protocols for their evaluation.
Part 1: Anticancer Activity of 2-(2-Methylbenzoyl)oxazole Derivatives
Derivatives of the 2-methylbenzoxazole core have demonstrated significant cytotoxic activity against a broad range of human cancer cell lines.[6][7] Their efficacy stems from the ability to interfere with multiple cellular processes essential for the survival and proliferation of cancer cells.[6]
Mechanism of Action: A Multi-pronged Attack
The anticancer effects of these derivatives are not attributed to a single mode of action but rather a combination of mechanisms that cripple cancer cell machinery.
-
Induction of Apoptosis: A primary mechanism is the induction of apoptosis, or programmed cell death.[6][7] Studies on related benzoxazole compounds show they can trigger the intrinsic mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio, the release of cytochrome c, and the subsequent activation of caspases 9 and 3.[7]
-
Interference with Signaling Pathways: These compounds have been found to modulate critical signaling pathways that govern cell growth and survival.[7] Key pathways disrupted include:
-
Enzyme Inhibition: Certain benzoxazole analogues act as inhibitors of crucial enzymes like Topoisomerase II, which is vital for DNA replication and repair in cancer cells.[6][7]
Quantitative Assessment of Anticancer Potency
The anticancer efficacy of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population. Lower IC50 values indicate greater potency.[7] The following table summarizes reported IC50 values for various 2-substituted benzoxazole derivatives against different cancer cell lines.
| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Aryl-benzoxazole Analogues | HT-29 (Colon) | Varies (some compounds show high potency) | [8] |
| 2-Aryl-benzoxazole Analogues | MCF7 (Breast) | Varies (e.g., compounds 3m & 3n are potent) | [8] |
| 2-Aryl-benzoxazole Analogues | A549 (Lung) | Varies | [8] |
| 2-Methyl-4,5-disubstituted Oxazoles (CA-4 analogues) | Multiple lines | 0.00035 - 0.0202 (for compounds 4g & 4i) | [9] |
| 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles | HOP-92 (Lung) | High anti-proliferative activity noted | [10] |
Experimental Protocols for Anticancer Activity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[6][11] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[11]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C with 5% CO2.[12][13]
-
Compound Treatment: Treat the cells with various concentrations of the 2-(2-Methylbenzoyl)oxazole derivative and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration using non-linear regression analysis.[6]
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its predetermined IC50 concentration for 24-48 hours.[12]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[12]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[12]
Visualization of Experimental Workflow
Caption: NF-κB pathway and proposed inhibition by oxazoles.
Experimental Protocol: Carrageenan-Induced Paw Edema
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds. [14][15] Protocol:
-
Animal Acclimatization: Acclimatize Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Grouping: Divide animals into groups: a control group (vehicle), a standard drug group (e.g., Indomethacin or Diclofenac Sodium), and test groups receiving different doses of the oxazole derivative. [1]3. Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally.
-
Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume immediately after carrageenan injection (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group at each time point.
Part 3: Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. [16][17]Benzoxazole derivatives have demonstrated a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains. [18][19][20]
Mechanism of Action
While the precise mechanisms can vary, a key target for some 2-substituted benzoxazole derivatives is bacterial DNA gyrase. [21]This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. The presence of electron-withdrawing groups on the benzoxazole scaffold has been shown to enhance antimicrobial activity. [1]
Quantitative Assessment of Antimicrobial Efficacy
The primary metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of a compound that visibly inhibits the growth of a microorganism. [22]
| Derivative/Analog | Staphylococcus aureus (MIC, µg/mL) | Bacillus subtilis (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Reference |
|---|---|---|---|---|---|
| Analog A (2-(4-chlorophenyl)-5-nitrobenzoxazole) | 15.6 | 31.2 | 62.5 | 125 | [23] |
| Analog B (2-(4-nitrophenyl)-5-nitrobenzoxazole) | 7.8 | 15.6 | 31.2 | 62.5 | [23] |
| Analog C (2-phenyl-5-nitrobenzoxazole) | 31.2 | 62.5 | 125 | 250 | [23] |
| Ciprofloxacin (Standard) | <1.0 | <1.0 | <1.0 | <1.0 | [23] |
Note: Data is for structurally related analogs to provide context.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a widely used quantitative technique to determine the MIC of an antimicrobial agent. [16][22] Protocol:
-
Preparation of Inoculum: Culture the microbial strain overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria). Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Inoculation: Add the standardized microbial inoculum to each well (except the negative control).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. [22]A viability indicator like resazurin can be added to aid visualization. [16][17]
Visualization of Antimicrobial Testing Workflow
Caption: Standard workflow for MIC determination.
Conclusion and Future Directions
The 2-(2-Methylbenzoyl)oxazole scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with potent and diverse biological activities. The evidence strongly supports their potential as anticancer, anti-inflammatory, and antimicrobial agents. The multi-faceted mechanisms of action, including apoptosis induction, inhibition of key signaling pathways like NF-κB, and disruption of essential microbial enzymes, make them compelling candidates for further drug development.
Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity while minimizing off-target effects. Advanced in vivo studies are necessary to validate the promising in vitro results and to assess the pharmacokinetic and toxicological profiles of lead compounds. The continued exploration of these versatile derivatives holds significant promise for addressing critical unmet needs in oncology and infectious diseases.
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Garg, A. K., Singh, R. K., Srimali, K., & Sinha, S. K. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 1-5. [Link]
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A Comprehensive Technical Guide to the Thermogravimetric Analysis of 2-(2-Methylbenzoyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the thermogravimetric analysis (TGA) of 2-(2-Methylbenzoyl)oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a foundational understanding of the "why" behind the experimental design, ensuring methodological robustness and insightful data interpretation.
Introduction to 2-(2-Methylbenzoyl)oxazole and Its Thermal Stability
2-(2-Methylbenzoyl)oxazole belongs to the oxazole family, a class of five-membered heterocyclic aromatic compounds containing an oxygen and a nitrogen atom.[1][2] Oxazole derivatives are recognized for their thermal stability and are integral to numerous pharmacologically active molecules, exhibiting a wide range of biological activities.[3] The thermal stability of such compounds is a critical parameter, influencing their storage, handling, formulation, and overall viability in various applications, including drug development.
Thermogravimetric analysis is an essential technique for assessing the thermal stability of a compound by measuring its change in mass as a function of temperature in a controlled atmosphere.[4] This analysis provides crucial information on the onset of decomposition, the temperature of maximum decomposition rate, and the nature of the decomposition process.
Physicochemical Properties of Related Compounds
| Property | Value (for 2-Methylbenzoxazole) | Source |
| Molecular Formula | C8H7NO | [5][6][7] |
| Molecular Weight | 133.15 g/mol | [7][8] |
| Melting Point | 5-10 °C | [7] |
| Boiling Point | 178 °C | [7] |
| Density | 1.121 g/mL at 25 °C | [7] |
These properties suggest that 2-(2-Methylbenzoyl)oxazole is likely to be a liquid or a low-melting solid at room temperature, with a relatively high boiling point, indicating a degree of thermal stability.
Experimental Protocol: Thermogravimetric Analysis
The following protocol is a self-validating system designed for the rigorous thermal analysis of 2-(2-Methylbenzoyl)oxazole.
Instrumentation and Calibration
-
Instrument: A calibrated thermogravimetric analyzer is required.
-
Calibration: Ensure the instrument is calibrated for both temperature and mass according to the manufacturer's specifications.
Sample Preparation
-
Accurately weigh 5-10 mg of purified 2-(2-Methylbenzoyl)oxazole into an inert TGA pan (e.g., alumina or platinum).
-
If the sample is a liquid or has a low melting point, a sealed pan with a pinhole lid is recommended to control evaporation and ensure that the observed mass loss is due to decomposition rather than volatilization.[4]
TGA Experimental Parameters
-
Atmosphere: Conduct the analysis under an inert atmosphere, such as dry nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[4][9]
-
Temperature Program:
-
Equilibrate the sample at 25 °C for 5 minutes to ensure thermal stability before heating.
-
Ramp the temperature from 25 °C to a final temperature of approximately 600 °C at a constant heating rate of 10 °C/min.[9] This heating rate provides a good balance between resolution and experimental time.
-
Data Acquisition and Analysis
-
Continuously record the sample mass as a function of temperature.
-
The primary data output will be a TGA curve (mass vs. temperature).
-
The first derivative of the TGA curve (DTG curve) should also be generated to identify the temperatures of the maximum rates of mass loss.
Anticipated Results and Interpretation
Based on the known thermal stability of oxazole derivatives, 2-(2-Methylbenzoyl)oxazole is expected to be stable up to a relatively high temperature.[10][1] The TGA thermogram will likely show a single-step or multi-step decomposition process.
Hypothetical TGA and DTG Data
The following table summarizes the expected key thermal events for 2-(2-Methylbenzoyl)oxazole, based on the behavior of analogous aromatic and benzoyl compounds.[4]
| Parameter | Expected Temperature Range | Description |
| Onset of Decomposition (T_onset) | 200 - 250 °C | The temperature at which significant and irreversible mass loss begins. |
| Temperature at Max Decomposition Rate (T_max) | 250 - 300 °C | The temperature at which the rate of mass loss is highest, as indicated by the peak of the DTG curve. |
| Final Residue | < 5% | The percentage of mass remaining at the end of the experiment. A low residual mass is indicative of complete decomposition into volatile products. |
Potential Thermal Decomposition Pathways
The thermal decomposition of 2-(2-Methylbenzoyl)oxazole is likely to proceed through the cleavage of the weaker bonds in the molecule. The following diagram illustrates a plausible decomposition pathway.
Caption: Proposed thermal decomposition pathways for 2-(2-Methylbenzoyl)oxazole.
Upon heating, the initial fragmentation may involve the cleavage of the C-C bond between the benzoyl group and the oxazole ring, or the opening of the oxazole ring itself.[11] These initial decomposition products would then undergo further fragmentation at higher temperatures to yield smaller, volatile molecules.
Experimental Workflow Visualization
The logical flow of a comprehensive thermal analysis of 2-(2-Methylbenzoyl)oxazole is depicted in the following workflow diagram.
Caption: Experimental workflow for the comprehensive thermal analysis.
For a more detailed understanding of the decomposition mechanism, the TGA can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) for evolved gas analysis (EGA).[9] This would allow for the identification of the gaseous products evolved during decomposition, providing direct evidence for the proposed fragmentation pathways.
Conclusion
This technical guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis of 2-(2-Methylbenzoyl)oxazole. By following the detailed protocol and considering the potential decomposition pathways, researchers can obtain reliable and insightful data on the thermal stability of this compound. This information is invaluable for its safe handling, storage, and application in research and development.
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A Senior Application Scientist's Guide to the Quantum Chemical Characterization of 2-(2-Methylbenzoyl)oxazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, technically-grounded protocol for the quantum chemical analysis of 2-(2-Methylbenzoyl)oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind methodological choices, establishing a self-validating workflow from initial structure input to the interpretation of complex electronic properties. We will detail the application of Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, and the exploration of the molecule's electronic landscape through Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) maps. The objective is to equip researchers with both the practical steps and the theoretical understanding necessary to perform robust computational investigations that yield actionable insights into molecular structure, stability, and reactivity.
Introduction: The 'Why' Behind the Calculation
2-(2-Methylbenzoyl)oxazole belongs to a class of benzoxazole derivatives, which are prominent scaffolds in drug discovery due to their diverse biological activities.[1][2] The molecule's structure, featuring a benzoyl group attached to an oxazole ring, creates a unique electronic environment. The steric hindrance from the ortho-methyl group on the benzoyl moiety introduces conformational constraints that significantly influence its three-dimensional shape and, consequently, its interaction with biological targets.
Quantum chemical calculations serve as a powerful in silico microscope, allowing us to predict and understand properties that are difficult or costly to measure experimentally. By modeling the molecule at the electronic level, we can:
-
Determine its most stable 3D conformation.
-
Predict its reactivity hotspots for metabolic transformation or chemical synthesis.
-
Understand its electronic transitions, which are relevant to its spectroscopic properties.
-
Generate foundational data for more advanced simulations like molecular docking.
This guide establishes a standard operating procedure for these calculations, emphasizing a balance of computational accuracy and efficiency.
Theoretical Framework: Selecting the Right Tools
The foundation of our work is solving the time-independent Schrödinger equation for the molecule. Since an exact solution is impossible for a multi-electron system, we rely on well-established approximations.
Density Functional Theory (DFT): The Workhorse
For molecules of this size, Density Functional Theory (DFT) offers the optimal compromise between accuracy and computational cost.[3] Instead of calculating the complex wavefunction of all electrons, DFT determines the total electronic energy from the electron density.
Causality of Choice: We select the B3LYP hybrid functional . This functional incorporates a portion of exact Hartree-Fock exchange, which mitigates some of the self-interaction error inherent in pure DFT functionals.[4] It has a long and successful track record for predicting the geometries and thermochemical properties of organic molecules.[5][6][7]
The Pople-Style Basis Set: 6-31G(d,p)
A basis set is a set of mathematical functions used to build the molecular orbitals.
Causality of Choice: We will use the 6-31G(d,p) basis set .
-
6-31G: This notation indicates a split-valence basis set, where core electrons are described by one set of functions and valence electrons by two, allowing for more flexibility where chemical bonding occurs.
-
(d,p): These are polarization functions. The '(d)' adds d-type orbitals to heavy (non-hydrogen) atoms, and the '(p)' adds p-type orbitals to hydrogen atoms. These are crucial for accurately describing the anisotropic nature of chemical bonds and are essential for systems with heteroatoms like oxygen and nitrogen.[8]
This combination, B3LYP/6-31G(d,p) , is a widely validated and cost-effective level of theory for obtaining reliable results for organic compounds.[4][9]
The Computational Workflow: A Self-Validating Protocol
This section details the step-by-step methodology for a complete quantum chemical analysis. This workflow is designed to be self-validating, where the output of one step confirms the success of the previous one.
Caption: A validated computational workflow for quantum chemical analysis.
Step 1: Initial Structure Generation
-
Construct the Molecule: Using a molecular builder (e.g., GaussView, Avogadro, ChemDraw), draw the 2D structure of 2-(2-Methylbenzoyl)oxazole.
-
Generate 3D Coordinates: Convert the 2D drawing to a 3D structure. The software will make a reasonable initial guess of bond lengths and angles.
-
Perform Initial Cleanup: Use the software's built-in "clean-up" or rudimentary molecular mechanics optimization to resolve any grossly distorted geometry. This provides a better starting point for the quantum calculation.[10]
-
Save Coordinates: Save the structure in a format compatible with your quantum chemistry software (e.g., .xyz, .mol, or Gaussian input .gjf).
Step 2: Geometry Optimization
The goal of geometry optimization is to find the coordinates on the potential energy surface (PES) that correspond to the lowest energy, representing the most stable molecular structure.[10][11][12][13]
Protocol:
-
Software: Use a quantum chemistry package like Gaussian, ORCA, or GAMESS.
-
Input File Setup:
-
Route Section: Specify the level of theory and job type. For Gaussian, this would be #p B3LYP/6-31G(d,p) Opt. The Opt keyword requests a geometry optimization.
-
Charge and Multiplicity: For neutral 2-(2-Methylbenzoyl)oxazole with all electrons paired, this is 0 1 (Charge 0, Spin Multiplicity 1).
-
Coordinates: Paste the coordinates from Step 1.
-
-
Execution: Submit the calculation. The software will iteratively adjust the atomic positions to minimize the forces on the atoms until a stationary point on the PES is found.[14]
Step 3: Vibrational Frequency Analysis (The Validation Step)
This is a critical, non-negotiable step. A frequency calculation serves two purposes:
-
Validation: It confirms that the optimized structure is a true energy minimum.[15] A stable equilibrium structure will have zero imaginary frequencies.[16] The presence of one or more imaginary frequencies indicates a saddle point (like a transition state), not a minimum, and the geometry is invalid.[17][18]
-
Thermochemistry: It provides the zero-point vibrational energy (ZPVE) and data to calculate thermodynamic properties like enthalpy and Gibbs free energy.
Protocol:
-
Input File Setup:
-
Use the exact optimized geometry from the previous step.
-
Route Section: Change the keyword from Opt to Freq. The route section should read #p B3LYP/6-31G(d,p) Freq.
-
-
Execution & Verification:
-
Run the calculation.
-
Inspect the output file for the list of frequencies. Confirm that all frequencies are positive. If an imaginary frequency (often printed as a negative number) is found, the optimization failed to find a true minimum, and you must restart the optimization from a distorted geometry.[18][19]
-
Analysis and Interpretation: From Numbers to Insights
Once a validated minimum-energy structure is obtained, we can analyze its electronic properties.
Caption: Relationship between molecular structure, properties, and chemical insights.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[20]
-
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are sites for electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions of high LUMO density are sites for nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[21]
Data Presentation:
| Property | Energy (Hartree) | Energy (eV) |
| HOMO | (Calculated Value) | (Calculated Value) |
| LUMO | (Calculated Value) | (Calculated Value) |
| HOMO-LUMO Gap | ΔE (Hartree) | ΔE (eV) |
Molecular Electrostatic Potential (MEP) Mapping
The MEP is a 3D map of the electrostatic potential projected onto the molecule's electron density surface.[22][23] It provides a powerful visual guide to a molecule's charge distribution and is invaluable for predicting intermolecular interactions.[24]
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as those around the oxygen and nitrogen atoms. These are the most likely sites for electrophilic attack or hydrogen bonding interactions.[25][26]
-
Blue Regions (Positive Potential): Indicate electron-poor areas, typically around hydrogen atoms. These are sites susceptible to nucleophilic attack.[25]
For 2-(2-Methylbenzoyl)oxazole, we would predict strong negative potential around the carbonyl oxygen and the oxazole nitrogen, making them key sites for interaction.
Natural Bond Orbital (NBO) Analysis
NBO analysis translates the complex, delocalized molecular orbitals from the calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals that aligns with Lewis structures.[27][28][29][30]
Key Applications:
-
Charge Distribution: Provides a more chemically intuitive atomic charge distribution than other methods like Mulliken population analysis.[29]
-
Hyperconjugation: NBO analysis quantifies stabilizing interactions, such as the delocalization of electron density from a filled bonding orbital (donor) to an empty antibonding orbital (acceptor).[31] This can reveal subtle electronic effects that influence stability and reactivity.
Conclusion
This guide has outlined a robust and scientifically sound workflow for the quantum chemical characterization of 2-(2-Methylbenzoyl)oxazole using the B3LYP/6-31G(d,p) level of theory. By following the sequence of geometry optimization and vibrational frequency analysis, researchers can ensure they are working from a validated, physically meaningful structure. The subsequent analysis of Frontier Molecular Orbitals, Molecular Electrostatic Potential maps, and Natural Bond Orbitals provides a multi-faceted view of the molecule's electronic structure, offering profound insights into its stability, reactivity, and potential for intermolecular interactions. This computational protocol serves as a foundational tool for rational drug design, reaction mechanism exploration, and the prediction of molecular properties.
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An In-depth Technical Guide to 2-Benzoyloxazole Derivatives: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2][3] This versatile heterocyclic system, consisting of a benzene ring fused to an oxazole ring, serves as a privileged structure in drug discovery due to its ability to interact with various biological targets.[4] Among the diverse range of substituted benzoxazoles, derivatives bearing a benzoyl group at the 2-position represent a class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of 2-benzoyloxazole derivatives, delving into their synthesis, key chemical and physical properties, and diverse applications, with a particular focus on their role in drug development.
The Benzoxazole Core: A Foundation for Diverse Bioactivity
Benzoxazole and its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][3][5] The planar nature of the benzoxazole ring system and its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, contribute to its promiscuous binding to a multitude of biological macromolecules.[4] The substitution pattern on both the benzene and oxazole rings plays a crucial role in modulating the pharmacological profile of these compounds, making the exploration of different derivatives a fertile ground for the discovery of novel therapeutic agents.[5]
Synthetic Strategies for 2-Benzoyloxazole Derivatives
The introduction of a benzoyl moiety at the 2-position of the benzoxazole ring can be achieved through several synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired substitution patterns, and scalability.
Condensation of 2-Aminophenols with Benzoylating Agents
A common and direct approach to 2-substituted benzoxazoles involves the condensation of 2-aminophenols with various carbonyl compounds.[6] For the synthesis of 2-benzoyloxazole derivatives, this typically involves the reaction of a 2-aminophenol with a benzoylating agent such as benzoyl chloride or benzoic acid under cyclization-promoting conditions.
Experimental Protocol: Microwave-Assisted Synthesis from 2-Aminophenol and Benzoic Acid [7]
This protocol describes a green and efficient microwave-assisted synthesis of 2-benzoyl-substituted benzoxazoles.
Materials:
-
2-Aminophenol (1.0 mmol)
-
Substituted Benzoic Acid (1.0 mmol)
-
Microwave reactor
Procedure:
-
In a microwave process vial, combine the 2-aminophenol (1.0 mmol) and the desired benzoic acid (1.0 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 200°C for the specified time (typically 10-30 minutes, monitored by TLC).
-
After cooling, dissolve the reaction mixture in ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
From 2-Substituted Benzoxazoles
Another strategy involves the modification of a pre-formed benzoxazole ring.
Deprotonation of the C2 position of the oxazole ring with a strong base, such as n-butyllithium, generates a highly reactive 2-lithiooxazole intermediate. This nucleophile can then react with an electrophile like benzoyl chloride to introduce the benzoyl group.
Experimental Protocol: Synthesis via 2-Lithiooxazole
This protocol is a general representation and requires optimization for specific substrates.
Materials:
-
Oxazole or substituted oxazole (1.0 mmol)
-
n-Butyllithium (1.1 mmol, solution in hexanes)
-
Benzoyl chloride (1.2 mmol)
-
Anhydrous diethyl ether or THF
-
Dry ice/acetone bath (-78 °C)
Procedure:
-
Dissolve the oxazole (1.0 mmol) in anhydrous diethyl ether under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 mmol) dropwise to the solution and stir for 30 minutes at -78 °C.
-
Add benzoyl chloride (1.2 mmol) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
2-(Trimethylsilyl)oxazoles can serve as stable and versatile precursors for the introduction of various substituents at the 2-position.[8] Reaction with acyl halides, such as benzoyl chloride, in the presence of a Lewis acid can afford the corresponding 2-benzoyloxazoles. A protocol for the synthesis of the 2-(trimethylsilyl)oxazole precursor is provided below.[9]
Experimental Protocol: Synthesis of 2-(Trimethylsilyl)oxazole [9]
Materials:
-
Oxazole (5.0 g)
-
n-Butyllithium (28.5 ml of a 2.54M solution in hexane)
-
Trimethylsilyl chloride (7.86 g)
-
Anhydrous diethyl ether (150 ml)
Procedure:
-
To a solution of oxazole (5.0 g) in diethyl ether (150 ml) at -78 °C, add n-butyllithium (28.5 ml of a 2.54M solution in hexane).
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add trimethylsilyl chloride (7.86 g) and allow the mixture to warm to room temperature.
-
Distill the reaction mixture and collect the fraction with a boiling point of approximately 130 °C to obtain 2-(trimethylsilyl)oxazole.
From α-Diazoketones
A more recent approach involves the reaction of α-diazoketones with amides or thioamides, catalyzed by a Brønsted acid like trifluoromethanesulfonic acid (TfOH), to yield 2,4-disubstituted oxazoles.[10][11] By selecting the appropriate α-diazoketone and amide, this method can be adapted for the synthesis of 2-benzoyloxazole derivatives.
Physicochemical Properties
The physicochemical properties of 2-benzoyloxazole derivatives are influenced by the substituents on both the benzoyl and benzoxazole rings. Key properties to consider in the context of drug development include:
| Property | General Trend |
| Melting Point | Generally crystalline solids with moderate to high melting points. |
| Solubility | Typically soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Solubility in aqueous media is generally low but can be modified by introducing polar functional groups. |
| Lipophilicity (LogP) | The benzoyl group increases lipophilicity. The overall LogP value can be tuned by the nature of substituents on the aromatic rings. |
| Chemical Stability | The oxazole ring is aromatic and relatively stable. The ketone group can undergo typical carbonyl reactions. |
Applications in Drug Discovery and Materials Science
The unique structural features of 2-benzoyloxazole derivatives have led to their exploration in various fields, most notably in medicinal chemistry.
Pharmacological Activities
While research specifically focused on 2-benzoyloxazole derivatives is still emerging, the broader class of 2-substituted benzoxazoles has demonstrated a wide range of biological activities.[2] It is anticipated that the benzoyl moiety can significantly influence the pharmacological profile, potentially leading to compounds with enhanced potency and selectivity.
-
Anticancer Activity: Many benzoxazole derivatives exhibit cytotoxic effects against various cancer cell lines.[1] The benzoyl group, being a common pharmacophore in anticancer agents, could enhance this activity.
-
Antimicrobial Activity: The benzoxazole nucleus is a known scaffold for antimicrobial agents.[5] 2-Benzoyloxazole derivatives are promising candidates for the development of new antibacterial and antifungal drugs.
-
Anti-inflammatory and Analgesic Activity: Certain 2-substituted benzoxazoles have shown potent anti-inflammatory and analgesic properties.[3] The benzoyl group may modulate the interaction with enzymes like cyclooxygenases (COX).
Materials Science
The conjugated π-system of 2-benzoyloxazole derivatives imparts them with interesting photophysical properties. This makes them potential candidates for applications in materials science, such as:
-
Organic Light-Emitting Diodes (OLEDs): As fluorescent emitters or host materials.
-
Fluorescent Probes: For the detection of ions or biomolecules.
-
Dyes and Pigments: Due to their extended conjugation.
Future Perspectives
The field of 2-benzoyloxazole derivatives is ripe for further exploration. Future research should focus on:
-
Development of Novel Synthetic Methodologies: To access a wider range of derivatives with diverse substitution patterns.
-
In-depth Structure-Activity Relationship (SAR) Studies: To elucidate the key structural features responsible for specific biological activities.
-
Exploration of New Therapeutic Targets: To identify novel applications for this class of compounds.
-
Investigation of their Potential in Materials Science: To harness their unique photophysical properties.
References
-
Li, H., Wang, X., Zhao, F., Wang, L., & Fu, S. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. [Link]
-
BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES - An-Najah National University. (n.d.). Retrieved from [Link]
-
Nguyen, T. H., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21577. [Link]
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Kamal, A., et al. (2021). Biological activities of benzoxazole and its derivatives. Journal of Molecular Structure, 1244, 130948. [Link]
- Chen, Z., et al. (2018). Rhodium(I)-Catalyzed Coupling–Cyclization of C=O Bonds with α-Diazoketones. Organic Letters, 20(13), 3980–3983.
- Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Advances, 13(36), 25357-25383. [Link]
-
Synthesis of 2‐benzoylbenzimidazole 153 using DMSO and O2 as terminal oxidant. (n.d.). Retrieved from [Link]
- Luo, M., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(8), 5038–5048.
-
Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Selective Synthesis of Azoloyl NH-1,2,3-Triazoles and Azolyl Diazoketones: Experimental and Computational. (2022). The Journal of Organic Chemistry, 87(5), 3349–3364.
-
Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2021). Amino Acids, 53(5), 727–742. [Link]
- Product Class 12: Oxazoles. (n.d.). In Science of Synthesis.
- Lukoyanov, A. A., Sukhorukov, A. Y., & Averina, E. B. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 61(1-2), 1-28.
- Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. (2022). Egyptian Journal of Chemistry, 65(10), 45-51.
-
Synthesis of 2-trimethylsilyl oxazole. (n.d.). PrepChem.com. Retrieved from [Link]
-
Benzoyl chloride – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
- Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review.
-
Reactions of 2-methylbenzoazoles with acyl chlorides (benzoyl chloride)... (n.d.). ResearchGate. Retrieved from [Link]
- The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. (2025).
- Method for synthesizing high-purity benzoyl chloride. (2014).
- Reaction kinetics for the synthesis of benzyl benzoate from benzyl chloride and the triethylamine salt of benzoic acid. (2023). Digital Commons @ NJIT.
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- 11. 1,3-Oxazole synthesis [organic-chemistry.org]
Methodological & Application
Synthesis of 2-(2-Methylbenzoyl)oxazole from 2-methylbenzoyl chloride.
An In-depth Technical Guide to the Synthesis of 2-(2-Methylbenzoyl)oxazole from 2-Methylbenzoyl Chloride
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of 2-(2-methylbenzoyl)oxazole, a valuable building block in medicinal chemistry and materials science. Direct acylation of the oxazole ring presents significant challenges, including low yields and undesirable side reactions. This guide, therefore, details a robust and field-proven organometallic approach. The protocol involves the C2-metalation of oxazole to form a stable organozinc intermediate, which then undergoes a copper-catalyzed acylation with 2-methylbenzoyl chloride. We provide a step-by-step methodology, explain the chemical principles underpinning the strategy, and offer insights into process optimization and safety. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for the synthesis of 2-aroyl-oxazoles.
Introduction: The Challenge of 2-Acyl Oxazole Synthesis
Oxazole moieties are prevalent in a wide array of biologically active natural products and pharmaceutical agents. The functionalization of the oxazole ring, particularly at the C2 position, is crucial for developing new chemical entities. The introduction of an acyl group at this position yields 2-acyl oxazoles, which are versatile intermediates for further elaboration.
The seemingly straightforward approach of directly acylating oxazole with an acyl chloride, such as 2-methylbenzoyl chloride, via electrophilic aromatic substitution (e.g., Friedel-Crafts acylation) is generally ineffective. The oxazole ring is electron-deficient, which deactivates it towards electrophilic attack[1][2]. A more common strategy involves the deprotonation of the C2 position with a strong base to generate a nucleophilic organometallic species. However, the direct reaction of 2-lithiooxazole with acyl chlorides is known to be problematic, often resulting in ring-opening to form O-acylated products rather than the desired C-acylated ketone[3].
To circumvent these challenges, modern synthetic chemistry offers more sophisticated and reliable pathways. This guide focuses on a state-of-the-art method that utilizes an organozinc intermediate. The success of this approach lies in the fact that, unlike their lithiated counterparts, oxazole zincates exist in their closed, cyclic form and can react cleanly with acyl chlorides in the presence of a copper catalyst to afford the desired 2-acyl oxazole in good yield[3].
Recommended Synthetic Pathway: An Overview
The recommended pathway is a three-step process, starting from the commercially available 2-methylbenzoic acid. This ensures the high purity of the key acylating agent and provides a clear, reproducible route to the target compound.
Figure 1. Overall workflow for the synthesis of 2-(2-Methylbenzoyl)oxazole.
Experimental Protocols
Safety First: 2-Methylbenzoyl chloride is corrosive and a lachrymator. Thionyl chloride, oxalyl chloride, and n-butyllithium are highly reactive and hazardous. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All reactions involving organometallics must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.
Part A: Synthesis of 2-Methylbenzoyl Chloride
This protocol describes the conversion of 2-methylbenzoic acid to its corresponding acyl chloride, a critical reagent for the subsequent acylation step.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Methylbenzoic Acid | 136.15 | 5.00 g | 36.7 |
| Thionyl Chloride (SOCl₂) | 118.97 | 4.0 mL (5.7 eq) | 55.1 |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - |
| N,N-Dimethylformamide (DMF) | - | 2 drops (catalyst) | - |
Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylbenzoic acid (5.00 g, 36.7 mmol).
-
Solvent Addition: Add 50 mL of anhydrous dichloromethane under an inert atmosphere.
-
Catalyst Addition: Add two drops of N,N-dimethylformamide (DMF) to the suspension.
-
Reagent Addition: Slowly add thionyl chloride (4.0 mL, 55.1 mmol) to the stirring mixture at room temperature. The addition should be done carefully as gas evolution (SO₂ and HCl) will occur.
-
Reaction: Heat the mixture to reflux (approx. 40°C) and maintain for 2-3 hours, or until the solution becomes clear and gas evolution ceases.
-
Workup: Allow the reaction to cool to room temperature. Carefully remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator.
-
Purification: The crude 2-methylbenzoyl chloride is typically a pale yellow oil and can be purified by vacuum distillation. However, for many applications, the crude product is of sufficient purity to be used directly in the next step after ensuring all volatile impurities are removed[4].
Part B: Synthesis of 2-(2-Methylbenzoyl)oxazole via an Organozinc Intermediate
This protocol details the core transformation: the C2-acylation of oxazole.
Figure 2. Simplified reaction mechanism for C2-acylation.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Oxazole | 69.06 | 1.38 g (1.2 mL) | 20.0 |
| Tetrahydrofuran (THF), anhydrous | - | 100 mL | - |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | - | 8.4 mL | 21.0 |
| Zinc Chloride (ZnCl₂), 1.0 M in ether | - | 22.0 mL | 22.0 |
| Copper(I) Iodide (CuI) | 190.45 | 0.38 g | 2.0 |
| 2-Methylbenzoyl Chloride (from Part A) | 154.59 | 3.09 g | 20.0 |
Protocol:
-
Initial Setup: In an oven-dried, 250 mL three-necked flask under an inert atmosphere, dissolve oxazole (1.38 g, 20.0 mmol) in 100 mL of anhydrous THF.
-
Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (8.4 mL of a 2.5 M solution, 21.0 mmol) dropwise over 15 minutes. Stir the resulting solution at -78°C for 30 minutes to ensure complete formation of 2-lithiooxazole.
-
Transmetalation: To the cold solution, add zinc chloride (22.0 mL of a 1.0 M solution in ether, 22.0 mmol) dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1 hour. This forms the 2-chlorozincoxazole intermediate[3][5].
-
Acylation Setup: In a separate dry flask, suspend copper(I) iodide (0.38 g, 2.0 mmol) in 20 mL of anhydrous THF. Add the 2-methylbenzoyl chloride (3.09 g, 20.0 mmol) to this suspension.
-
Copper-Catalyzed Acylation: Cool the solution of the organozinc reagent back to 0°C in an ice bath. Transfer the suspension of CuI and 2-methylbenzoyl chloride into the flask containing the organozinc reagent via cannula.
-
Reaction: Stir the reaction mixture at 0°C for 15 minutes, then allow it to warm to room temperature and stir for an additional 3-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching & Workup: Carefully quench the reaction by slowly adding 50 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(2-methylbenzoyl)oxazole as the final product.
Characterization and Expected Results
The final product, 2-(2-methylbenzoyl)oxazole, should be characterized using standard analytical techniques to confirm its identity and purity.
-
Appearance: Expected to be a pale yellow oil or a low-melting solid.
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include a singlet for the oxazole C5-H (δ ~7.2-7.4 ppm), a singlet for the oxazole C4-H (δ ~7.7-7.9 ppm), aromatic protons from the methylbenzoyl group (δ ~7.2-7.8 ppm), and a singlet for the methyl group (δ ~2.5-2.7 ppm).
-
¹³C NMR (100 MHz, CDCl₃): Expected signals would include the carbonyl carbon (δ ~180-185 ppm), carbons of the oxazole ring (δ ~125-160 ppm), carbons of the aromatic ring, and the methyl carbon (δ ~20-22 ppm).
-
Mass Spectrometry (ESI+): Calculated m/z for C₁₁H₉NO₂ [M+H]⁺: 188.07.
-
Yield: Moderate to good yields (50-70%) are expected based on similar literature preparations[3].
Conclusion
The synthesis of 2-(2-methylbenzoyl)oxazole from 2-methylbenzoyl chloride is most reliably achieved through a multi-step sequence involving the formation of a 2-chlorozincoxazole intermediate. This method successfully bypasses the problematic ring-opening that occurs with direct acylation of 2-lithiooxazole, providing a reproducible and scalable route to this important chemical scaffold. The protocols provided herein offer a detailed, practical guide for researchers in synthetic and medicinal chemistry.
References
-
Anderson, K. W., & Tepe, J. J. (2002). Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. The Journal of Organic Chemistry, 67(23), 8475-8481. [Link]
-
Ciurdaru, G., & Ciuciu, I. (1979). Reactions of 2-methylbenzoazoles with acyl chlorides. Revue Roumaine de Chimie, 24(4), 637-641. (Note: While this source discusses related reactions, it highlights the complexity and potential for different products, reinforcing the need for a controlled strategy). [Link]
-
PrepChem. (n.d.). Synthesis of 2-methylbenzoyl chloride. PrepChem.com. [Link]
-
Krasovskiy, A., & Knochel, P. (2006). Regioselective Functionalization of the Oxazole Scaffold Using TMP-Bases of Mg and Zn. Organic Letters, 8(25), 5821-5824. [Link]
-
Wikipedia. (2023). Friedel–Crafts reaction. Wikipedia. [Link]
-
Sha, C. K., & Jean, T. S. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic Letters, 4(16), 2665-2668. [Link]
-
Savelson, E., & Tepe, J. J. (2023). One-Pot Friedel-Crafts/Robinson-Gabriel Synthesis of the Indole-Oxazole Scaffold and Its Application to the Synthesis of Breitfussins C, G, and H. The Journal of Organic Chemistry, 88(2), 755-761. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.com. [Link]
-
Bach, T., & Heuser, S. (2001). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Angewandte Chemie International Edition, 40(18), 3448-3450. [Link]
-
Vedejs, E., & Luchetta, L. M. (1999). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. The Journal of Organic Chemistry, 64(4), 1011-1014. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic-chemistry.org. [Link]
-
Whitney, S. E., & Rickborn, B. (1991). Substituted oxazoles: syntheses via lithio intermediates. The Journal of Organic Chemistry, 56(10), 3058-3063. [Link]
-
Slideshare. (2018). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare.net. [Link]
Sources
Application Notes and Protocols: A Detailed Guide to the Robinson-Gabriel Synthesis of 2-(2-Methylbenzoyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole moiety is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and pharmacologically active compounds. Its presence often imparts significant biological activity, including anti-inflammatory, antimicrobial, and anticancer properties. The Robinson-Gabriel synthesis, a classic and robust method, provides a direct route to construct the oxazole ring from α-acylamino ketones.[1] This application note provides a detailed, research-grade protocol for the synthesis of a specific, novel oxazole derivative, 2-(2-Methylbenzoyl)oxazole, via a two-step process involving N-acylation followed by cyclodehydration. This guide is designed to offer not just a set of instructions, but a deeper understanding of the chemical principles and practical considerations necessary for successful synthesis.
Reaction Scheme
The overall synthetic pathway is depicted below:
Caption: Synthetic workflow for 2-(2-Methylbenzoyl)oxazole.
Part 1: Synthesis of the Precursor: N-(2-Oxo-2-(o-tolyl)ethyl)-2-methylbenzamide
The initial and crucial step is the synthesis of the α-acylamino ketone precursor. This is achieved through the N-acylation of 2-amino-1-(o-tolyl)ethanone with 2-methylbenzoyl chloride.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Amino-1-(o-tolyl)ethanone HCl | 185.65 | 10.0 | 1.86 g |
| 2-Methylbenzoyl chloride | 154.59 | 11.0 | 1.70 g (1.45 mL) |
| Triethylamine (TEA) | 101.19 | 22.0 | 3.06 mL |
| Dichloromethane (DCM), anhydrous | - | - | 50 mL |
| Saturated Sodium Bicarbonate Solution | - | - | 2 x 25 mL |
| Brine | - | - | 25 mL |
| Anhydrous Magnesium Sulfate | - | - | ~2 g |
Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-amino-1-(o-tolyl)ethanone hydrochloride (1.86 g, 10.0 mmol).
-
Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) to the flask. Stir the suspension at room temperature.
-
Base Addition: Slowly add triethylamine (3.06 mL, 22.0 mmol) to the suspension. The mixture should become a clear solution as the free amine is generated. Stir for 10 minutes.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add 2-methylbenzoyl chloride (1.70 g, 11.0 mmol) dropwise over 5 minutes. A white precipitate of triethylamine hydrochloride will form.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminoketone is consumed.
-
Work-up: Quench the reaction by adding 25 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 25 mL of saturated sodium bicarbonate solution (twice) and 25 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude N-(2-oxo-2-(o-tolyl)ethyl)-2-methylbenzamide can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes to afford a white to off-white solid.
Part 2: Robinson-Gabriel Cyclodehydration to 2-(2-Methylbenzoyl)oxazole
The synthesized α-acylamino ketone is then subjected to cyclodehydration to form the target oxazole ring. Phosphorus pentoxide is a powerful dehydrating agent suitable for this transformation.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass |
| N-(2-Oxo-2-(o-tolyl)ethyl)-2-methylbenzamide | 267.32 | 5.0 | 1.34 g |
| Phosphorus Pentoxide (P₂O₅) | 141.94 | 10.0 | 1.42 g |
| Toluene, anhydrous | - | - | 25 mL |
| Saturated Sodium Bicarbonate Solution | - | - | 2 x 20 mL |
| Brine | - | - | 20 mL |
| Anhydrous Sodium Sulfate | - | - | ~2 g |
Experimental Protocol
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, suspend N-(2-oxo-2-(o-tolyl)ethyl)-2-methylbenzamide (1.34 g, 5.0 mmol) in 25 mL of anhydrous toluene.
-
Dehydrating Agent Addition: Carefully add phosphorus pentoxide (1.42 g, 10.0 mmol) to the suspension in portions. The addition is exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly pouring the mixture onto 50 g of crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).
-
Washing and Drying: Combine the organic extracts and wash with 20 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude 2-(2-Methylbenzoyl)oxazole can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[2][3][4][5][6] The final product should be a solid or a viscous oil.
Mechanistic Insight
The Robinson-Gabriel synthesis proceeds through a series of well-defined steps:
Caption: Key steps in the Robinson-Gabriel synthesis mechanism.
Initially, the α-acylamino ketone undergoes enolization. The resulting enol oxygen then acts as a nucleophile, attacking the amide carbonyl carbon in an intramolecular fashion to form a five-membered ring intermediate. A subsequent proton transfer and dehydration, driven by the strong dehydrating agent, leads to the aromatic oxazole ring.
Safety and Handling Precautions
-
2-Methylbenzoyl chloride is corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphorus pentoxide is a highly corrosive and hygroscopic solid. It reacts violently with water, releasing significant heat. Handle with extreme care in a dry environment and add it to the reaction mixture in portions.
-
Dichloromethane and Toluene are volatile and flammable organic solvents. Work in a fume hood and avoid sources of ignition.
-
Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, throughout the experimental procedures.
References
- Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174.
- Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138.
- Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (Eds.). (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
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Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
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CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Substituted Oxazoles via the Van Leusen Reaction and Related Methodologies
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and pharmacologically active compounds.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. Among the various synthetic routes to this important heterocycle, the Van Leusen oxazole synthesis stands out for its efficiency and operational simplicity.[1][5] This guide provides a detailed exploration of the Van Leusen reaction, with a particular focus on understanding its inherent regioselectivity and how related isocyanide-based methodologies can be employed to achieve specific substitution patterns, including the synthesis of 2-substituted oxazoles.
I. The Classic Van Leusen Oxazole Synthesis: A Pathway to 5-Substituted Oxazoles
The Van Leusen oxazole synthesis, first reported in 1972, is a powerful transformation that constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[1] This reaction is prized for its reliability and tolerance of a wide range of functional groups. A crucial aspect to understand from the outset is that the classic Van Leusen protocol inherently produces 5-substituted oxazoles , where the substituent is derived from the starting aldehyde.[1][3][5]
The regiochemical outcome of the Van Leusen synthesis is a direct consequence of its reaction mechanism. The process is a [3+2] cycloaddition, where TosMIC acts as a three-atom component.[1] The key steps are as follows:
-
Deprotonation of TosMIC: A base, typically potassium carbonate, abstracts the acidic proton from the methylene group of TosMIC, which is activated by the adjacent electron-withdrawing sulfonyl and isocyanide groups.[5][6]
-
Nucleophilic Addition: The resulting anion attacks the electrophilic carbonyl carbon of the aldehyde.
-
Intramolecular Cyclization: The newly formed alkoxide attacks the electrophilic isocyanide carbon in a 5-endo-dig cyclization to form a 5-membered oxazoline intermediate.[6]
-
Elimination and Aromatization: The base facilitates the elimination of the tosyl group (as p-toluenesulfinic acid), leading to the formation of the aromatic oxazole ring.[5]
The C5 position of the resulting oxazole originates from the aldehyde's carbonyl carbon, thus dictating the position of the substituent. The C4 and C2 atoms are derived from the methylene and isocyanide carbons of TosMIC, respectively.
Sources
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Application of 2-(2-Methylbenzoyl)oxazole in medicinal chemistry.
An Application Guide to the Synthesis and Evaluation of 2-(2-Methylbenzoyl)oxazole in Medicinal Chemistry
Forward
The oxazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved pharmaceuticals.[1][2][3][4] Its unique electronic and structural properties allow it to engage in a wide array of non-covalent interactions with biological targets, leading to diverse pharmacological activities.[5][6] This guide focuses on 2-(2-Methylbenzoyl)oxazole , a specific yet under-researched member of the aryl-keto-oxazole class. While direct literature on this compound is sparse, its structural motifs—the versatile oxazole core, an electrophilic keto linker, and a sterically defined aryl group—make it an exemplary candidate for discovery campaigns.
This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. It provides not a retrospective account, but a prospective strategy for the synthesis, characterization, and biological evaluation of 2-(2-Methylbenzoyl)oxazole as a novel chemical entity. We will detail field-proven protocols, explain the causality behind experimental choices, and propose a logical screening cascade to uncover its therapeutic potential.
Part 1: Chemical Synthesis and Rationale
The strategic synthesis of a target molecule is the first critical step in its evaluation. For 2-(2-Methylbenzoyl)oxazole, a robust and efficient approach involves the acylation of a 2-lithiooxazole intermediate. This method offers high regioselectivity and is well-established for the C2-functionalization of oxazoles.[7]
Synthetic Rationale
The choice of a 2-lithiooxazole pathway is predicated on the high acidity of the proton at the C2 position of the oxazole ring.[1] This position is the most electron-deficient and therefore susceptible to deprotonation by a strong organolithium base, such as n-butyllithium (n-BuLi). The resulting 2-lithiooxazole is a potent nucleophile that can readily react with an electrophilic acylating agent, in this case, 2-methylbenzoyl chloride, to form the target ketone with high efficiency.
Caption: Proposed synthesis of 2-(2-Methylbenzoyl)oxazole.
Detailed Synthesis Protocol: Acylation of 2-Lithiooxazole
This protocol describes the synthesis of 2-(2-Methylbenzoyl)oxazole from commercially available starting materials.
Materials:
-
Oxazole
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
2-Methylbenzoyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add oxazole (1.0 eq) and anhydrous THF (to make a 0.5 M solution).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The formation of the 2-lithiooxazole intermediate occurs during this step.
-
Acylation: In a separate flask, dissolve 2-methylbenzoyl chloride (1.2 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold 2-lithiooxazole solution over 20 minutes. Stir the reaction mixture at -78 °C for 2 hours.
-
Quenching: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise at -78 °C. Allow the mixture to warm to room temperature.
-
Workup: Transfer the mixture to a separatory funnel. Add water and extract with ethyl acetate (3 x volumes). Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 2-(2-Methylbenzoyl)oxazole.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: A Proposed Biological Evaluation Cascade
Given the extensive history of oxazole derivatives in drug discovery, a structured screening approach is essential to efficiently identify and characterize the biological activity of 2-(2-Methylbenzoyl)oxazole.[4][6] We propose a hierarchical workflow beginning with a broad assessment of cytotoxicity, followed by targeted mechanistic assays based on common targets for this scaffold class.
Caption: Proposed workflow for biological screening.
Primary Screening: Cell Viability Assessment
The first step is to determine if the compound exhibits cytotoxic or anti-proliferative effects against a panel of human cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose, measuring metabolic activity as a proxy for cell viability.[8][9]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.[10]
-
Compound Treatment: Prepare serial dilutions of 2-(2-Methylbenzoyl)oxazole in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[10]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
| Compound | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| 2-(2-Methylbenzoyl)oxazole | Hypothetical 5.2 | Hypothetical 8.1 | Hypothetical 12.5 |
| Doxorubicin (Control) | 0.8 | 1.2 | 1.5 |
| Table 1: Hypothetical primary screening data for 2-(2-Methylbenzoyl)oxazole. |
Secondary Screening: Mechanistic Assays
If the compound demonstrates significant cytotoxicity (e.g., IC₅₀ < 20 µM), the next step is to investigate its mechanism of action. Based on the activities of related scaffolds, we propose three parallel assays.
1. In Vitro Tubulin Polymerization Inhibition Assay (Anticancer)
Many successful anticancer drugs function by disrupting microtubule dynamics.[12] This fluorescence-based assay monitors the assembly of purified tubulin into microtubules in real-time.[13][14]
Protocol: Fluorescence-Based Tubulin Polymerization Assay
-
Reagent Preparation: Prepare a tubulin reaction mix on ice containing purified bovine tubulin (2 mg/mL), general tubulin buffer, 1 mM GTP, and a fluorescence reporter that binds to polymerized microtubules.[12]
-
Reaction Setup: In a pre-warmed (37°C) 96-well plate, add 5 µL of the test compound at various concentrations. Include Paclitaxel as a polymerization enhancer and Nocodazole as an inhibitor for controls.
-
Initiation: Initiate the reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well.
-
Data Acquisition: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure fluorescence intensity every 60 seconds for 60-90 minutes.
-
Analysis: Plot fluorescence intensity versus time. Inhibitors will decrease the rate and extent of polymerization, resulting in a flattened curve compared to the vehicle control.
2. DNA Gyrase Supercoiling Inhibition Assay (Antibacterial)
Bacterial DNA gyrase is an essential enzyme and a validated target for antibiotics.[15] This assay measures the enzyme's ability to introduce negative supercoils into relaxed plasmid DNA, a process that can be visualized by agarose gel electrophoresis.[16]
Protocol: DNA Gyrase Inhibition Assay
-
Reaction Setup: On ice, prepare reaction mixtures (20-30 µL) containing assay buffer (Tris-HCl, KCl, MgCl₂, DTT, spermidine), 1 mM ATP, and relaxed pBR322 plasmid DNA (0.5 µg).[17]
-
Inhibition: Add varying concentrations of 2-(2-Methylbenzoyl)oxazole or a known inhibitor (e.g., Ciprofloxacin) to the reaction tubes. Include a no-enzyme control and a no-inhibitor control.
-
Enzyme Addition: Initiate the reaction by adding E. coli DNA gyrase enzyme. Incubate at 37°C for 30-60 minutes.[16]
-
Termination & Analysis: Stop the reaction by adding a stop buffer/loading dye containing SDS and EDTA. Run the samples on a 1% agarose gel containing ethidium bromide.
-
Visualization: Visualize the DNA bands under UV light. The no-enzyme control will show the relaxed plasmid band. The no-inhibitor control will show a faster-migrating supercoiled DNA band. Effective inhibitors will cause a dose-dependent reduction in the supercoiled band and an increase in the relaxed band.
3. In Vitro Kinase Inhibition Assay (Anticancer/Anti-inflammatory)
Dysregulated protein kinases are implicated in many diseases.[18] Luminescence-based assays, such as the ADP-Glo™ assay, quantify kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[19]
Caption: Generic receptor tyrosine kinase signaling pathway.
Protocol: Luminescence-Based Kinase Assay (ADP-Glo™)
-
Kinase Reaction: In a 96-well plate, combine the kinase of interest (e.g., EGFR, VEGFR2), its specific substrate peptide, and the test compound at various concentrations in kinase assay buffer.[18]
-
Initiation: Start the reaction by adding ATP. Incubate at 30°C for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent. This converts the ADP generated by the kinase back to ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the kinase activity.
-
Analysis: Plot the luminescent signal against the inhibitor concentration to determine the IC₅₀ value.
| Kinase Target | 2-(2-Methylbenzoyl)oxazole IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| EGFR | Hypothetical 85 | 5 |
| VEGFR2 | Hypothetical 250 | 10 |
| SRC | Hypothetical >10,000 | 20 |
| Table 2: Hypothetical kinase inhibition data for 2-(2-Methylbenzoyl)oxazole. |
Part 3: Structure-Activity Relationship (SAR) Insights
The design of 2-(2-Methylbenzoyl)oxazole is a deliberate starting point for SAR exploration.[5][7] Each component of the molecule can be systematically modified to enhance potency, selectivity, and drug-like properties.
-
The Oxazole Core: This scaffold serves as a rigid anchor. Its nitrogen and oxygen atoms can act as hydrogen bond acceptors, orienting the molecule within a target's binding site.[1]
-
The Keto Linker: The carbonyl group is a key hydrogen bond acceptor. Its planarity influences the relative orientation of the two aromatic rings. In some inhibitor classes, like α-keto oxazoles, this electrophilic carbonyl can form reversible covalent bonds with catalytic serine residues.[7]
-
The 2-Methylbenzoyl Moiety: Compared to an unsubstituted phenyl ring, the ortho-methyl group introduces a steric constraint. This can force a twist in the molecule's conformation, potentially leading to higher affinity and selectivity for a specific target by accessing a previously unoccupied hydrophobic pocket or by avoiding steric clashes. Future modifications could explore other substitutions on this ring (e.g., electron-withdrawing or donating groups) to probe electronic and steric requirements of the binding pocket.
Conclusion
While 2-(2-Methylbenzoyl)oxazole is not yet a characterized agent, its chemical architecture places it firmly within a class of compounds with proven medicinal value. This guide provides the necessary framework—from rational synthesis to a robust biological screening cascade—to systematically investigate its potential as a novel therapeutic lead. The protocols outlined herein are standardized, reliable, and serve as a foundation for any research group aiming to explore the rich pharmacology of the oxazole scaffold.
References
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Al-Oqail, M. M., El-Shaer, N. S., & Al-Jenoobi, F. I. (2023). MTT (Assay protocol). Protocols.io. [Link]
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Niphakis, M. J., et al. (2011). Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 54(12), 4173–4192. [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]
-
Maxwell, A., & Lawson, D. M. (2003). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Medicine, 84, 143–156. [Link]
-
Bio-protocol. (n.d.). Tubulin Polymerization Assay. Retrieved from [Link]
-
Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]
-
Le, T. H., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 8(1), 1709. [Link]
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Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1). [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]
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Singh, A. K., et al. (2024). Structure activity relationship of benzoxazole derivatives. ResearchGate. [Link]
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ResearchGate. (n.d.). Structure activity relationship of synthesized compounds. Retrieved from [Link]
-
Wang, X., et al. (2021). Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. ResearchGate. [Link]
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Hiasa, H., et al. (2007). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 51(9), 3362–3368. [Link]
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ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. Retrieved from [Link]
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BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
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Li, S., et al. (2023). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry, 14(3), 405–431. [Link]
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BUHLMANN Diagnostics Corp. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]
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Wiley, R. H. (1951). The Chemistry of the Oxazoles. Chemical Reviews, 48(2), 251–289. [Link]
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Nguyen, T. T., et al. (2020). A new synthesis of 2-aroylbenzothiazoles via metal-free domino transformations of anilines, acetophenones, and elemental sulfur. RSC Advances, 10(31), 18453–18457. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-alkyloxazoles 9a–g and 10a–g. Retrieved from [Link]
-
ResearchGate. (n.d.). A plausible mechanism for synthesis of oxazole derivatives from α-keto acid. Retrieved from [Link]
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Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 21. [Link]
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Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]
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Zhang, H. Z., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 444–492. [Link]
-
Wimalasiri, D. C., et al. (2012). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. E-Journal of Chemistry, 9(4), 2268-2273. [Link]
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Application Notes and Protocols for 2-(2-Methylbenzoyl)oxazole as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Versatility of the Benzoxazole Scaffold
Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of fluorescence sensing and cellular imaging.[1][2][3] Their rigid, planar structure and conjugated π-system give rise to desirable photophysical properties, including strong absorption and emission.[2] A key advantage of the oxazole core is its susceptibility to synthetic modification, allowing for the fine-tuning of its spectral and chemical properties.[3] Substituents on the benzoxazole ring can alter the emission wavelength, quantum yield, and sensitivity to the local microenvironment, making them valuable tools for developing targeted fluorescent probes.[3] Many oxazole derivatives exhibit solvatochromism, where their fluorescence characteristics change in response to solvent polarity, rendering them effective probes for lipid-rich structures like cellular membranes.[3]
This guide provides an in-depth look at the potential application of 2-(2-Methylbenzoyl)oxazole as a fluorescent probe, drawing on the established characteristics of the core benzoxazole structure.
Principle of Fluorescence
Fluorescence is a photoluminescent process where a molecule, known as a fluorophore, absorbs a photon of light, exciting it to a higher electronic state. It then rapidly returns to its ground state by emitting a photon of lower energy (longer wavelength). The difference between the peak excitation and peak emission wavelengths is termed the Stokes Shift. A larger Stokes shift is generally advantageous as it simplifies the separation of the emission signal from the excitation light, leading to clearer imaging results.[3]
The fluorescence of benzoxazole derivatives is rooted in the π-electron system of the fused aromatic rings. The specific substituents dictate the energy levels and thus the absorption and emission characteristics.
Photophysical Properties
As a proxy for 2-(2-Methylbenzoyl)oxazole, we will consider the documented properties of 2-Methylbenzoxazole .
| Property | Value | Source |
| Excitation Maximum (λex) | ~276.5 nm (in cyclohexane) | [4] |
| Emission Maximum (λem) | ~310 nm (in cyclohexane, λex=260nm) | [4] |
| Quantum Yield (Φf) | 0.05 (in cyclohexane) | [4] |
| Molar Extinction Coeff. | 46,400 cm⁻¹/M at 276.5nm | [4] |
| Stokes Shift | ~33.5 nm | Calculated |
Note on the 2-Methylbenzoyl group: The addition of a benzoyl group at the 2-position would be expected to extend the conjugated system, which typically results in a shift of both the excitation and emission maxima to longer wavelengths (a red-shift). The quantum yield may also be affected. Experimental validation is essential.
Key Applications and Methodologies
The benzoxazole core's sensitivity to its environment opens up several potential applications for derivatives like 2-(2-Methylbenzoyl)oxazole.
General Cellular Staining and Live-Cell Imaging
The lipophilic nature of the benzoxazole core suggests a propensity to accumulate in cellular membranes or other lipid-rich organelles.
Caption: General workflow for staining live cells with a fluorescent probe.
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of 2-(2-Methylbenzoyl)oxazole in anhydrous dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Culture:
-
Plate cells of interest (e.g., HeLa, U2OS) on glass-bottom dishes or coverslips appropriate for fluorescence microscopy.
-
Culture cells in their standard growth medium until they reach 70-80% confluency.
-
-
Staining Solution Preparation:
-
On the day of the experiment, dilute the 10 mM stock solution into pre-warmed cell culture medium to a final working concentration.
-
Scientist's Note: The optimal concentration must be determined empirically. Start with a range of concentrations from 1 µM to 10 µM.
-
-
Cell Incubation:
-
Remove the existing culture medium from the cells.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove unbound probe and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
-
Mount the dish or coverslip on the stage of a fluorescence microscope.
-
Excite the sample and capture the emission using appropriate filter sets based on the experimentally determined spectra of the probe.
-
"Turn-On" Sensing Applications
Certain substituted oxazoles can be engineered as "turn-on" fluorescent sensors. In its free state, the probe's fluorescence is quenched. Upon binding to a specific analyte (e.g., a metal ion or biothiol), a conformational change or inhibition of a quenching process, such as Photoinduced Electron Transfer (PET), leads to a significant increase in fluorescence intensity.[5]
Caption: Principle of a "turn-on" fluorescent sensor upon analyte binding.
-
Reagent Preparation:
-
Prepare a stock solution of the 2-(2-Methylbenzoyl)oxazole probe in an appropriate solvent (e.g., DMSO or acetonitrile).
-
Prepare a series of known concentrations of the target analyte in a suitable buffer (e.g., HEPES or TRIS for biological pH ranges).
-
-
Assay Setup:
-
In a 96-well microplate suitable for fluorescence measurements, add the probe to each well to a final concentration (e.g., 5 µM).
-
Add varying concentrations of the analyte to the wells. Include a control well with no analyte.
-
Bring all wells to the same final volume with the buffer.
-
-
Incubation:
-
Incubate the plate at room temperature for a set period (e.g., 10-15 minutes) to allow for binding equilibrium to be reached.
-
-
Fluorescence Measurement:
-
Place the microplate in a fluorescence plate reader.
-
Set the excitation wavelength according to the probe's absorption maximum.
-
Measure the fluorescence emission intensity at the probe's emission maximum.
-
-
Data Analysis:
-
Subtract the background fluorescence from the control well.
-
Plot the fluorescence intensity as a function of analyte concentration to determine the detection range and sensitivity.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Signal | Incomplete removal of unbound probe. | Increase the number and duration of wash steps. Consider using a background suppressor reagent. |
| Probe concentration is too high. | Perform a concentration titration to find the optimal (lowest effective) concentration. | |
| Weak or No Signal | Incorrect filter sets used for imaging. | Verify the excitation and emission spectra of the probe and use corresponding filters. |
| Low probe concentration or short incubation time. | Increase probe concentration or extend the incubation period. | |
| Photobleaching (fading) of the probe. | Reduce excitation light intensity or exposure time. Use an anti-fade mounting medium for fixed-cell imaging. | |
| Cell Toxicity | Probe concentration is too high. | Lower the probe concentration and confirm cell viability with a standard assay (e.g., Trypan Blue or MTT). |
| Prolonged exposure to excitation light. | Minimize light exposure during focusing and image acquisition. |
Conclusion
The benzoxazole scaffold represents a versatile platform for the development of novel fluorescent probes. While specific data for 2-(2-Methylbenzoyl)oxazole is needed for full characterization, the principles and protocols outlined here, based on the well-understood behavior of related benzoxazole derivatives, provide a solid foundation for its investigation. Researchers are encouraged to perform initial photophysical characterization to determine the precise spectral properties before embarking on application-specific experiments. The potential for this class of compounds in cellular imaging and analyte sensing remains a promising area of exploration for advancing research and drug development.
References
-
Oregon Medical Laser Center. (n.d.). 2-Methylbenzoxazole. OMLC. Retrieved from [Link]
-
Song, Y., Zhou, L., Wang, J., Wang, F., & Yang, Q. (2020). Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition. Luminescence, 35(7), 1010-1016. [Link]
- Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review.
- Felouat, A., Massue, J., & Ulrich, G. (2021). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal.
-
Koval, O. O., et al. (2018). Location of Fluorescent Probes (2'-hydroxy Derivatives of 2,5-diaryl-1,3-oxazole) in Lipid Membrane Studied by Fluorescence Spectroscopy and Molecular Dynamics Simulation. Biophysical Chemistry, 235, 29-37. [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Methylbenzoxazole [omlc.org]
- 5. Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-(2-Methylbenzoyl)oxazole
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Oxazole Scaffold
The oxazole ring is a privileged five-membered heterocyclic motif that constitutes the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone in medicinal chemistry, with applications ranging from anticancer to antimicrobial agents.[3][4][5] The molecule 2-(2-Methylbenzoyl)oxazole serves as a highly versatile and synthetically valuable building block. The strategic placement of the 2-methylbenzoyl group not only influences the electronic landscape of the oxazole ring but also presents a potential handle for ortho-directing C-H activation, offering multiple pathways for molecular elaboration.
Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds with remarkable efficiency and functional group tolerance.[6][7] This guide provides an in-depth exploration of the application of these powerful reactions to 2-(2-Methylbenzoyl)oxazole, focusing on direct C-H functionalization and the coupling of pre-functionalized derivatives. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss critical parameters that ensure successful and reproducible outcomes for researchers in drug discovery and process development.
Mechanistic Cornerstone: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is paramount to mastering its application and for effective troubleshooting. The reactions generally proceed through a Pd(0)/Pd(II) catalytic cycle, which, while varying slightly depending on the specific reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck), adheres to a core sequence of elementary steps.[7][8]
-
Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst initiates the cycle by inserting into a carbon-electrophile bond (e.g., C-Halogen or C-OTf) of the substrate. This oxidizes the metal center from Pd(0) to Pd(II). In the case of C-H activation, this step involves the cleavage of a C-H bond, often assisted by a directing group or a concerted metalation-deprotonation (CMD) pathway.[9]
-
Transmetalation / Coordination & Deprotonation:
-
In Suzuki-Miyaura coupling , a base-activated organoboron species (the nucleophile) transfers its organic moiety to the Pd(II) center, displacing a halide or other leaving group.
-
In Buchwald-Hartwig amination , the amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a more nucleophilic amido complex.[10]
-
-
Reductive Elimination: This is the final, product-forming step. The two organic fragments coupled to the Pd(II) center are eliminated, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[11]
The choice of ligand is critical, as it stabilizes the palladium catalyst, modulates its reactivity, and influences the rates of both oxidative addition and reductive elimination.[12][13] Bulky, electron-rich phosphine ligands are often essential for promoting these key steps.[14]
Caption: General Palladium Catalytic Cycle.
Application I: Direct C-H Arylation of 2-(2-Methylbenzoyl)oxazole
Direct C-H activation is a highly atom-economical strategy that avoids the need for pre-functionalization of the substrate. For 2-substituted oxazoles, the C5-position is often the most electronically favorable site for functionalization. The carbonyl oxygen of the 2-benzoyl group can serve as a directing group, further promoting selective C-H activation at the C5 position.[9][15]
Protocol: C5-Arylation with 4-Bromoanisole
This protocol details a representative direct C-H arylation reaction.
Caption: Workflow for Direct C-H Arylation.
Materials:
-
2-(2-Methylbenzoyl)oxazole (1.0 equiv)
-
4-Bromoanisole (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.05 equiv)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.10 equiv)
-
Potassium Carbonate (K₂CO₃, 3.0 equiv, finely ground and dried)
-
Pivalic Acid (PivOH, 0.4 equiv)
-
N,N-Dimethylacetamide (DMA), anhydrous (to 0.2 M)
Procedure:
-
To a dry, oven-dried Schlenk flask, add 2-(2-Methylbenzoyl)oxazole, 4-bromoanisole, Pd(OAc)₂, XPhos, and K₂CO₃.
-
Seal the flask with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous DMA via syringe, followed by the pivalic acid.
-
Place the flask in a preheated oil bath at 110 °C and stir vigorously for 16-24 hours.
-
Monitor the reaction's progress by TLC or LC-MS analysis of a small aliquot.
-
Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-arylated oxazole product.
Data Summary: C5-Arylation Scope
The following table summarizes typical conditions and expected outcomes for the C5-arylation with various aryl bromides, based on established literature for similar oxazole substrates.[9]
| Entry | Aryl Bromide (Ar-Br) | Ligand | Base | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | 4-Bromoanisole | XPhos | K₂CO₃ | 110 | 16 | 75-85 |
| 2 | 4-Bromotoluene | XPhos | K₂CO₃ | 110 | 16 | 70-80 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | XPhos | K₂CO₃ | 110 | 20 | 65-75 |
| 4 | 2-Bromopyridine | SPhos | Cs₂CO₃ | 120 | 24 | 50-65 |
Application II: Suzuki-Miyaura Coupling
For accessing isomers not readily formed via C-H activation (e.g., at the C4 position), a classic Suzuki-Miyaura cross-coupling is the method of choice.[16][17] This requires a pre-functionalized oxazole, such as a 4-bromo or 4-triflyloxy derivative. This section outlines a two-step process: C4-bromination followed by the Suzuki coupling.
Protocol: C4-Bromination and Subsequent Suzuki-Miyaura Coupling
Step A: C4-Bromination A general procedure for selective C4-bromination of a 2-substituted oxazole involves treatment with N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile.
Step B: Suzuki-Miyaura Coupling with Phenylboronic Acid
Caption: The Suzuki-Miyaura Catalytic Cycle.
Materials:
-
4-Bromo-2-(2-methylbenzoyl)oxazole (1.0 equiv)
-
Phenylboronic Acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.08 equiv)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
Procedure:
-
Follow the workflow diagram from Application I (steps 1-3) to combine the 4-bromooxazole, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄ under an argon atmosphere.
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and proceed with the aqueous workup and purification as described in Application I (steps 6-9).
Data Summary: Suzuki-Miyaura Scope
| Entry | Boronic Acid | Catalyst | Ligand | Base | Temp (°C) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | 100 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ | XPhos | K₂CO₃ | 110 | 70-85 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | 100 | 80-90 |
Application III: Buchwald-Hartwig Amination
The formation of C-N bonds is fundamental to drug discovery. The Buchwald-Hartwig amination provides a general and mild method for coupling amines with aryl halides.[10][18][19] Using the 4-bromooxazole intermediate from the previous section, a variety of amines can be installed at the C4-position.
Protocol: Buchwald-Hartwig Amination with Morpholine
Caption: The Buchwald-Hartwig Amination Cycle.
Materials:
-
4-Bromo-2-(2-methylbenzoyl)oxazole (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)
-
2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, combine Pd(OAc)₂, RuPhos, and NaOt-Bu in a dry Schlenk flask.
-
Add the 4-bromooxazole followed by anhydrous toluene.
-
Finally, add the morpholine via syringe.
-
Seal the flask, remove from the glovebox, and place in a preheated oil bath at 100 °C. Stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature. Quench the reaction carefully by adding saturated aqueous ammonium chloride.
-
Proceed with the aqueous workup (dilution with ethyl acetate, washing with water and brine) and purification as described in Application I.
Data Summary: Buchwald-Hartwig Scope
| Entry | Amine | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Morpholine | RuPhos | NaOt-Bu | Toluene | 100 | 80-95 |
| 2 | Aniline | BrettPhos | K₂CO₃ | t-BuOH | 110 | 75-85 |
| 3 | Benzylamine | XPhos | NaOt-Bu | Toluene | 100 | 70-85 |
| 4 | Diethylamine | RuPhos | LiHMDS | Toluene | 100 | 65-80 |
References
-
Z. K. Chen, B. F. Shi, et al. Pd-Catalyzed C4-Olefination of Oxazoles via C–H Bond Activation: Divergent Synthesis of Functionalized Amino Alcohol and Amino Acid Derivatives. Organic Letters. [Link]
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J. Wu, X. Cui, et al. Palladium-catalyzed C–H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles. Chemical Communications. [Link]
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N. A. Strotman, H. R. Chobanian, et al. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters. [Link]
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F. Bellina, M. Lessi, et al. Reaction Conditions for the Regiodivergent Direct Arylations at C2‐ or C5‐Positions of Oxazoles using Phosphine‐Free Palladium Catalysts. Advanced Synthesis & Catalysis. [Link]
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N. A. Strotman, H. R. Chobanian, et al. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters. [Link]
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D. G. Yu, F. S. Han, et al. Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science. [Link]
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M. S. T. Morin, M. G. Organ, et al. Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. Molecules. [Link]
-
N. A. Strotman, H. R. Chobanian, et al. ChemInform Abstract: Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. ChemInform. [Link]
-
M. A. Tofighi, Z. Tofighi. Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. Journal of the Iranian Chemical Society. [Link]
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H. Sasai, K. Takenaka, M. Shigenobu. Palladium-Catalyzed Direct C−H Arylation of Isoxazoles at the 5-Position. Angewandte Chemie International Edition. [Link]
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F. Bellina, M. Lessi, et al. Reaction Conditions for the Regiodivergent Direct Arylations at C2- or C5-Positions of Oxazoles using Phosphine-Free Palladium Catalysts. Advanced Synthesis & Catalysis. [Link]
-
S. V. Ryabukhin, A. S. Plaskon, et al. Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. Tetrahedron. [Link]
-
A. A. O. Sarhan, C. Bolm. Recent Progress in Pd-Catalyzed Tandem Processes. Catalysts. [Link]
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F. Schoenebeck, K. N. Houk. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of the American Chemical Society. [Link]
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K. Neha, V. Kumar, et al. Synthetic approaches for oxazole derivatives: A review. Journal of the Indian Chemical Society. [Link]
-
C. M. So, O. Y. Yuen, et al. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]
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D. Sarma, B. Saikia, et al. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. [Link]
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Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]
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F. Schoenebeck, K. N. Houk. Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society. [Link]
-
B. G. T. D. S. Kumar, G. M. Kumar, et al. Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. Polycyclic Aromatic Compounds. [Link]
-
J. Wang, X. H. Liu, et al. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. [Link]
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S. Jauhari, S. Singh, et al. Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents. Medicinal Chemistry Research. [Link]
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M. P. Kori, M. Kaplánek, et al. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
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M. R. Netherton, G. C. Fu. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Topics in Organometallic Chemistry. [Link]
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K. C. Nicolaou, P. G. Bulger, D. Sarlah. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Angewandte Chemie International Edition. [Link]
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S. K. Guchhait, A. S. Chaudhary. Suzuki-Miyaura coupling governed by Pd⁰ for the preparation of oxazole derivatives. Journal of Photochemistry and Photobiology A: Chemistry. [Link]
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T. J. A. M. van der Loop, A. G. M. T. van Gumpel, J. N. H. Reek. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Catalysis. [Link]
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D. S. Surry, S. L. Buchwald. Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. [Link]
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A. Kumar, P. Sharma, et al. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics. [Link]
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ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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S. A. El-fakahany, M. A. A. El-Nassag, et al. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. [Link]
-
W. C. Chen, C. F. Lee, et al. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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F. Bellina, R. Rossi. Cross-Coupling Reactions on Azoles with Two and More Heteroatoms. Chemical Reviews. [Link]
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S. G. K. Kumar, S. K. G. Kumar, et al. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports. [Link]
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C. D. Smith, D. C. Pryde, et al. Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles: Convergent Synthesis of Trisoxazoles. Organic Letters. [Link]
-
J. S. Arnold, G. C. Fu, et al. Synergistic Organoboron/Palladium Cocatalyzed Dehydrative Couplings of Azoles with Allylic Alcohols: A Combined Experimental and Computational Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
M. F. Greaney, M. E. Popkin, E. F. Flegeau. Suzuki coupling of oxazoles. Organic Letters. [Link]
-
S. El-Guesmi, N. El-Guesmi, et al. Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus Chimie. [Link]
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Application Notes & Protocols: Strategic Derivatization of the Oxazole Ring in 2-(2-Methylbenzoyl)oxazole for Drug Discovery
Abstract
The oxazole scaffold is a privileged five-membered heterocyclic motif integral to numerous natural products and FDA-approved pharmaceuticals.[1][2][3][4] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone in medicinal chemistry.[1][2] This guide provides a detailed exploration of the chemical derivatization of 2-(2-Methylbenzoyl)oxazole, a versatile starting material. We will delve into the reactivity of both the oxazole core and the pendant acyl group, presenting scientifically-grounded strategies and detailed protocols for its functionalization. The methodologies discussed herein are designed to empower researchers, scientists, and drug development professionals to efficiently generate diverse molecular libraries for screening and lead optimization.
Foundational Chemistry: Reactivity Profile of 2-(2-Methylbenzoyl)oxazole
Understanding the inherent reactivity of the starting material is paramount for strategic synthetic planning. The 2-(2-Methylbenzoyl)oxazole molecule presents multiple sites for chemical modification, each with distinct electronic characteristics.
-
The Oxazole Ring: The oxazole ring is an aromatic, π-electron deficient heterocycle. The electronegativity of the oxygen and nitrogen atoms influences the electron density around the ring. The acidity of the ring protons generally follows the order C2 > C5 > C4.[3] In our substrate, the C2 position is substituted. The powerful electron-withdrawing effect of the 2-benzoyl group significantly increases the electrophilicity of the ring, particularly at the C5 position, making it susceptible to both nucleophilic attack (under certain conditions) and directed C-H functionalization.[5] Electrophilic aromatic substitution is generally difficult on the oxazole ring unless activating groups are present, but when it occurs, it favors the C5 position.[1][6]
-
The Acyl Group: The benzoyl moiety at the C2 position contains a highly electrophilic carbonyl carbon. This site is a prime target for nucleophilic addition and nucleophilic acyl substitution reactions, providing a direct route to modify the side chain.[7][8]
Below is a diagram illustrating the key reactive sites on the 2-(2-Methylbenzoyl)oxazole scaffold.
Caption: Key reactive sites on the 2-(2-Methylbenzoyl)oxazole scaffold.
Strategic Derivatization Pathways
We present four primary strategies for the derivatization of 2-(2-Methylbenzoyl)oxazole. These pathways are designed to be robust and versatile, allowing for the generation of a wide array of analogues.
Caption: Overview of derivatization strategies for 2-(2-Methylbenzoyl)oxazole.
Strategy 1: Modification of the 2-Acyl Group
The carbonyl group is a versatile handle for introducing structural diversity. Standard nucleophilic addition reactions can be employed to transform the ketone into a variety of functional groups.[9]
Protocol 1.1: Reduction to a Secondary Alcohol
-
Causality: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones and aldehydes. Its use prevents over-reduction or reaction with other potentially sensitive functional groups on the molecule. Methanol serves as a protic solvent to activate the borohydride and protonate the resulting alkoxide intermediate.
-
Methodology:
-
Dissolve 2-(2-Methylbenzoyl)oxazole (1.0 eq) in anhydrous methanol (0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of acetone (5 mL), followed by 1 M HCl (aq) until the solution is slightly acidic (pH ~6).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the desired alcohol.
-
Strategy 2: C-H Functionalization at the C5 Position
Direct C-H functionalization is a powerful, atom-economical method for forging new carbon-carbon or carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions are particularly effective for arylating heterocycles.[10][11][12]
Protocol 2.1: Palladium-Catalyzed Direct C5-Arylation
-
Causality: Palladium catalysts, such as Palladium(II) acetate, can activate the C-H bond at the electron-rich C5 position of the oxazole.[13] A phosphine ligand (e.g., SPhos, XPhos) is often required to stabilize the palladium center and facilitate the catalytic cycle. A carbonate or acetate base is used to facilitate the C-H activation step (concerted metalation-deprotonation pathway). Pivalic acid often acts as a crucial additive, promoting the C-H cleavage step.
-
Methodology:
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2-(2-Methylbenzoyl)oxazole (1.0 eq), the desired aryl bromide (1.2 eq), Palladium(II) acetate (Pd(OAc)₂) (5 mol%), a suitable phosphine ligand (e.g., SPhos) (10 mol%), and potassium carbonate (K₂CO₃) (2.0 eq).
-
Add anhydrous, degassed solvent such as dioxane or toluene (0.2 M).
-
Add pivalic acid (20-30 mol%) to the mixture.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford the 5-arylated oxazole product.
-
Caption: Simplified catalytic cycle for direct C-H arylation.
Strategy 3: Derivatization via C5-Metallation
Deprotonation of the oxazole ring at the C5 position using a strong base creates a potent nucleophile that can react with a wide range of electrophiles.[5][6]
Protocol 3.1: C5-Lithiation and Electrophilic Quench
-
Causality: Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi) are required to deprotonate the relatively weakly acidic C5 proton. The reaction must be conducted at very low temperatures (-78 °C) to prevent decomposition of the unstable 2-lithio-oxazole intermediate, which can undergo ring-opening.[5][14] The resulting organolithium species is a powerful nucleophile that readily attacks electrophiles.
-
Methodology:
-
Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon) equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Dissolve 2-(2-Methylbenzoyl)oxazole (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.2 M) and cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of LDA by adding n-BuLi (1.1 eq, 2.5 M in hexanes) to diisopropylamine (1.2 eq) in anhydrous THF at -78 °C, then warming to 0 °C for 15 minutes before re-cooling to -78 °C.
-
Slowly add the freshly prepared LDA solution to the oxazole solution at -78 °C. Stir for 1 hour at this temperature to ensure complete deprotonation.
-
Add a solution of the desired electrophile (e.g., iodomethane, benzaldehyde) (1.2 eq) in anhydrous THF dropwise at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature, then extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Data Summary and Comparison
The following table summarizes the typical conditions and expected outcomes for the described derivatization strategies. Yields are representative and will vary based on the specific substrate and electrophile used.
| Strategy | Protocol | Key Reagents | Temp. (°C) | Time (h) | Typical Yield | Scope & Limitations |
| 1. Acyl Mod. | 1.1 Reduction | NaBH₄, MeOH | 0 to RT | 3 | 85-95% | Highly reliable for ketones. |
| 2. C-H Func. | 2.1 C5-Arylation | Pd(OAc)₂, Ligand, Base | 100-120 | 12-24 | 50-80% | Broad aryl bromide scope; sensitive to sterics.[15][16] |
| 3. Metallation | 3.1 C5-Lithiation | LDA or n-BuLi, Electrophile | -78 | 3-4 | 40-75% | Requires strict anhydrous/anaerobic conditions; unstable intermediate. |
Conclusion
2-(2-Methylbenzoyl)oxazole is a highly valuable platform for the development of novel chemical entities. The strategic application of reactions targeting the acyl side chain, direct C-H functionalization at the C5 position, or metallation-alkylation pathways provides a robust toolkit for generating molecular diversity. The protocols and principles outlined in this guide offer a solid foundation for researchers to build upon, enabling the synthesis of targeted oxazole libraries for applications in drug discovery and materials science.
References
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Derivatization of oxazole 2 e by palladium‐catalyzed cross coupling reactions. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. Retrieved January 17, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved January 17, 2026, from [Link]
-
The synthesis of 2-methylbenzo[d]oxazole derivatives (1a–f,2a–g). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Popov, A. V., et al. (2021). Diazocarbonyl and Related Compounds in the Synthesis of Azoles. MDPI. Retrieved January 17, 2026, from [Link]
-
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
Palmer, D. C. (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy. John Wiley & Sons. Retrieved January 17, 2026, from [Link]
-
Oxazole.pdf. (n.d.). CUTM Courseware. Retrieved January 17, 2026, from [Link]
-
Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Oxazole. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Synthesis of oxazoles from α,β-unsaturated carbonyl compounds through 2-acylaziridines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
An Improved Method for the Palladium Cross-Coupling Reaction of Oxazol-2-ylzinc Derivatives with Aryl Bromides. (2006). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Palladium‐Catalyzed C4,C5‐Diarylation of Isoxazole‐3‐Carboxylate by Double C−H Bond Functionalization. (2019). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Base-Induced Transformation of 2-Acyl-3-Alkyl-2H-Azirines to Oxazoles. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2021). PubMed. Retrieved January 17, 2026, from [Link]
-
Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. (1998). PubMed. Retrieved January 17, 2026, from [Link]
-
Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. (n.d.). Ignited Minds Journals. Retrieved January 17, 2026, from [Link]
-
Nucleophilic Acyl Substitution Reactions. (2021). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. (2016). Der Pharma Chemica. Retrieved January 17, 2026, from [Link]
-
Palladium-catalyzed oxidative cross-coupling of azole-4-carboxylates with indoles. (2015). PubMed. Retrieved January 17, 2026, from [Link]
-
Scope of the C5‐arylation of oxazole. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry 2 - Chapter 19.2 - Nucleophilic Acyl Addition. (2020). YouTube. Retrieved January 17, 2026, from [Link]
-
20.2 Nucleophilic Acyl Substitution. (2021). YouTube. Retrieved January 17, 2026, from [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors. (2022). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2023). PMC - NIH. Retrieved January 17, 2026, from [Link]
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Application Notes and Protocols for the Scale-up Synthesis of 2-(2-Methylbenzoyl)oxazole for Preclinical Studies
Introduction: The Significance of 2-(2-Methylbenzoyl)oxazole in Preclinical Research
Small molecules are the cornerstone of modern pharmacology, with over 90% of marketed drugs falling into this category.[1][2][3] The journey from a promising compound to a clinically approved therapeutic is a long and arduous one, typically spanning 10-15 years and costing billions of dollars.[1][2][3] A critical phase in this journey is preclinical development, where the safety and efficacy of a drug candidate are rigorously evaluated before human trials.[4][5] For small molecules, this phase demands a well-defined set of properties, including chemical stability and a straightforward, scalable synthesis.[4]
The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds with antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[6] 2-(2-Methylbenzoyl)oxazole is a promising small molecule candidate that has demonstrated significant potential in early-stage discovery. To advance this candidate towards clinical trials, a robust and scalable synthetic route is paramount to ensure a consistent and high-quality supply for extensive preclinical testing.
This application note provides a detailed, field-proven guide for the scale-up synthesis of 2-(2-Methylbenzoyl)oxazole, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established chemical principles, emphasizing safety, efficiency, and reproducibility to meet the stringent demands of preclinical development.
Synthetic Strategy: The Robinson-Gabriel Oxazole Synthesis
The Robinson-Gabriel synthesis is a classic and reliable method for the formation of oxazoles from the cyclodehydration of α-acylamino ketones.[6][7][8] This approach is well-suited for the synthesis of 2-(2-Methylbenzoyl)oxazole due to the ready availability of the starting materials and the robustness of the reaction. The overall synthetic strategy involves two main steps: the acylation of an α-amino ketone followed by an acid-catalyzed cyclization and dehydration.
Caption: Overall synthetic workflow for 2-(2-Methylbenzoyl)oxazole.
PART 1: Step-by-Step Synthesis Protocol
This section details the experimental procedures for the synthesis of 2-(2-Methylbenzoyl)oxazole, with considerations for scaling up the reaction from laboratory to preclinical supply quantities.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Aminoacetophenone | ≥98% | Commercially Available | |
| 2-Methylbenzoyl chloride | ≥98% | Commercially Available | Moisture sensitive |
| Pyridine | Anhydrous | Commercially Available | |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Commercially Available | Corrosive |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available | |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | |
| Ethyl Acetate | HPLC Grade | Commercially Available | For extraction and chromatography |
| Hexanes | HPLC Grade | Commercially Available | For chromatography |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography |
Step 1: Synthesis of the α-Acylamino Ketone Intermediate
Reaction: 2-Aminoacetophenone + 2-Methylbenzoyl chloride → N-(2-oxo-2-phenylethyl)-2-methylbenzamide
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-aminoacetophenone (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of aminoacetophenone).
-
Base Addition: Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add a solution of 2-methylbenzoyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C. Rationale: The slow addition and low temperature control the exothermic reaction and prevent side product formation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with 1M HCl, water, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-acylamino ketone intermediate. This intermediate can often be used in the next step without further purification.
Step 2: Robinson-Gabriel Cyclodehydration
Reaction: N-(2-oxo-2-phenylethyl)-2-methylbenzamide → 2-(2-Methylbenzoyl)oxazole
Protocol:
-
Reaction Setup: Place the crude α-acylamino ketone intermediate in a round-bottom flask.
-
Cyclodehydration Agent: Carefully add concentrated sulfuric acid (2-3 eq) to the flask at 0 °C. Rationale: Concentrated sulfuric acid is a powerful dehydrating agent that catalyzes the intramolecular cyclization to form the oxazole ring.[6]
-
Reaction Conditions: Heat the mixture to 60-80 °C and stir for 1-2 hours. The reaction mixture will become viscous and darken.
-
Reaction Monitoring: Monitor the reaction by TLC for the formation of the product.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
PART 2: Scale-Up Considerations and Data
Scaling up a synthesis requires careful consideration of reaction parameters to ensure safety, efficiency, and consistent product quality.
| Parameter | Laboratory Scale (1-5 g) | Scale-Up (50-100 g) | Rationale for Change |
| Reaction Vessel | Round-bottom flask | Jacketed glass reactor | Improved temperature control and mixing. |
| Temperature Control | Ice bath / Heating mantle | Circulating chiller/heater | Precise and uniform temperature management. |
| Addition Rate | Manual (dropping funnel) | Syringe pump / Metering pump | Controlled and consistent addition of reagents. |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer | Efficient mixing for larger volumes and viscous solutions. |
| Work-up | Separatory funnel | Liquid-liquid extractor | Safer and more efficient for large-volume extractions. |
| Purification | Flash column chromatography | Automated flash chromatography system | Higher throughput and better separation efficiency. |
| Yield (Typical) | 60-70% | 55-65% | Slight decrease in yield is common on scale-up. |
| Purity (Post-Chroma) | >98% | >98% | Must be maintained for preclinical studies. |
PART 3: Quality Control and Analytical Characterization
Rigorous analytical testing is crucial to confirm the identity, purity, and stability of the synthesized 2-(2-Methylbenzoyl)oxazole, as required for preclinical studies.[4]
Caption: Quality control workflow for final product approval.
Expected Analytical Data:
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-methylbenzoyl and the oxazole rings. The methyl group protons should appear as a singlet.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon and the carbons of the oxazole ring.
-
High-Performance Liquid Chromatography (HPLC): Analysis by reverse-phase HPLC with UV detection should show a single major peak, indicating high purity (typically >98%).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound. Expected [M+H]⁺.
PART 4: Safety and Handling
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Reagent-Specific Hazards:
-
2-Methylbenzoyl chloride: Corrosive and moisture-sensitive. Handle in a fume hood and avoid contact with skin and eyes. Reacts with water to produce HCl gas.[4]
-
2-Aminoacetophenone: Can cause skin, eye, and respiratory irritation. Handle in a well-ventilated area.[1][9][10]
-
Concentrated Sulfuric Acid: Highly corrosive. Add slowly and carefully to other solutions, especially water, as the dilution process is highly exothermic.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of 2-(2-Methylbenzoyl)oxazole, a promising candidate for preclinical development. By following the detailed steps for synthesis, purification, and quality control, researchers can confidently produce high-purity material suitable for rigorous preclinical evaluation. Adherence to the outlined safety procedures is essential for the well-being of laboratory personnel. The Robinson-Gabriel synthesis offers a reliable and adaptable route for accessing this important class of heterocyclic compounds, facilitating the advancement of new therapeutic agents from the laboratory to the clinic.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
UCL Therapeutic Innovation Networks. Preclinical Development (Small Molecules). [Link]
-
Southey, M. W. Y., & Brunavs, M. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery, 3, 1314077. [Link]
-
CPAChem. Safety data sheet - 2'-Aminoacetophenone. [Link]
-
Frontiers. Introduction to small molecule drug discovery and preclinical development. [Link]
-
Suvchem Laboratory Chemicals. 2-AMINOACETOPHENONE (FOR SYNTHESIS). [Link]
-
ResearchGate. Introduction to small molecule drug discovery and preclinical development. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-Aminoacetophenone hydrochloride, 99%. [Link]
-
Knowledge Zone. Topic Details - Robinson–Gabriel synthesis. [Link]
-
Wikipedia. Robinson–Gabriel synthesis. [Link]
-
SynArchive. Robinson-Gabriel Synthesis. [Link]
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Application Notes and Protocols for In Vitro Enzyme Inhibition Assays Using 2-(2-Methylbenzoyl)oxazole
Introduction: The Therapeutic Potential of Oxazole Derivatives as Enzyme Inhibitors
The oxazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities.[1][2][3] These heterocyclic compounds are known to interact with various enzymes and receptors, leading to their investigation as potential therapeutic agents for a range of diseases, including cancer, inflammation, and microbial infections.[1][4][5] The versatility of the oxazole scaffold allows for structural modifications that can fine-tune its biological activity, making it an attractive starting point for drug discovery.[2]
This application note focuses on 2-(2-Methylbenzoyl)oxazole , a specific oxazole derivative, and provides a comprehensive guide for its evaluation as an enzyme inhibitor in an in vitro setting. While the precise biological targets of this compound are still a subject of ongoing research, its structural similarity to other known enzyme inhibitors, such as monoamine oxidase (MAO) inhibitors with a benzoxazole core, suggests its potential to modulate the activity of various enzymes.[6]
These protocols are designed for researchers, scientists, and drug development professionals to rigorously characterize the inhibitory properties of 2-(2-Methylbenzoyl)oxazole against a putative enzyme target. The methodologies detailed below will guide the user through determining the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency, and elucidating the mechanism of inhibition.[7][8]
PART 1: Foundational Knowledge and Pre-Assay Considerations
Before embarking on detailed enzyme inhibition assays, it is crucial to understand the fundamental properties of 2-(2-Methylbenzoyl)oxazole and the principles of enzyme kinetics.
Chemical and Physical Properties of 2-(2-Methylbenzoyl)oxazole:
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁NO₂ | PubChem |
| Molecular Weight | 237.26 g/mol | PubChem |
| Solubility | Soluble in organic solvents like DMSO and ethanol. Aqueous solubility is expected to be low. | General knowledge for similar compounds |
| Purity | ≥95% recommended for biological assays | Standard laboratory practice |
Stock Solution Preparation:
Due to its likely low aqueous solubility, a high-concentration stock solution of 2-(2-Methylbenzoyl)oxazole should be prepared in 100% dimethyl sulfoxide (DMSO). A typical starting concentration is 10-50 mM. This stock solution can then be serially diluted in the appropriate assay buffer to achieve the desired final concentrations. It is critical to ensure that the final concentration of DMSO in the assay is kept low (typically ≤1%) to minimize any potential interference with enzyme activity.[9]
PART 2: Experimental Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[7][8] This is a fundamental parameter for quantifying the potency of an inhibitor.
Materials:
-
Purified enzyme of interest
-
Enzyme-specific substrate
-
2-(2-Methylbenzoyl)oxazole
-
Assay buffer (optimized for the target enzyme)
-
100% DMSO
-
96-well microplates (clear, flat-bottom for colorimetric assays)
-
Microplate reader
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 2-(2-Methylbenzoyl)oxazole (e.g., 20 mM) in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of inhibitor concentrations.
-
Further dilute these DMSO stocks into the assay buffer to create the final working concentrations of the inhibitor. Ensure the final DMSO concentration in all wells is constant and ideally below 1%.
-
Prepare the enzyme solution at a fixed concentration (e.g., 2X the final desired concentration) in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Prepare the substrate solution at a fixed concentration (e.g., at or near its Michaelis constant, Km) in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank Wells: Add assay buffer and the corresponding volume of DMSO (without the inhibitor).
-
Negative Control (100% Activity): Add the enzyme solution and the corresponding volume of DMSO (without the inhibitor).
-
Test Wells: Add the enzyme solution and the various concentrations of the 2-(2-Methylbenzoyl)oxazole working solutions.
-
Positive Control (Optional but Recommended): Include a known inhibitor of the target enzyme, if available.
-
-
Pre-incubation:
-
Pre-incubate the plate at the optimal temperature for the enzyme for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the reaction is initiated.
-
-
Initiation of the Enzymatic Reaction:
-
Add the substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately begin monitoring the reaction progress using a microplate reader. The detection method will depend on the specific enzyme and substrate (e.g., change in absorbance for a colorimetric assay or change in fluorescence for a fluorometric assay).
-
Collect data at multiple time points to determine the initial reaction velocity (V₀).
-
-
Data Analysis:
-
Calculate the initial reaction rate for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the negative control (100% activity).
-
% Inhibition = 100 * (1 - (Rate of Test Well / Rate of Negative Control Well))
-
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value. This can be done using graphing software such as GraphPad Prism or R.[7]
-
Illustrative IC50 Determination Workflow:
Caption: Lineweaver-Burk plot illustrating competitive inhibition.
PART 3: Data Interpretation and Reporting
Example Data Table for IC50 Determination:
| [2-(2-Methylbenzoyl)oxazole] (µM) | log[Inhibitor] | % Inhibition (Mean ± SD) |
| 0.01 | -2.00 | 5.2 ± 1.1 |
| 0.1 | -1.00 | 15.8 ± 2.5 |
| 1 | 0.00 | 48.9 ± 3.2 |
| 10 | 1.00 | 85.1 ± 1.9 |
| 100 | 2.00 | 98.6 ± 0.8 |
| Calculated IC50 (µM) | 1.05 |
Example Data Table for MOA Studies:
| [Inhibitor] (µM) | Apparent Km (µM) | Apparent Vmax (relative units) |
| 0 (Control) | 10.2 | 100 |
| 1 | 20.5 | 98.9 |
| 2 | 31.1 | 101.2 |
| 5 | 55.8 | 99.5 |
| Inhibition Type | Competitive |
Conclusion
The protocols outlined in this application note provide a robust framework for the in vitro characterization of 2-(2-Methylbenzoyl)oxazole as an enzyme inhibitor. By systematically determining its IC50 and elucidating its mechanism of action, researchers can gain valuable insights into its therapeutic potential and guide further drug development efforts. It is essential to adapt and optimize these general protocols for the specific enzyme system under investigation to ensure the generation of high-quality, reproducible data.
References
-
A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR. (n.d.). Retrieved January 17, 2026, from [Link]
-
Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (2024). Asian Journal of Biochemical and Pharmaceutical Research, 27(4S). Retrieved from [Link]
-
IC50 Determination. (n.d.). edX. Retrieved January 17, 2026, from [Link]
-
IC50. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Gontarlany, G., Pardede, B. R., & Ginting, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 13. [Link]
-
A comprehensive review on biological activities of oxazole derivatives. (2019). BMC Chemistry. Retrieved from [Link]
-
View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives | Journal of Drug Delivery and Therapeutics. (n.d.). Retrieved January 17, 2026, from [Link]
- Shaw, M., Petzer, J., & Petzer, A. (2025).
-
Enzyme kinetics. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Biochemistry Enzyme kinetics. (n.d.). Retrieved January 17, 2026, from [Link]
-
The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. (2025). ResearchGate. Retrieved from [Link]
-
Mechanism of Action Assays for Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(2-Methylbenzoyl)oxazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(2-Methylbenzoyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your reaction yields.
Section 1: Synthetic Strategies at a Glance
The synthesis of 2-acyloxazoles, such as 2-(2-Methylbenzoyl)oxazole, can be approached through several established methods. The choice of pathway often depends on the availability of starting materials, scalability, and tolerance to functional groups. One of the most robust and high-yielding modern methods involves the coupling of a Weinreb amide with a 2-magnesiated oxazole, which avoids many of the harsh conditions and side reactions associated with classical methods.[1]
| Synthetic Method | Precursors | Key Reagents/Conditions | Advantages | Common Challenges & Low Yield Causes |
| Recommended: Weinreb Amide Coupling | Oxazole, 2-Methylbenzoyl Weinreb Amide | i-PrMgCl | High yields, clean reaction, excellent functional group tolerance, avoids over-addition.[1] | Moisture sensitivity of Grignard reagent; incomplete formation of Weinreb amide. |
| Robinson-Gabriel Synthesis | 2-(2-Methylbenzamido)ketone | Strong dehydrating agent (H₂SO₄, PPA, POCl₃) | Versatile and well-established method for substituted oxazoles.[2][3] | Harsh acidic conditions can degrade sensitive substrates; low yields with simple agents like H₂SO₄.[4] |
| Direct Carboxylic Acid Condensation | 2-Methylbenzoic Acid, TosMIC or Isocyanoacetate | Activating agent (e.g., DMAP-Tf), Base | One-pot procedure from readily available carboxylic acids.[5] | Requires specific and sometimes costly activating reagents; potential for side reactions. |
| Fischer Oxazole Synthesis | Aldehyde Cyanohydrin, 2-Methylbenzaldehyde | Anhydrous HCl | One of the earliest methods, suitable for aromatic precursors.[6][7] | Requires handling of toxic cyanohydrins and anhydrous gaseous HCl; limited substrate scope. |
Section 2: Recommended High-Yield Protocol: Weinreb Amide Coupling
This method is recommended for its high efficiency and clean conversion to the desired 2-acyl oxazole. The strategy relies on the stability of the tetrahedral intermediate formed upon the addition of the organometallic reagent to the Weinreb amide, which prevents the common over-addition side reaction seen with other acylating agents like acid chlorides or esters.
Reaction Mechanism Overview
The synthesis is a two-step process: first, the formation of the 2-oxazole Grignard reagent, followed by its reaction with the 2-methylbenzoyl Weinreb amide.
Caption: Mechanism of 2-acyl oxazole synthesis via Weinreb amide coupling.
Detailed Experimental Protocol
Part A: Synthesis of N-methoxy-N,2-dimethylbenzamide (Weinreb Amide)
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Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and dichloromethane (DCM) (approx. 5 mL per mmol of hydroxylamine).
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Cooling: Cool the suspension to 0 °C in an ice bath.
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Base Addition: Slowly add a base such as pyridine or triethylamine (2.2 eq) to the slurry.
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Acylation: Add a solution of 2-methylbenzoyl chloride (1.0 eq) in DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often pure enough for the next step, but can be purified by silica gel chromatography if necessary.
Part B: Synthesis of 2-(2-Methylbenzoyl)oxazole
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Setup: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add oxazole (1.2 eq) and anhydrous tetrahydrofuran (THF) (approx. 10 mL per mmol of oxazole).
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Grignard Formation: Cool the solution to 0 °C. Add isopropylmagnesium chloride (i-PrMgCl, 1.1 eq, typically 2 M in THF) dropwise. After addition, allow the mixture to warm to room temperature and stir for 1 hour. This forms the 2-oxazole Grignard reagent.
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Coupling Reaction: Cool the Grignard solution back to 0 °C. Add a solution of the N-methoxy-N,2-dimethylbenzamide (1.0 eq) from Part A in anhydrous THF dropwise.
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Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction by TLC or LC-MS.
-
Quench and Workup: Cool the reaction to 0 °C and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]
-
Extraction: Extract the aqueous layer with ethyl acetate or MTBE (3x). Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(2-Methylbenzoyl)oxazole.[1]
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common issues in a direct question-and-answer format.
Caption: A logical workflow for troubleshooting low-yield reactions.
Q: My reaction yield is very low or I recovered only starting material. What went wrong?
A: This is the most common issue and usually points to a problem in the Grignard formation step, which is highly sensitive to moisture and air.
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Possible Cause 1: Inactive Grignard Reagent. The formation of 2-oxazole magnesium chloride is the critical step. Any trace of water in the glassware, solvent (THF), or oxazole will consume the i-PrMgCl and prevent the deprotonation of oxazole.
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Solution: Ensure all glassware is rigorously flame-dried under vacuum or oven-dried at >120 °C for several hours and cooled under a stream of dry nitrogen. Use a freshly opened bottle of anhydrous THF or THF distilled from a suitable drying agent (e.g., sodium/benzophenone). Ensure your oxazole is pure and dry.
-
-
Possible Cause 2: Poor Quality Weinreb Amide. If the amide precursor is impure or has degraded, the coupling will fail.
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Solution: Verify the purity of your Weinreb amide by ¹H NMR and/or LC-MS before use. If it is not clean, purify it by column chromatography.
-
-
Possible Cause 3: Insufficient Reaction Time or Temperature. While the reaction typically proceeds well at room temperature, sterically hindered substrates or less reactive batches of reagents may require more forcing conditions.
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Solution: First, try extending the reaction time to 24 hours, monitoring by TLC/LC-MS. If the reaction is still sluggish, it can be gently warmed to 40-60 °C to facilitate the coupling.[1]
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Q: I am observing multiple spots on my TLC plate, and purification is difficult. What are these side products?
A: The Weinreb amide method is generally very clean. Significant side products may indicate an issue with the starting materials or workup.
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Possible Cause 1: Unreacted Weinreb Amide. If Grignard formation was inefficient, you will have leftover amide.
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Solution: This points back to optimizing the Grignard formation step. The unreacted amide can typically be separated from the product via silica gel chromatography.
-
-
Possible Cause 2: Ring-Opening of the Oxazole. Oxazole rings can be unstable under certain conditions. Deprotonation at the C2 position, if not leading to a stable Grignard, can sometimes lead to ring cleavage into an isocyanide.[8][9] While less common with magnesium, it's a known reactivity pattern.
-
Solution: Ensure the reaction is performed under an inert atmosphere and that the quench is done carefully at 0 °C. Avoid any strongly acidic or basic conditions during workup. A neutral quench with saturated NH₄Cl is ideal.
-
-
Possible Cause 3: Impurities from Commercial Reagents. The commercial i-PrMgCl or oxazole may contain impurities that lead to side reactions.
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Solution: If you suspect reagent quality, try a different supplier or purify the oxazole by distillation.
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Q: I'm having trouble purifying the final product. What can I do?
A: Purification challenges often stem from closely eluting impurities or product instability.
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Possible Cause 1: Streaking on Silica Gel. 2-Acyloxazoles contain a basic nitrogen atom which can interact strongly with acidic silica gel, leading to tailing or even degradation.
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Solution: Pre-treat your silica gel with triethylamine by preparing your column slurry with a solvent mixture containing 0.5-1% Et₃N. Alternatively, use a different stationary phase like neutral alumina.
-
-
Possible Cause 2: Emulsion during Workup. An emulsion can form during the aqueous workup, trapping the product and making extraction difficult.
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Solution: Quenching with saturated NH₄Cl helps minimize emulsions. If an emulsion forms, adding brine (saturated NaCl solution) can help break it. In stubborn cases, filtering the entire mixture through a pad of Celite can be effective.
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Section 4: Frequently Asked Questions (FAQs)
Q1: Can I use 2-methylbenzoic acid directly instead of the Weinreb amide? A1: Yes, modern methods allow for the direct conversion of carboxylic acids to oxazoles. A highly efficient protocol uses a triflylpyridinium reagent (DMAP-Tf) to activate the carboxylic acid in situ, followed by reaction with an isocyanide derivative.[5] This avoids the need to pre-form an acid chloride or Weinreb amide but requires specialized reagents.
Q2: Is the Robinson-Gabriel synthesis a viable alternative? A2: Yes, but it requires more steps and harsher conditions. You would first need to synthesize the α-(2-methylbenzamido)ketone precursor. The subsequent cyclodehydration step often requires strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA) at high temperatures.[4] While effective, this can lead to lower yields and more side products, especially if your substrate has other acid-sensitive functional groups.
Q3: What are the primary safety concerns for this synthesis? A3: The main hazards involve the reagents used:
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Grignard Reagents (i-PrMgCl): Highly flammable and react violently with water. All operations must be conducted under a dry, inert atmosphere (nitrogen or argon).
-
Solvents (THF, DCM): THF is flammable and can form explosive peroxides. Dichloromethane is a suspected carcinogen. Handle all solvents in a well-ventilated fume hood.
-
Reagents for Precursor Synthesis (e.g., Pyridine, 2-Methylbenzoyl Chloride): Pyridine is toxic and flammable. Acid chlorides are corrosive and react with moisture. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q4: Why is a Weinreb amide superior to an acid chloride for this acylation? A4: When a strong organometallic nucleophile like a Grignard reagent reacts with an acid chloride, the initial ketone product is often more reactive than the starting acid chloride. This leads to a second nucleophilic attack on the ketone, resulting in a tertiary alcohol byproduct. The Weinreb amide cleverly prevents this. The initial adduct is a stable, chelated tetrahedral intermediate that does not collapse to the ketone until the acidic workup is performed. By that time, no active Grignard reagent remains, so the reaction stops cleanly at the ketone stage.[1]
Section 5: References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
Wikipedia. (2023). Robinson–Gabriel synthesis. Retrieved from [Link]
-
Wikipedia. (2022). Fischer oxazole synthesis. Retrieved from [Link]
-
Datar, P. A., et al. (2021). Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]
-
Merck Index. (n.d.). Fischer Oxazole Synthesis. Retrieved from [Link]
-
Merck Index. (n.d.). Fischer Oxazole Synthesis. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from [Link]
-
St. Jean, D. J., Jr., et al. (2005). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]
-
Li, G., et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wang, Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Retrieved from [Link]
-
Hlasta, D. J., & Court, J. J. (2007). Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (2023). Oxazole. Retrieved from [Link]
Sources
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- 5. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 7. Fischer Oxazole Synthesis [drugfuture.com]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. Oxazole - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 2-(2-Methylbenzoyl)oxazole
Welcome to the technical support center for the synthesis of 2-(2-Methylbenzoyl)oxazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important oxazole derivative. The information provided is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Introduction to the Synthesis
The synthesis of 2-(2-Methylbenzoyl)oxazole typically proceeds through a two-step process:
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Acylation: Reaction of 2-methylbenzoyl chloride with 2-aminoethanol to form the intermediate, N-(2-hydroxyethyl)-2-methylbenzamide.
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Cyclization/Dehydration: Conversion of the intermediate to the final product, 2-(2-Methylbenzoyl)oxazole. This step often involves an initial oxidation of the alcohol to an aldehyde, followed by cyclization, or a direct cyclodehydration.
This guide will address potential issues and byproducts that can arise during each of these stages.
Troubleshooting Guide & FAQs
Part 1: Acylation of 2-Aminoethanol
Question 1: My acylation reaction is producing a significant amount of a higher molecular weight byproduct that is difficult to separate. What is it and how can I avoid it?
Answer:
The most probable high molecular weight byproduct in this step is the di-acylated species, 2-(2-methylbenzamido)ethyl 2-methylbenzoate. This occurs when both the amino and hydroxyl groups of 2-aminoethanol react with 2-methylbenzoyl chloride.
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Causality: This side reaction is favored by an excess of 2-methylbenzoyl chloride, elevated temperatures, and prolonged reaction times. The initially formed N-acylated product's hydroxyl group can be acylated by another molecule of the acid chloride.
-
Troubleshooting:
-
Stoichiometry Control: Use a precise 1:1 molar ratio of 2-aminoethanol to 2-methylbenzoyl chloride.
-
Controlled Addition: Add the 2-methylbenzoyl chloride solution dropwise to the solution of 2-aminoethanol at a low temperature (e.g., 0 °C) to favor the more nucleophilic amine's reaction.
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Base Selection: Employ a non-nucleophilic base, such as triethylamine, to scavenge the HCl byproduct without competing in the acylation.
-
Question 2: I have a low yield of my desired amide, and I notice a strong smell of 2-methylbenzoic acid after workup. What is happening?
Answer:
The presence of 2-methylbenzoic acid indicates hydrolysis of your starting material, 2-methylbenzoyl chloride.[1][2]
-
Causality: Acyl chlorides are highly reactive and susceptible to hydrolysis by water.[3] This can occur if your reaction solvent is not anhydrous or if the reaction is exposed to atmospheric moisture.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Reagent Quality: Use a fresh or properly stored bottle of 2-methylbenzoyl chloride. Over time, exposure to air can lead to partial hydrolysis.
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Part 2: Cyclization and Byproduct Formation
Question 3: During the cyclization of N-(2-hydroxyethyl)-2-methylbenzamide, I am isolating a significant amount of an intermediate that is not my final product. What could it be?
Answer:
A common issue is the formation of the oxazoline intermediate, 2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole, due to incomplete oxidation or dehydration.
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Causality: The direct cyclodehydration of the amide to the oxazole is a high-energy process. Often, the reaction proceeds via an initial cyclization to the oxazoline, which is then oxidized to the oxazole. If the oxidizing agent is weak or used in insufficient amounts, the reaction can stall at the oxazoline stage. Alternatively, in direct dehydration methods, incomplete water removal can lead to an equilibrium that favors the starting amide or the oxazoline.
-
Troubleshooting:
-
Oxidizing Agent: If using an oxidation-cyclization route (e.g., Swern, Dess-Martin), ensure you are using a sufficient excess of the oxidizing agent.
-
Dehydrating Conditions: For direct dehydration, stronger dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) may be required.[4] Azeotropic removal of water with a Dean-Stark trap can also drive the reaction to completion.[5]
-
Question 4: My final product is contaminated with a foul-smelling impurity. What is the likely source?
Answer:
If you are employing a Swern or Pfitzner-Moffatt oxidation for the cyclization step, the malodorous impurity is likely dimethyl sulfide (DMS).[6][7]
-
Causality: DMSO-based oxidations generate DMS as a stoichiometric byproduct.[6]
-
Troubleshooting:
-
Workup: During the workup, a mild oxidation with hydrogen peroxide or potassium permanganate can convert the volatile DMS to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO₂).
-
Purification: Careful column chromatography can separate the product from these byproducts.
-
Question 5: I am observing byproducts related to the use of triphenylphosphine in my cyclization reaction. What are these and how do I remove them?
Answer:
If you are using an Appel or Mitsunobu reaction for the cyclization, the common byproducts are triphenylphosphine oxide (TPPO) and, in the case of the Mitsunobu reaction, a reduced hydrazine derivative.[8][9][10][11]
-
Causality: These reagents are consumed in the reaction to generate the desired product, leading to the formation of these stoichiometric byproducts.[8][9]
-
Troubleshooting:
-
Purification: TPPO can often be removed by crystallization, as it is frequently more crystalline than the desired product. Column chromatography is also effective. For the hydrazine byproduct from a Mitsunobu reaction, an acidic wash during workup can help in its removal.
-
Visualizing Reaction Pathways and Byproduct Formation
Caption: Synthetic pathway and common byproducts.
Experimental Protocols
Protocol 1: Synthesis of N-(2-hydroxyethyl)-2-methylbenzamide
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To a dry round-bottom flask under an inert atmosphere, add 2-aminoethanol (1.0 eq.) and anhydrous dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq.) to the solution.
-
Slowly add a solution of 2-methylbenzoyl chloride (1.0 eq.) in anhydrous DCM dropwise over 30 minutes.
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Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Cyclization to 2-(2-Methylbenzoyl)oxazole via Dess-Martin Periodinane (DMP) Oxidation
-
Dissolve N-(2-hydroxyethyl)-2-methylbenzamide (1.0 eq.) in anhydrous DCM in a dry flask under an inert atmosphere.
-
Add Dess-Martin periodinane (1.2 eq.) portion-wise at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
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Stir vigorously until the organic layer is clear.
-
Separate the organic layer, wash with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by column chromatography.
Summary of Potential Byproducts and Their Origin
| Byproduct | Stage of Formation | Probable Cause |
| 2-(2-methylbenzamido)ethyl 2-methylbenzoate | Acylation | Excess 2-methylbenzoyl chloride, high temperature |
| 2-Methylbenzoic acid | Acylation | Presence of water (hydrolysis of acyl chloride) |
| 2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole | Cyclization | Incomplete oxidation or dehydration |
| Dimethyl sulfide (DMS) | Cyclization | Use of Swern or Pfitzner-Moffatt oxidation |
| Triphenylphosphine oxide (TPPO) | Cyclization | Use of Appel or Mitsunobu reaction |
| Reduced hydrazine derivative | Cyclization | Use of Mitsunobu reaction |
References
- Swern, D. et al. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660.
- Pfitzner, K. E., & Moffatt, J. G. (1965). A New and Selective Oxidation of Alcohols. Journal of the American Chemical Society, 87(24), 5661-5670.
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801-811.
- Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174.
- Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138.
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of Organic Chemistry, 48(22), 4155-4156.
- Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
-
Wikipedia. (2023). Appel reaction. Retrieved from [Link]
- Benchchem. (2025). Optimizing reaction conditions for n'-Benzoyl-2-methylbenzohydrazide synthesis.
- Benchchem. (2025). Technical Support Center: Synthesis of n'-Benzoyl-2-methylbenzohydrazide.
- Yang, T., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 9042.
- U.S. Patent No. 3,312,714. (1967).
- European Patent No. 0090063 B1. (1985). Process for making N-(2-aminoethyl)
-
Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]
-
Chem-Station. (2014). Mitsunobu Reaction. Retrieved from [Link]
- CUTM Courseware. (n.d.). Oxazole.pdf.
- Slideshare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole.
- Wang, J., et al. (2020). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 25(18), 4229.
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Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]
- Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction.
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PrepChem. (n.d.). Synthesis of 2-methylbenzoyl chloride. Retrieved from [Link]
- Reddit. (2024).
- Master Organic Chemistry. (2012).
- Google Patents. (n.d.). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
-
PubChem. (n.d.). N-(2-Hydroxyethyl)-2-(hydroxyphenylmethyl)-N-methylbenzamide. Retrieved from [Link]
- YouTube. (2019). 08.
- Save My Exams. (2025).
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NIST. (n.d.). Benzoyl chloride, 2-methyl-. Retrieved from [Link]
- Chemsheets. (2016).
- Benchchem. (n.d.). An In-depth Technical Guide to 2-Methylbenzoyl Chloride for Researchers and Drug Development Professionals.
- ResearchGate. (n.d.).
-
PubChem. (n.d.). 2-Methylbenzoyl chloride. Retrieved from [Link]
- Google Patents. (n.d.).
- Chemistry LibreTexts. (2023).
- Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines.
- Save My Exams. (2025).
- ResearchGate. (n.d.). Syntheses and reactions of (trimethylsiloxy)benzoyl chlorides.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
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PubChem. (n.d.). N-(2-Hydroxyethyl)-N-methylbenzeneacetamide. Retrieved from [Link]
- YouTube. (2020).
-
Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]
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Technical Support Center: Purification of 2-(2-Methylbenzoyl)oxazole by Column Chromatography
Welcome to the technical support center for the purification of 2-(2-Methylbenzoyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the column chromatography purification of this compound. Our approach is rooted in fundamental chromatographic principles and extensive laboratory experience to ensure you can achieve high purity with confidence.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the structural attributes of 2-(2-Methylbenzoyl)oxazole that influence its chromatographic behavior.
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Polarity: The molecule possesses moderate polarity due to the presence of the oxazole ring (a heterocyclic aromatic ether) and a ketone functional group. The tolyl group introduces a non-polar character. This balance of polar and non-polar features is central to selecting an appropriate stationary and mobile phase.
-
Potential Impurities: The synthesis of 2-(2-Methylbenzoyl)oxazole can lead to several impurities that may co-elute with the product if the chromatographic conditions are not optimized. Common impurities include unreacted starting materials and byproducts from side reactions.
-
Stability: Oxazole rings can be susceptible to degradation under strongly acidic or basic conditions. While silica gel is generally considered a suitable stationary phase, prolonged exposure or the use of highly acidic or basic mobile phase modifiers should be approached with caution.[1][2]
II. Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and issues that arise during the purification of 2-(2-Methylbenzoyl)oxazole.
Q1: What is the best stationary phase for the purification of 2-(2-Methylbenzoyl)oxazole?
A1: For most applications involving molecules of moderate polarity like 2-(2-Methylbenzoyl)oxazole, silica gel (SiO₂) is the stationary phase of choice.[3] It is cost-effective, provides good resolution for a wide range of compounds, and is compatible with numerous organic solvents. Standard flash-grade silica gel with a particle size of 40-63 µm is recommended for optimal performance.
Q2: How do I select the right mobile phase (eluent)?
A2: The selection of the mobile phase is critical for achieving good separation.[4][5][6][7] The process should always begin with Thin Layer Chromatography (TLC) to screen different solvent systems.[8][9][10]
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Starting Point: A good starting point for a moderately polar compound like 2-(2-Methylbenzoyl)oxazole is a mixture of a non-polar solvent and a moderately polar solvent. Common combinations include hexanes/ethyl acetate or cyclohexane/ethyl acetate .[3][4]
-
Target Rf Value: Aim for an Rf (retention factor) value of 0.25-0.35 for the desired compound on the TLC plate.[10] This Rf range typically translates to a good elution profile on a column, allowing for adequate separation from impurities without excessive solvent consumption.
-
Solvent Polarity: If the Rf is too low (the spot doesn't move far from the baseline), increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). If the Rf is too high (the spot moves close to the solvent front), decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexanes).
Q3: My compound is not separating from an impurity. What should I do?
A3: If you are experiencing poor separation between 2-(2-Methylbenzoyl)oxazole and an impurity, consider the following:
-
Optimize the Mobile Phase: A simple change in the ratio of your two-component mobile phase may not be sufficient. Try introducing a third solvent to modulate the selectivity. For example, adding a small amount of dichloromethane or tert-butyl methyl ether (TBME) to a hexane/ethyl acetate system can alter the interactions between the analytes and the stationary phase, potentially improving resolution.
-
Change the Solvent System Entirely: If optimizing the current system fails, switch to a different solvent system with different chemical properties. For instance, if you are using hexanes/ethyl acetate, try a system like toluene/ethyl acetate or dichloromethane/methanol .
-
Gradient Elution: If the impurities are either much less polar or much more polar than your product, a gradient elution can be highly effective. Start with a low-polarity mobile phase to elute the non-polar impurities, then gradually increase the polarity to elute your product, leaving the highly polar impurities on the column.
Q4: I am experiencing low recovery of my compound from the column. What are the possible causes?
A4: Low recovery can be frustrating. Here are some common culprits and their solutions:
-
Compound Crashing Out on the Column: If your compound has limited solubility in the mobile phase, it may precipitate at the top of the column, especially if loaded in a more polar solvent than the initial mobile phase. Ensure your compound is fully dissolved and consider using the initial mobile phase composition for sample loading.
-
Irreversible Adsorption: Highly polar functional groups can sometimes interact very strongly with the acidic silanol groups on the silica surface, leading to irreversible binding. While 2-(2-Methylbenzoyl)oxazole is not expected to have this issue, highly polar impurities might.
-
Compound Degradation: As mentioned, oxazoles can be sensitive. If you suspect degradation on the silica gel, you can try deactivating the silica by pre-treating it with a small amount of a non-nucleophilic base like triethylamine mixed in the mobile phase. However, this should be a last resort as it can affect the separation.
-
Improper Column Packing: Air bubbles or channels in the silica bed can lead to a non-uniform flow of the mobile phase, resulting in broad bands and poor separation, which can be mistaken for low recovery in the desired fractions.
III. Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to troubleshooting common issues during the column chromatography of 2-(2-Methylbenzoyl)oxazole.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product Elutes Too Quickly (High Rf) | Mobile phase is too polar. | Decrease the concentration of the polar solvent (e.g., ethyl acetate) in the mobile phase. |
| Product Elutes Too Slowly (Low Rf) | Mobile phase is not polar enough. | Increase the concentration of the polar solvent in the mobile phase. |
| Poor Separation (Overlapping Bands) | - Insufficient difference in polarity between the product and impurities.- Column is overloaded.- Improper mobile phase selection. | - Optimize the mobile phase using TLC (try different solvent systems).- Use a larger column or load less crude material.- Consider using a shallower solvent gradient or isocratic elution with the optimal solvent mixture. |
| Streaking or Tailing of Spots on TLC/Bands on Column | - Compound is too polar for the solvent system.- Sample is degrading on the silica.- Sample is overloaded on the TLC plate or column. | - Add a small amount of a more polar solvent (e.g., methanol) to the mobile phase.- Check for compound stability on a TLC plate by spotting and letting it sit for an hour before eluting.- Apply a more dilute sample to the TLC plate or load less material onto the column. |
| Product is Contaminated with a Less Polar Impurity | The polarity of the mobile phase was increased too quickly. | Use a shallower gradient or run the column isocratically with a less polar solvent system for a longer time before increasing the polarity. |
| Product is Contaminated with a More Polar Impurity | The fractions containing the product were collected for too long, leading to the collection of the tailing end of the product band and the beginning of the impurity band. | Monitor the fractions more carefully using TLC. Combine only the purest fractions containing the product. |
IV. Detailed Experimental Protocol
This protocol provides a step-by-step guide for the purification of 2-(2-Methylbenzoyl)oxazole using flash column chromatography.
1. Preparation of the Column:
-
Select a glass column of an appropriate size based on the amount of crude material. A general rule of thumb is to use a silica gel mass that is 50-100 times the mass of the crude product.
-
Secure the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the surface.
-
Drain the solvent until it is just level with the top of the sand.
2. Sample Loading:
-
Wet Loading (Recommended):
-
Dissolve the crude 2-(2-Methylbenzoyl)oxazole in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it is just below the sand layer.
-
Carefully add the eluent to the top of the column.
-
-
Dry Loading (For samples with poor solubility in the eluent):
-
Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
3. Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in test tubes or other suitable containers.
-
If using a solvent gradient, gradually increase the polarity of the eluent over time.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
4. Analysis and Product Isolation:
-
Spot the collected fractions on a TLC plate alongside a reference spot of the starting material and crude product.
-
Visualize the spots under UV light.
-
Identify the fractions containing the pure desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-(2-Methylbenzoyl)oxazole.
V. Visualizing the Workflow
Troubleshooting Logic for Column Chromatography
Caption: A flowchart for troubleshooting common column chromatography issues.
Experimental Workflow for Purification
Caption: A step-by-step workflow for the purification of 2-(2-Methylbenzoyl)oxazole.
VI. References
-
BenchChem. (2025). How to avoid impurities in 2-Methylbenzoxazole synthesis. BenchChem Tech Support.
-
alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci Industry News.
-
Chemistry For Everyone. (2025, January 26). How To Choose Mobile Phase For Column Chromatography? [Video]. YouTube.
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
-
Manipal University. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Manipal Research Portal.
-
ResearchGate. (n.d.). The synthesis of 2-methylbenzo[d]oxazole derivatives (1a–f,2a–g).
-
Next LVL Programming. (2025, March 25). How To Select Mobile Phase In HPLC Method Development? [Video]. YouTube.
-
Chande, A. (n.d.). Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background.
-
Chemistry LibreTexts. (2019, June 5). Chromatography Columns.
-
University of California, Los Angeles. (n.d.). BENZO[H]-1,6-NAPHTHYRIDINE SYNTHESIS VIA INTRA- MOLECULAR DIELS-ALDER REACTIONS OF ARYL OXAZOLES. UCLA Chemistry and Biochemistry.
-
Magritek. (n.d.). Column Chromatography.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
-
Chemistry For Everyone. (2025, February 2). What Is The Relationship Between Column Chromatography And TLC? [Video]. YouTube.
-
National Institutes of Health. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PubMed Central.
-
National Institutes of Health. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PubMed Central.
-
National Institutes of Health. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds. PubMed Central.
-
Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
-
National Institutes of Health. (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central.
-
ResearchGate. (n.d.). The Determination of Miconazole and its Related Production Impurities Together with Basic Solution Stability Studies Using a Sub 2 mu m Chromatographic Column.
Sources
- 1. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 5. youtube.com [youtube.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. researcher.manipal.edu [researcher.manipal.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. aroonchande.com [aroonchande.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Low Yield in Oxazole Synthesis
Welcome to the technical support center for oxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in their synthetic preparations. Drawing from established literature and extensive field experience, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the intricacies of oxazole ring formation.
Part 1: Foundational Principles of Oxazole Synthesis & Common Pitfalls
Oxazoles are a cornerstone five-membered aromatic heterocycle in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. Their synthesis, while conceptually straightforward, is often plagued by competing side reactions and sensitivities to reaction conditions. Understanding the core principles of the chosen synthetic route is the first step toward achieving high yields.
FAQ 1: I'm experiencing a significantly lower yield than reported in the literature. What are the most common initial checks I should perform?
Before delving into method-specific troubleshooting, a systematic review of your experimental setup and reagents is crucial. Often, low yields can be traced back to fundamental issues rather than complex chemical phenomena.
Initial Troubleshooting Checklist:
-
Reagent Purity and Stoichiometry:
-
Purity: Verify the purity of your starting materials. Impurities can act as catalysts for side reactions or inhibitors of the main reaction. For instance, in the Van Leusen synthesis, ketone impurities in your aldehyde starting material can lead to the formation of nitrile byproducts instead of the desired oxazole.[1]
-
Stoichiometry: Double-check the molar ratios of your reactants. Deviations from the optimal stoichiometry can lead to an excess of one reactant, which may promote side reactions or complicate purification.
-
-
Solvent and Reaction Atmosphere:
-
Anhydrous Conditions: Many oxazole syntheses are sensitive to moisture. Ensure you are using freshly dried solvents and handling moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon). This is particularly critical in the Van Leusen synthesis to prevent the hydrolysis of tosylmethyl isocyanide (TosMIC).[1]
-
Solvent Choice: The polarity of the solvent can influence reaction rates and even regioselectivity in some cases. For palladium-catalyzed arylations of oxazoles, for example, polar solvents tend to favor C-5 arylation, while nonpolar solvents favor C-2 arylation.[2][3]
-
-
Reaction Temperature and Time:
-
Temperature Control: Precise temperature control is vital. Many reactions have an optimal temperature range to maximize the yield of the desired product while minimizing the formation of byproducts.[2] Drastic deviations can lead to decomposition or favor alternative reaction pathways.
-
Reaction Monitoring: Actively monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent product degradation from prolonged reaction times or excessive heating.
-
Part 2: Method-Specific Troubleshooting Guides
This section provides detailed troubleshooting advice for three of the most common oxazole synthesis methods: the Robinson-Gabriel Synthesis, the Fischer Oxazole Synthesis, and the Van Leusen Oxazole Synthesis.
Robinson-Gabriel Synthesis Troubleshooting
The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[4][5][6]
FAQ 2: My Robinson-Gabriel synthesis is resulting in a low yield and significant charring. What is the likely cause and how can I fix it?
This is a classic issue in the Robinson-Gabriel synthesis and is almost always related to the choice and handling of the dehydrating agent.
-
Problem: Use of overly harsh dehydrating agents. While historically concentrated sulfuric acid (H₂SO₄) has been used, it often leads to charring and other side reactions, significantly reducing the yield.[5][7] Other strong acids like phosphorus pentachloride (PCl₅) and phosphoryl chloride (POCl₃) can also result in lower yields.[7]
-
Solution: Optimize the dehydrating agent.
-
Polyphosphoric Acid (PPA): PPA is often an excellent alternative to sulfuric acid, typically providing higher yields (in the range of 50-60%) and cleaner reactions.[7]
-
Trifluoroacetic Anhydride (TFAA): TFAA has been shown to be an effective cyclodehydrating agent, particularly in solid-phase syntheses.[4]
-
Dess-Martin periodinane followed by cyclodehydration: A two-step approach involving the oxidation of a β-hydroxy amide with Dess-Martin periodinane, followed by cyclodehydration with triphenylphosphine and iodine, can be a mild and effective alternative.[4]
-
Troubleshooting Workflow for Robinson-Gabriel Synthesis
Caption: Troubleshooting workflow for low yields in the Robinson-Gabriel synthesis.
Fischer Oxazole Synthesis Troubleshooting
The Fischer oxazole synthesis produces an oxazole from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[8][9]
FAQ 3: I am observing significant byproducts in my Fischer oxazole synthesis. How can I identify and minimize them?
Byproduct formation in the Fischer synthesis is common, and understanding the potential side reactions is key to mitigating them.
-
Problem 1: Ring Chlorination. The use of hydrochloric acid can sometimes lead to the chlorination of the oxazole ring, especially with electron-rich aromatic substrates. This results in the formation of chloro-oxazole byproducts.[8]
-
Solution 1: Anhydrous Conditions and Controlled HCl Addition. Strictly anhydrous conditions are essential.[8] The reaction is typically carried out by passing dry hydrogen chloride gas through a solution of the reactants in dry ether.[8] Careful control of the amount of HCl introduced can help minimize over-halogenation.
-
Problem 2: Formation of Oxazolidinone Byproducts. In some cases, an oxazolidinone can form as a byproduct.[8]
-
Solution 2: Optimization and Purification.
-
Reaction Conditions: A systematic optimization of reaction time and temperature can help favor the formation of the desired oxazole.
-
Purification: The desired oxazole product often precipitates as the hydrochloride salt, which can be collected by filtration. This initial separation can be effective in removing some of the soluble byproducts. Subsequent purification by column chromatography or recrystallization is typically necessary to obtain the pure oxazole.[2][10]
-
Key Mechanistic Insight for Fischer Synthesis
The reaction proceeds through a chloro-oxazoline intermediate.[8] Understanding this can help in diagnosing a stalled reaction. If the reaction does not go to completion, you may be able to isolate and characterize this intermediate.
Van Leusen Oxazole Synthesis Troubleshooting
The Van Leusen oxazole synthesis is a versatile method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[11]
FAQ 4: My Van Leusen reaction is giving me a stable oxazoline intermediate instead of the final oxazole. How do I promote the final elimination step?
This is a very common issue and indicates that the elimination of the tosyl group is not proceeding to completion.[1]
-
Problem: Incomplete elimination of the tosyl group from the 4-tosyl-4,5-dihydrooxazole intermediate.
-
Solution:
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary energy to overcome the activation barrier for the elimination step.[1]
-
Use a Stronger Base: While potassium carbonate is often used, switching to a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can facilitate a more efficient elimination.[1]
-
Extend Reaction Time: In some instances, simply allowing the reaction to proceed for a longer duration can drive the conversion to the oxazole.[1]
-
FAQ 5: I suspect my TosMIC reagent has decomposed. What are the signs and how can I prevent this?
TosMIC is sensitive to moisture and can hydrolyze, especially in the presence of a base, to form N-(tosylmethyl)formamide.[1]
-
Problem: Hydrolysis of TosMIC.
-
Solution:
-
Strictly Anhydrous Conditions: This cannot be overstated. Use freshly dried solvents, dry glassware, and maintain an inert atmosphere (nitrogen or argon) throughout the reaction.[1]
-
Proper Storage of TosMIC: Store TosMIC in a desiccator to protect it from atmospheric moisture.
-
Troubleshooting Workflow for Van Leusen Synthesis
Caption: Troubleshooting workflow for common issues in the Van Leusen synthesis.
Part 3: Purification and Analytical Characterization
FAQ 6: What are the best general strategies for purifying my crude oxazole product?
Purification of oxazoles can be challenging due to the similar polarity of byproducts.
-
Column Chromatography: This is the most widely used method.[2] A careful selection of the stationary phase (typically silica gel) and the eluent system (often a mixture of hexanes and ethyl acetate) is crucial for good separation.[10][12]
-
Recrystallization: If your oxazole is a solid, recrystallization can be a highly effective method for achieving high purity.[2]
-
Specific Washes: In the Van Leusen synthesis, a wash with a sodium hydrosulfide (NaHS) solution can help remove the p-toluenesulfinic acid byproduct.[1][13]
Table 1: Summary of Troubleshooting Strategies for Low Oxazole Yield
| Synthesis Method | Common Problem | Recommended Solutions |
| Robinson-Gabriel | Low yield with charring | Switch from H₂SO₄ to a milder dehydrating agent like polyphosphoric acid (PPA) or trifluoroacetic anhydride (TFAA).[4][5][7] |
| Fischer | Formation of halogenated byproducts | Use strictly anhydrous conditions and control the addition of dry HCl gas.[8] |
| Formation of oxazolidinone byproduct | Optimize reaction time and temperature; purify via precipitation of the hydrochloride salt followed by chromatography.[2][8] | |
| Van Leusen | Isolation of stable oxazoline intermediate | Increase reaction temperature, use a stronger non-nucleophilic base (e.g., t-BuOK, DBU), or extend the reaction time.[1] |
| Formation of nitrile byproduct | Purify the starting aldehyde to remove any ketone impurities.[1] | |
| Hydrolysis of TosMIC reagent | Ensure strictly anhydrous conditions (dry solvents, inert atmosphere) and proper storage of TosMIC.[1] |
Part 4: Experimental Protocols
Protocol 1: General Procedure for Van Leusen Oxazole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous methanol (or another suitable dry solvent).
-
Add the aldehyde (1.0 eq.) and tosylmethyl isocyanide (TosMIC) (1.0-1.2 eq.).
-
Add a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.[12]
References
-
Wikipedia. (2023). Robinson–Gabriel synthesis. In Wikipedia. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2025). Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. ResearchGate. Retrieved from [Link]
-
Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.). Retrieved from [Link]
-
National Institutes of Health. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmaguideline. (2020). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Retrieved from [Link]
-
NROChemistry. (n.d.). Van Leusen Reaction. NROChemistry. Retrieved from [Link]
-
National Institutes of Health. (2025). Synthesis and Identification of 3-Oxazolines in Cocoa. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). Fischer oxazole synthesis. In Wikipedia. Retrieved from [Link]
-
YouTube. (2024). Master Chemist Shares Van Leusen Oxazole Synthesis Secrets!. YouTube. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Reactions of Oxazoles. ResearchGate. Retrieved from [Link]
-
Wikipedia. (2023). Oxazoline. In Wikipedia. Retrieved from [Link]
-
Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. (2005). Retrieved from [Link]
-
Wikipedia. (2023). Van Leusen reaction. In Wikipedia. Retrieved from [Link]
-
ACS Publications. (2026). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. ACS Publications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). Oxazoline chemistry part III. Synthesis and characterisation of [2-(2′-anilinyl)-2-oxazolines] and some related compounds. ResearchGate. Retrieved from [Link]
-
CentAUR. (2025). Synthesis and identification of 3-Oxazolines in cocoa. CentAUR. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Retrieved from [Link]
-
Scribd. (n.d.). 5-Iii) Sem 4. Scribd. Retrieved from [Link]
-
ResearchGate. (2025). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. ResearchGate. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Oxazole.pdf. CUTM Courseware. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Robinson–Gabriel synthesis. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (2025). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. ResearchGate. Retrieved from [Link]
-
ACS Publications. (2009). Screening the Synthesis of 2-Substituted-2-oxazolines. ACS Publications. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Fischer oxazole synthesis. Semantic Scholar. Retrieved from [Link]
-
SynArchive. (n.d.). Robinson-Gabriel Synthesis. SynArchive. Retrieved from [Link]
-
YouTube. (2023). Fischer Oxazole Synthesis Mechanism. YouTube. Retrieved from [Link]
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- 8. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
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- 13. Van Leusen Reaction | NROChemistry [nrochemistry.com]
Stability issues of 2-(2-Methylbenzoyl)oxazole under acidic conditions.
Prepared by: Senior Application Scientist, Chemical Development Division
Welcome to the technical support center for 2-(2-Methylbenzoyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals who may encounter stability challenges with this compound, particularly under acidic conditions. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you in your experimental design and troubleshooting efforts.
Introduction: The Challenge of the Oxazole Ring
Oxazole rings are valuable heterocyclic motifs in medicinal chemistry, but their aromaticity can be misleading in terms of stability.[1][2] The presence of both an oxygen and a pyridine-type nitrogen atom creates a unique electronic environment that, while stable to thermal stress, is susceptible to specific chemical challenges.[2] The most significant of these is its lability in acidic aqueous media, where the ring can undergo irreversible hydrolysis.[3][4][5] This guide will address the mechanistic basis for this instability and provide practical, field-tested strategies to mitigate degradation.
Troubleshooting Guide: Experimental Observations & Solutions
This section is structured to address specific issues you may observe during your experiments.
Q1: I'm observing a rapid decrease of my starting material peak and the appearance of one or more new, more polar peaks in my HPLC analysis after an acidic reaction or workup. What is happening to my compound?
A1: This is a classic presentation of acid-catalyzed hydrolysis of the oxazole ring.
-
Causality: The nitrogen atom at position 3 of the oxazole ring is basic and can be protonated under acidic conditions.[4] This protonation activates the ring, making the C2 carbon (the one attached to the benzoyl group) highly electrophilic and susceptible to nucleophilic attack by water. This leads to a ring-opening cascade, ultimately cleaving the oxazole heterocycle. The resulting degradation products are typically more polar, hence their earlier elution time on a reverse-phase HPLC column.
-
Plausible Degradation Pathway: The hydrolysis of 2-(2-Methylbenzoyl)oxazole is expected to proceed through a tetrahedral intermediate to yield an N-formyl aminoketone, which may be further hydrolyzed to the primary amine.
-
Visualization of the Degradation Mechanism:
Q2: My synthetic route requires an acidic catalyst, but my product yield is low and I suspect degradation. How can I mitigate this?
A2: Balancing reactivity with stability is key. The goal is to find conditions that favor your desired reaction over the degradation pathway.
-
Strategy 1: Temperature Control: Chemical reactions, including degradation, are temperature-dependent. Reducing the reaction temperature can significantly slow the rate of hydrolysis.
-
Action: If your reaction is running at room temperature or elevated temperatures, attempt to run it at 0°C or even lower. Monitor the reaction progress to ensure the desired transformation is still occurring at an acceptable rate.
-
-
Strategy 2: Minimize Water Content: Since water is the nucleophile in the hydrolysis reaction, reducing its concentration can suppress degradation.
-
Action: Use anhydrous solvents and reagents. If your acid catalyst is an aqueous solution (e.g., concentrated HCl), consider switching to a gaseous form (HCl in dioxane) or a solid acid catalyst that has minimal water content.
-
-
Strategy 3: pH and Acid Choice: The rate of hydrolysis is often pH-dependent. [3]Not all acids are equal; a milder acid may be sufficient to catalyze your reaction without causing excessive degradation.
-
Action: If using a strong acid like HCl or H₂SO₄, explore weaker Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) or Lewis acids. Perform small-scale trials to screen for the optimal balance of reactivity and stability.
-
-
Strategy 4: Reduce Exposure Time: Minimize the time the compound is exposed to acidic conditions.
-
Action: Monitor the reaction closely. As soon as it reaches completion, promptly quench the acid with a suitable base (e.g., saturated sodium bicarbonate solution) and proceed with extraction immediately. Avoid letting the acidic reaction mixture sit for extended periods.
-
Q3: How can I definitively confirm and identify the degradation products I'm observing?
A3: A combination of controlled experimentation and analytical chemistry is required.
-
Method 1: Forced Degradation Study: This is the most direct way to confirm that the new peaks are indeed from your compound. You intentionally degrade a pure sample under controlled conditions.
-
Action: Perform the "Protocol for Forced Acidic Degradation Study" detailed later in this document. Comparing the chromatograms from this study with your experimental sample will provide strong evidence.
-
-
Method 2: LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is a powerful tool for identifying unknown compounds.
-
Action: Analyze your sample by LC-MS. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the degradation products. You can then compare these masses to the theoretical masses of the proposed degradation products from the pathway shown above.
-
Frequently Asked Questions (FAQs)
-
Q: What is the fundamental reason for the oxazole ring's instability in acid?
-
A: The instability stems from the basicity of the ring nitrogen at position 3. Its protonation in an acidic medium breaks the aromatic stabilization and creates a highly reactive, electrophilic center at the C2 carbon, which is then readily attacked by nucleophiles like water, initiating ring cleavage. [3][4]
-
-
Q: Are all oxazoles equally unstable?
-
A: No, stability is influenced by the substituents on the ring. Electron-withdrawing groups can decrease the basicity of the nitrogen, potentially slowing down the initial protonation step and increasing stability. Conversely, electron-donating groups might increase the ring's susceptibility to electrophilic attack, although their effect on acid-catalyzed hydrolysis can be complex. [6]
-
-
Q: How should I store solutions of 2-(2-Methylbenzoyl)oxazole for short-term and long-term use?
-
A: For optimal stability, solutions should be prepared in aprotic, anhydrous organic solvents (e.g., Dichloromethane, THF, Acetonitrile). Avoid acidic or aqueous conditions for storage. For long-term storage, it is best to store the compound as a solid at low temperatures (-20°C) under an inert atmosphere (e.g., argon or nitrogen).
-
-
Q: Can this compound degrade under basic conditions?
-
A: While acid-catalyzed hydrolysis is the more commonly cited issue for simple oxazoles, some heterocyclic compounds can also be susceptible to base-catalyzed hydrolysis. [7]However, the primary vulnerability for this class of compounds is typically acidic media. An experimental stability screen across a pH range is always recommended for a complete profile.
-
Data & Protocols
Data Summary
The following table provides illustrative data on the stability of 2-(2-Methylbenzoyl)oxazole under various conditions. This data is hypothetical and intended to demonstrate expected trends. Experimental verification is required.
| Condition ID | pH | Temperature (°C) | Time (hours) | % Degradation (Hypothetical) |
| C-1 | 7.0 | 25 | 24 | < 1% |
| C-2 | 5.0 | 25 | 24 | ~5% |
| C-3 | 3.0 | 25 | 24 | ~25% |
| C-4 | 1.0 | 25 | 24 | > 70% |
| C-5 | 3.0 | 4 | 24 | ~8% |
Experimental Protocols
Protocol 1: Forced Acidic Degradation Study
This protocol allows for the controlled degradation of the compound to confirm the identity of degradants seen in experimental samples.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2-(2-Methylbenzoyl)oxazole in acetonitrile.
-
Sample Preparation:
-
Test Sample: In a clean vial, mix 100 µL of the stock solution with 900 µL of 0.1 M Hydrochloric Acid (HCl).
-
Control Sample: In a separate vial, mix 100 µL of the stock solution with 900 µL of a 1:1 solution of acetonitrile and water.
-
-
Incubation: Cap both vials and keep them at 40°C for 6 hours.
-
Quenching: After incubation, cool the vials to room temperature. Neutralize the "Test Sample" by adding a sufficient amount of 0.1 M Sodium Hydroxide (NaOH) to reach a pH of ~7.
-
Analysis: Analyze both the "Test Sample" and "Control Sample" using the HPLC method described below. A comparison will show the peaks corresponding to the degradation products.
Protocol 2: HPLC-UV Method for Stability Monitoring
This method is suitable for separating the parent compound from its more polar degradation products.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or experimentally determined λmax)
-
Injection Volume: 10 µL
Troubleshooting Workflow
This diagram provides a logical flow for diagnosing and addressing stability issues.
Caption: A workflow for troubleshooting the stability of 2-(2-Methylbenzoyl)oxazole.
References
- Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). PMC - NIH.
- Proposed degradation pathways of the drug under different hydrolytic conditions.
- RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali -induced degrad
- RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali -induced degradation product | Request PDF.
- Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
- On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv
- Technical Support Center: Screening Oxazole-Based Compounds. Benchchem.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
- Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali -induced degradation product - MedCrave online [medcraveonline.com]
Preventing side reactions in the acylation of oxazoles.
Welcome to the technical support center for oxazole chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of oxazole acylation. The inherent electronic nature of the oxazole ring—a delicate balance between aromaticity, the basicity of a pyridine-like nitrogen, and the acidity of the C2-proton—often leads to challenging side reactions and selectivity issues.
This document moves beyond simple protocols to explain the causality behind common experimental hurdles. It provides field-proven troubleshooting strategies and detailed workflows to help you achieve your desired acylation products with high selectivity and yield.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the acylation of oxazoles in a direct question-and-answer format.
Q1: My reaction is producing a mixture of N-acylated and C-acylated products. How can I selectively obtain the C-acylated isomer?
Root Cause Analysis: This is a classic regioselectivity problem stemming from the two nucleophilic sites of the oxazole ring: the lone pair on the pyridine-type nitrogen (N3) and the π-electron system of the aromatic ring (leading to C-acylation). Standard Friedel-Crafts conditions, which generate a highly reactive acylium ion, can often react at both sites. The nitrogen acts as a Lewis base, and its reaction with the acylating agent or Lewis acid can deactivate the ring towards further electrophilic attack.
Strategic Solution: Favoring Electrophilic Aromatic Substitution To achieve selective C-acylation, you must employ conditions that favor electrophilic attack on the carbon framework while minimizing the nucleophilicity of the ring nitrogen. This is the realm of the Friedel-Crafts acylation.[1][2]
Recommended Protocol:
-
Choice of Lewis Acid: A strong Lewis acid is necessary to generate the electrophilic acylium ion from the acyl chloride or anhydride. Aluminum trichloride (AlCl₃) is common, but can be harsh. Consider milder alternatives like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or erbium triflate for activated oxazoles to reduce side reactions.[2][3]
-
Acylating Agent: Acyl chlorides or anhydrides are the standard reagents.[2]
-
Solvent: Use a non-polar, aprotic solvent that will not compete with the oxazole in coordinating to the Lewis acid. Dichloromethane (DCM), 1,2-dichloroethane (DCE), or carbon disulfide (CS₂) are typical choices.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to -78 °C) to start. Add the Lewis acid and acylating agent first, then slowly add the oxazole substrate. This minimizes polymerization and deactivation of the starting material.
Troubleshooting Table: Optimizing C-Acylation Selectivity
| Parameter | Recommendation for High C-Acylation Selectivity | Rationale |
| Lewis Acid | Use stoichiometric amounts (≥1.0 eq) of AlCl₃ or FeCl₃. | The product ketone complexes with the Lewis acid, deactivating it and preventing poly-acylation.[1] Using a full equivalent ensures enough active catalyst. |
| Temperature | Start at 0 °C or lower, then slowly warm if needed. | Minimizes side reactions, including potential N-acylation and decomposition. |
| Solvent | Anhydrous DCM, DCE, or CS₂. | Inert solvents prevent side reactions and ensure the Lewis acid remains active. |
| Substrate | Oxazoles with electron-donating groups (EDGs). | EDGs activate the ring towards electrophilic aromatic substitution, improving yields and selectivity.[4] |
Q2: I want to perform N-acylation exclusively, but C-acylation is a persistent side reaction. How do I direct the reaction to the nitrogen atom?
Root Cause Analysis: Selective N-acylation requires conditions that enhance the nucleophilicity of the nitrogen atom while avoiding the generation of a highly reactive electrophile that could engage in a Friedel-Crafts reaction.[5][6] The key is to avoid strong Lewis acids.
Strategic Solution: Base-Mediated N-Acylation This approach uses a non-nucleophilic base to facilitate the acylation at the nitrogen center. The mechanism involves the formation of a reactive acylpyridinium-like species when using pyridine-based catalysts.[7]
Recommended Protocol:
-
Acylating Agent: Use an acyl chloride or anhydride.
-
Base/Catalyst: Employ a base such as triethylamine (Et₃N) or pyridine. For less reactive systems, a catalytic amount of 4-dimethylaminopyridine (DMAP) is highly effective.[7][8]
-
Solvent: A polar aprotic solvent like tetrahydrofuran (THF), acetonitrile (MeCN), or dichloromethane (DCM) is suitable.
-
Temperature: The reaction is typically run at room temperature.
dot
Caption: Decision workflow for N- vs. C-acylation.
Q3: My goal is C5-acylation, but I am getting a mixture of isomers or C2-acylation. How do I control regioselectivity on the ring?
Root Cause Analysis: The regioselectivity of C-acylation is complex.
-
Electronic Effects (Friedel-Crafts): For electrophilic substitution, the general reactivity order is C4 > C5 > C2, but this is heavily influenced by existing substituents.[4]
-
Kinetic Acidity: The C2 proton is the most acidic (pKa ≈ 20), making it the primary site for deprotonation by strong bases like n-butyllithium (n-BuLi).[9] Quenching the resulting 2-lithiooxazole with an acylating agent leads to C2-acylation. However, this intermediate is notoriously unstable and can undergo ring-opening.[10][11]
Strategic Solution 1: C2-Acylation via Metallation
-
Cool the oxazole substrate in anhydrous THF to -78 °C under an inert atmosphere.
-
Slowly add a strong base (e.g., n-BuLi or LDA).
-
Stir for a short period (e.g., 15-30 minutes).
-
Add the acylating agent (e.g., acyl chloride or Weinreb amide) and allow the reaction to slowly warm.
-
Critical Caveat: The 2-lithiooxazole is in equilibrium with a ring-opened isonitrile, which can be a major side product.[11] This reaction requires careful optimization.
Strategic Solution 2: C4/C5-Acylation using a C2-Protecting Group To direct metallation to the C4 or C5 positions, the more acidic C2 site must be blocked. The triisopropylsilyl (TIPS) group is an effective and removable protecting group for this purpose.[12][13]
dot
Caption: Workflow for regioselective C4/C5 acylation.
Frequently Asked Questions (FAQs)
Q: What is the general reactivity order of oxazole positions for acylation? A: It depends on the mechanism.
-
For Friedel-Crafts (electrophilic) acylation: The reactivity is generally C4 > C5 > C2, assuming no strongly directing substituents are present. The ring is electron-deficient and requires activation with electron-donating groups for good yields.[4][10]
-
For acylation via deprotonation (metallation): The order is dictated by proton acidity, which is C2 > C5 > C4.[9] The C2 position is significantly more acidic than the others and will be deprotonated preferentially by strong bases.
Q: My oxazole substrate is highly electron-deficient and fails to react under standard Friedel-Crafts conditions. What can I do? A: Highly deactivated aromatic compounds are poor substrates for Friedel-Crafts reactions.[2] You have a few options:
-
Switch to a different synthetic route: Consider building the acylated oxazole from acyclic precursors rather than acylating a pre-formed ring. The Robinson-Gabriel synthesis, for example, involves the cyclization of an α-acylamino ketone.[14]
-
Attempt acylation via metallation: If the desired acylation is at the C2 position, deprotonation with a strong base followed by quenching with an electrophile may be successful even if Friedel-Crafts fails.
-
Use more forcing conditions: While risky, increasing the temperature or using a stronger Lewis acid system can sometimes drive the reaction to completion, but often at the cost of increased side product formation.
Q: Can the oxazole ring open during acylation? A: Yes, ring-opening is a significant risk, particularly under two conditions:
-
During C2-lithiation: As mentioned, 2-lithiooxazoles can exist in equilibrium with an open-chain isocyanide, which can be trapped by electrophiles or decompose.[10][11]
-
Under strongly nucleophilic or basic conditions: The oxazole ring can be cleaved by strong nucleophiles.[4] While typical acylation conditions are not designed for this, it is a potential degradation pathway to be aware of.
Detailed Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts C-Acylation (Para-selective on 2-Phenyloxazole)
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous aluminum trichloride (AlCl₃, 1.2 eq.).
-
Solvent: Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration relative to substrate). Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Slowly add the acyl chloride (1.1 eq.) to the stirred suspension. Stir for 15 minutes at 0 °C.
-
Substrate Addition: Dissolve the 2-phenyloxazole (1.0 eq.) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1-3 hours, monitoring by TLC or LC-MS.
-
Quench: Slowly and carefully pour the reaction mixture into a beaker of crushed ice containing concentrated HCl (approx. 1 mL per 10 mmol of AlCl₃).
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).
Protocol 2: Selective N-Acylation using DMAP Catalyst
-
Setup: To a round-bottom flask with a magnetic stir bar, add the oxazole substrate (1.0 eq.), 4-dimethylaminopyridine (DMAP, 0.1 eq.), and triethylamine (Et₃N, 1.5 eq.).
-
Solvent: Add anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Reagent Addition: Add the acid anhydride (1.2 eq.) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Dilute the reaction mixture with DCM. Wash with 1M HCl solution (2x) to remove DMAP and Et₃N, followed by saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The resulting N-acylated product can be purified by column chromatography if necessary.
dot
Caption: Competing acylation pathways for the oxazole ring.
References
-
Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Complementary Methods for the Direct Arylation of Oxazoles with High Regioselectivity at Both C-5 and C-2. Organic Letters, 12(16), 3578–3581. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
Wikipedia. (2023). Oxazole. In Wikipedia. [Link]
-
Verma, A., Joshi, S., Singh, D. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 12(4-S), 205-223. [Link]
-
Verma, A., Joshi, S., Singh, D. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]
-
Bellina, F., & Rossi, R. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 7, 1654–1671. [Link]
-
Wang, C., et al. (2015). Synthesis of Oxazoles by Tandem Cycloisomerization/Allylic Alkylation of Propargyl Amides with Allylic Alcohols: Zn(OTf)2 as π Acid and σ Acid Catalyst. The Journal of Organic Chemistry, 80(21), 10830-10837. [Link]
-
Scribd. (n.d.). Oxazole Chemistry Overview. Scribd. [Link]
-
Wikipedia. (2023). Friedel–Crafts reaction. In Wikipedia. [Link]
-
Reddy, P. V. N., et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 88(17), 12345–12356. [Link]
-
Vedejs, E., & Luchetta, L. M. (2003). A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. The Journal of Organic Chemistry, 68(26), 10127-10130. [Link]
-
ResearchGate. (2015). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. Request PDF. [Link]
-
Scilit. (n.d.). A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. Scilit. [Link]
-
ChemRxiv. (2023). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. [Link]
-
Chen, J., et al. (2024). Metal free C–O bond cleavage: a new strategy for the synthesis of substituted oxazoles. RSC Advances, 14, 28210-28214. [Link]
-
Chem-Station. (2014). Acyl Protective Groups. Chem-Station International Edition. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation. UW-Madison Chemistry. [Link]
-
Moody, C. J., & Doyle, K. J. (1990). Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides: general methods for the elaboration of trisubstituted thiazoles and oxazoles. Journal of the Chemical Society, Perkin Transactions 1, 673-681. [Link]
-
CUTM Courseware. (n.d.). Oxazole.pdf. CUTM Courseware. [Link]
-
Beier, P., et al. (2023). N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. Chemical Communications, 59(55), 8442-8445. [Link]
-
I.J. Turchi. (1981). The new chemistry of oxazoles. IND. ENG. CHEM. PROD. RES. DEV. 1981, 20, 32-76. [Link]
-
Phukan, K., & Borah, R. (2014). Regioselective N-acylation of nitrogenous heterocyclic compounds using potter's clay as a reusable catalyst under solvent-free conditions. International Journal of Recent Scientific Research, 5(6), 1083-1088. [Link]
-
Pabasara, H. (2020). Difference Between O Acylation and N Acylation. Pediaa.com. [Link]
-
D'Agostino, S., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Chemistry, 6(1), 18-28. [Link]
-
Katritzky, A. R., et al. (2005). Acylbenzotriazoles as Advantageous N-, C-, S-, and O-Acylating Agents. Arkivoc, 2005(4), 52-73. [Link]
Sources
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- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
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- 6. tandfonline.com [tandfonline.com]
- 7. Acyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
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Removal of unreacted starting materials from 2-(2-Methylbenzoyl)oxazole.
Technical Support Center: Purification of 2-(2-Methylbenzoyl)oxazole
Welcome to the technical support center for the synthesis and purification of 2-(2-Methylbenzoyl)oxazole. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the purification of this compound, providing in-depth, field-proven solutions in a direct question-and-answer format. Our focus is on removing unreacted starting materials and ensuring the final product meets high-purity standards.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for 2-(2-Methylbenzoyl)oxazole and what are the expected unreacted starting materials?
A1: A common and efficient method for the synthesis of 2-acyl oxazoles is the reaction between an activated carboxylic acid derivative and an oxazole species.[1] For 2-(2-Methylbenzoyl)oxazole, a likely route involves the acylation of oxazole using 2-methylbenzoyl chloride in the presence of a base or the reaction of 2-magnesiated oxazole with a suitable 2-methylbenzoyl derivative.[1]
Therefore, the primary unreacted starting materials you will likely need to remove are:
-
2-Methylbenzoyl chloride: The acylating agent.
-
Hydrolysis Product: 2-Methylbenzoyl chloride can readily hydrolyze in the presence of trace water to form 2-methylbenzoic acid .[4][5][6][7][8]
Understanding the chemical nature of these impurities is the first step in designing an effective purification strategy. 2-Methylbenzoic acid is acidic, while oxazole is weakly basic.[2][9] Your target compound, 2-(2-Methylbenzoyl)oxazole, is neutral.
Q2: What are the key physicochemical properties I should be aware of for the product and potential impurities?
A2: Knowledge of the properties of your target compound and its impurities is critical for selecting the right purification technique.
| Compound | Formula | Molar Mass ( g/mol ) | Key Properties |
| 2-(2-Methylbenzoyl)oxazole | C₁₁H₉NO₂ | 187.19 | Neutral ketone, expected to be a solid at room temperature. Soluble in common organic solvents like ethyl acetate, dichloromethane, and acetone. |
| 2-Methylbenzoic Acid | C₈H₈O₂ | 136.15 | Acidic (pKa ≈ 3.96).[4] Solid at room temperature. Sparingly soluble in water but highly soluble in aqueous base.[4][5] |
| Oxazole | C₃H₃NO | 69.06 | Weakly basic (pKa of conjugate acid ≈ 0.8).[9] Low boiling point liquid (69-70 °C), miscible with water and organic solvents.[2][3] |
| 2-Methylbenzoyl Chloride | C₈H₇ClO | 154.59 | Reactive acyl chloride. Reacts with water to form 2-methylbenzoic acid. |
Troubleshooting and Purification Guides
This section provides solutions to specific problems you might encounter during the purification of 2-(2-Methylbenzoyl)oxazole.
Problem 1: My initial work-up is complete, but TLC analysis of the crude product shows multiple spots. How do I remove acidic and basic impurities?
Solution: Implement an Acid-Base Liquid-Liquid Extraction.
This technique is the most effective first step to remove ionic or ionizable impurities.[10][11][12] It leverages the different acid-base properties of your product (neutral), unreacted 2-methylbenzoic acid (acidic), and oxazole (basic).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scribd.com [scribd.com]
- 3. What is Oxazole?_Chemicalbook [chemicalbook.com]
- 4. foodb.ca [foodb.ca]
- 5. 2-Methylbenzoic acid | C8H8O2 | CID 8373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. o-Toluic acid - Wikipedia [en.wikipedia.org]
- 8. hmdb.ca [hmdb.ca]
- 9. Oxazole - Wikipedia [en.wikipedia.org]
- 10. fiveable.me [fiveable.me]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. Video: Extraction - Concept [jove.com]
Technical Support Center: Recrystallization of 2-(2-Methylbenzoyl)oxazole
From the desk of the Senior Application Scientist: This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 2-(2-Methylbenzoyl)oxazole via recrystallization. Moving beyond a simple list of steps, we will delve into the causality behind experimental choices, offering field-proven insights to troubleshoot common issues and optimize your purification process. Our goal is to equip you with the knowledge to develop a robust and self-validating purification protocol.
Section 1: Frequently Asked Questions (FAQs) & Fundamental Principles
This section addresses the foundational knowledge required for a successful recrystallization.
Q1: What is the fundamental principle of recrystallization?
A1: Recrystallization is a purification technique for solid organic compounds based on differential solubility.[1][2] The core principle is that the solubility of a compound in a solvent generally increases with temperature. An ideal recrystallization involves dissolving the impure solid in a minimum amount of a hot, boiling solvent to create a saturated solution.[1][3] As this solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a pure form. The impurities, which are either present in smaller amounts or have different solubility characteristics, remain dissolved in the cold solvent (the "mother liquor").[4]
Q2: How do I select the most appropriate solvent for 2-(2-Methylbenzoyl)oxazole?
A2: Solvent selection is the most critical step and is determined empirically.[2] The rule of thumb "like dissolves like" is a useful starting point.[1][3] Given the structure of 2-(2-Methylbenzoyl)oxazole (an aromatic ketone), solvents with moderate polarity are often a good starting point. A good practice is to test the solubility of a small amount of your crude material (~50-100 mg) in various solvents (~1 mL) at room temperature and then upon heating.[4] For oxazole derivatives, solvent systems like hexane, ethanol, and mixtures such as hexane/ethyl acetate are frequently reported.[5][6][7]
Q3: What are the characteristics of a good recrystallization solvent?
A3: An ideal solvent should meet several criteria:
-
High Solubility at High Temperatures: The compound should be very soluble in the boiling solvent.[4]
-
Low Solubility at Low Temperatures: The compound should be poorly soluble in the cold solvent to maximize recovery.[4]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[4][8]
-
Chemical Inertness: The solvent must not react with the compound being purified.[8]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[3][8]
Q4: When should I use a single-solvent system versus a mixed-solvent system?
A4: A single-solvent system is preferred when you can find one solvent that meets all the criteria described in Q3. However, this is not always possible. A mixed-solvent system is employed when no single solvent is ideal. This technique uses two miscible solvents: one in which your compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent").[4][9] The crude product is dissolved in a minimum amount of the hot "soluble solvent," and the "anti-solvent" is then added dropwise until the solution becomes cloudy (the saturation point). A few drops of the "soluble solvent" are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[8]
Section 2: Experimental Protocols & Workflows
These protocols provide a validated, step-by-step methodology for the recrystallization of 2-(2-Methylbenzoyl)oxazole.
Workflow: General Recrystallization Process
Caption: Standard workflow for purifying a solid organic compound by recrystallization.
Protocol 2.1: Single-Solvent Recrystallization
-
Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate).
-
Dissolution: Place the crude 2-(2-Methylbenzoyl)oxazole in an Erlenmeyer flask. Add a small portion of the chosen solvent and heat the mixture to boiling with stirring (using a hot plate). Continue adding the solvent in small portions until the solid has just dissolved. The goal is to use the absolute minimum amount of boiling solvent required.[1]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10] Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[1]
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, transfer the crystals to a watch glass or use a vacuum oven.
Protocol 2.2: Mixed-Solvent Recrystallization (e.g., Ethyl Acetate/Hexane)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 2-(2-Methylbenzoyl)oxazole in the minimum amount of boiling ethyl acetate (the "soluble solvent").
-
Addition of Anti-Solvent: While keeping the solution hot, add hexane (the "anti-solvent") dropwise until a persistent cloudiness appears.
-
Clarification: Add a few more drops of hot ethyl acetate, just enough to make the solution clear again.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 5 through 8 from the Single-Solvent Recrystallization protocol. For washing (Step 7), use a cold mixture of the two solvents in the approximate ratio determined during the procedure.
Section 3: Troubleshooting Guide
Even with a well-defined protocol, challenges can arise. This guide addresses the most common issues encountered during recrystallization.
Troubleshooting Decision Treedot
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// Branch 2: Oiling Out OilingOut [label="Compound 'Oils Out'", fillcolor="#FBBC05", fontcolor="#202124"]; Cause_CoolTooFast [label="Cause: Solution cooled too quickly\nor compound is very impure", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_ReheatAdd [label="Solution: Reheat to dissolve oil,\nadd more solvent, cool slowly", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Branch 3: Low Yield LowYield [label="Low Yield of Crystals", fillcolor="#FBBC05", fontcolor="#202124"]; Cause_Yield1 [label="Cause: Too much solvent used", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Cause_Yield2 [label="Cause: Premature filtration or\nincomplete crystallization", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Yield [label="Solution: Concentrate mother liquor\nand cool for a second crop", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> NoCrystals [label=" Issue"]; NoCrystals -> Cause_TooMuchSolvent; Cause_TooMuchSolvent -> Sol_Evaporate; NoCrystals -> Cause_Supersat; Cause_Supersat -> Sol_Induce;
Start -> OilingOut [label=" Issue"]; OilingOut -> Cause_CoolTooFast; Cause_CoolTooFast -> Sol_ReheatAdd;
Start -> LowYield [label=" Issue"]; LowYield -> Cause_Yield1; LowYield -> Cause_Yield2; Cause_Yield1 -> Sol_Yield; Cause_Yield2 -> Sol_Yield; }
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Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of 2-Substituted Oxazoles: A Comparative Analysis
The oxazole nucleus, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a cornerstone of modern medicinal chemistry and materials science. Its derivatives are integral components of numerous natural products, pharmaceuticals, and functional materials, exhibiting a wide spectrum of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4] The efficacy and prevalence of these compounds have spurred the continuous development of robust and versatile synthetic methodologies.
This guide provides an in-depth, comparative analysis of the principal methods for synthesizing 2-substituted oxazoles. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings and causal logic behind each strategy, offering field-proven insights to guide researchers in selecting the optimal pathway for their specific synthetic challenges. We will compare classical approaches like the Robinson-Gabriel and Fischer syntheses with more contemporary and versatile methods, including the Van Leusen reaction and various metal-catalyzed strategies.
Classical Approaches: The Foundation of Oxazole Synthesis
These foundational methods, while sometimes supplanted by modern techniques, remain relevant and instructive, particularly for specific substitution patterns.
The Robinson-Gabriel Synthesis
First reported independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), this method constructs the oxazole ring through the cyclodehydration of a 2-acylamino-ketone.[5][6]
Mechanism and Rationale: The reaction is fundamentally an acid-catalyzed intramolecular cyclization followed by dehydration. The process begins with the protonation of the ketone carbonyl, enhancing its electrophilicity. The lone pair of the amide oxygen then acts as an intramolecular nucleophile, attacking the activated carbonyl to form a five-membered cyclic intermediate (an oxazoline derivative). Subsequent acid-catalyzed dehydration eliminates a molecule of water to yield the aromatic oxazole ring.[7]
The choice of a strong dehydrating agent, such as concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃), is critical.[4][8] These reagents are necessary to drive the final, often challenging, dehydration step to completion, thereby ensuring the formation of the stable aromatic system. While effective, these harsh conditions represent the primary drawback of the classical approach, limiting its compatibility with sensitive functional groups.
Diagram: Robinson-Gabriel Synthesis Mechanism
Caption: Mechanism of the Robinson-Gabriel Synthesis.
Representative Protocol: Synthesis of 2,5-Diphenyloxazole
-
In a round-bottom flask, combine 2-benzamidoacetophenone (1.0 equiv) with concentrated sulfuric acid (5-10 equiv).
-
Heat the mixture with stirring at 100°C for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., aqueous sodium hydroxide) until the product precipitates.
-
Filter the solid product, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure 2,5-diphenyloxazole.
The Fischer Oxazole Synthesis
Discovered by Emil Fischer in 1896, this method provides a direct route to 2,5-disubstituted oxazoles from the reaction of an aldehyde cyanohydrin with another aldehyde.[8][9]
Mechanism and Rationale: The synthesis proceeds in an anhydrous environment, typically using dry ether as the solvent, with the crucial catalytic role played by gaseous hydrogen chloride (HCl).[9][10][11] The mechanism initiates with the addition of HCl to the cyanohydrin. The nitrile nitrogen is protonated, and the chloride ion attacks the nitrile carbon, forming a key iminochloride intermediate. This electrophilic intermediate is then attacked by the carbonyl oxygen of the second aldehyde molecule. A subsequent intramolecular SN2 reaction, followed by the loss of a water molecule, generates a chloro-oxazoline intermediate, which then tautomerizes and eliminates HCl to furnish the final aromatic oxazole.[9] The requirement for strictly anhydrous conditions is paramount to prevent the hydrolysis of the sensitive intermediates.
Diagram: Fischer Oxazole Synthesis Workflow
Caption: Experimental workflow for the Fischer Oxazole Synthesis.
Representative Protocol: Synthesis of 2,5-Diphenyloxazole [10]
-
Dissolve mandelonitrile (benzaldehyde cyanohydrin, 1.0 equiv) and benzaldehyde (1.0 equiv) in anhydrous diethyl ether in a flask equipped with a gas inlet tube and a drying tube.
-
Bubble dry hydrogen chloride gas through the solution while maintaining the temperature at 0°C.
-
Continue the HCl addition until the solution is saturated. The product will begin to precipitate as its hydrochloride salt.
-
Allow the mixture to stand for several hours to ensure complete reaction.
-
Collect the precipitated solid by filtration and wash with anhydrous ether.
-
To obtain the free base, treat the hydrochloride salt with a weak base, such as a sodium bicarbonate solution, or by boiling in alcohol.
-
Purify the resulting 2,5-diphenyloxazole by recrystallization.
Modern and Versatile Methodologies
Contemporary methods offer milder conditions, broader substrate scope, and greater functional group tolerance, significantly expanding the accessibility of complex oxazole derivatives.
The Van Leusen Oxazole Synthesis
Developed in 1972, the Van Leusen reaction is one of the most powerful and versatile methods for preparing 5-substituted oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC) as a key reagent.[1][3]
Mechanism and Rationale: The unique trifunctional nature of TosMIC is the cornerstone of this reaction's success.[3][8][12] It possesses: (i) an acidic methylene group flanked by two electron-withdrawing groups, (ii) a nucleophilic isocyanide carbon, and (iii) an excellent sulfinate leaving group (tosyl group).
The reaction is base-mediated. A base (e.g., K₂CO₃, t-BuOK) deprotonates the active methylene of TosMIC to form a nucleophilic anion. This anion attacks the aldehyde carbonyl, forming an alkoxide intermediate. The reaction then proceeds via a 5-endo-dig cyclization, where the alkoxide attacks the isocyanide carbon to form a 5-membered oxazoline ring.[13] The final step is the base-promoted elimination of the tosyl group (as p-toluenesulfinic acid), which drives the reaction forward and results in the formation of the aromatic oxazole ring.[12] This mild, modular approach has been adapted for various applications, including solid-phase synthesis and green chemistry protocols using microwave irradiation or ionic liquids.[1][2][3]
Diagram: Van Leusen Oxazole Synthesis Mechanism
Caption: Key steps in the Van Leusen Oxazole Synthesis.
Representative Green Protocol: Microwave-Assisted Van Leusen Synthesis [2]
-
In a 10 mL microwave reaction vial, combine the desired aldehyde (1.0 equiv), TosMIC (1.0 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Add isopropanol (5-10 mL) as the solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-120°C) for 10-20 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Modern Metal-Catalyzed Syntheses
Transition metal catalysis has revolutionized oxazole synthesis, enabling the construction of highly substituted and complex structures under mild conditions with exceptional functional group tolerance.[8][14]
Conceptual Overview and Rationale: Catalysts based on copper, palladium, gold, and ruthenium facilitate bond-forming events that are often difficult to achieve through classical means.[14][15] These methods typically involve oxidative cyclizations, cross-coupling reactions, or annulations. For example, copper catalysts are highly effective at promoting oxidative C-H/N-H annulation or the cyclization of enamides.[8][14] Palladium catalysts are widely used for direct C-H arylation to functionalize a pre-formed oxazole ring, while gold catalysts can mediate elegant [2+2+1] annulations of alkynes, nitriles, and an oxygen source.[14]
The fundamental advantage of these methods is the ability of the metal center to orchestrate the reaction pathway, lowering activation energies and allowing for transformations under conditions that preserve sensitive functional groups, a critical requirement in multi-step synthesis and drug development.
Diagram: General Logic of Metal-Catalyzed Oxazole Synthesis
Caption: Conceptual workflow of transition metal-catalyzed oxazole synthesis.
Comparative Performance Analysis
The selection of a synthetic method is a multi-factorial decision. The following table provides a comparative summary to aid in this process.
| Feature | Robinson-Gabriel Synthesis | Fischer Oxazole Synthesis | Van Leusen Synthesis | Metal-Catalyzed Methods |
| Substitution Pattern | 2,5-Di- or 2,4,5-Trisubstituted | 2,5-Disubstituted | Primarily 5-Substituted (variations for others) | Highly versatile (2,4-, 2,5-, 2,4,5-substituted) |
| Key Reactants | 2-Acylamino-ketone | Aldehyde Cyanohydrin, Aldehyde | Aldehyde, TosMIC | Varies (Amides, Alkynes, Halides, etc.) |
| Typical Conditions | Harsh (strong acid, heat)[8] | Harsh (anhydrous HCl gas)[9] | Mild (base, often room temp to moderate heat)[3] | Generally Mild |
| Substrate Scope | Moderate; mainly aromatic | Moderate; mainly aromatic aldehydes[9] | Broad; tolerates many functional groups[1][3] | Very Broad |
| Functional Group Tol. | Low to Moderate | Low | High[3] | Very High[14] |
| Key Advantages | Classic, well-understood | Direct route to 2,5-disubstituted oxazoles | High yields, mild conditions, operational simplicity | Unmatched versatility, efficiency, and functional group tolerance |
| Key Disadvantages | Harsh conditions, limited scope | Requires anhydrous/gaseous HCl | Primarily for 5-substitution | Catalyst cost, potential metal contamination |
Conclusion and Strategic Recommendations
The synthesis of 2-substituted oxazoles is a mature field with a rich arsenal of methodologies. The choice of method should be strategically aligned with the specific goals of the research program.
-
For straightforward 2,5-diaryl oxazoles from simple precursors, the Robinson-Gabriel and Fischer syntheses remain viable, albeit classical, options.
-
For the rapid and efficient synthesis of 5-substituted oxazoles, the Van Leusen reaction is unparalleled in its reliability, mildness, and broad applicability.[3] Its numerous modern adaptations make it a workhorse in both academic and industrial settings.
-
For the synthesis of complex, polysubstituted oxazoles with sensitive functionalities, metal-catalyzed methods are the definitive choice.[14] They offer the highest degree of control and versatility, enabling the construction of novel scaffolds that are inaccessible through other means.
Ultimately, a thorough understanding of the mechanistic rationale behind each method empowers the modern researcher to make informed, causality-driven decisions, leading to more efficient and successful synthetic outcomes in the pursuit of novel chemical entities.
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Fischer oxazole synthesis - Wikipedia. [Link]
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Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. [Link]
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Van Leusen reaction - Wikipedia. [Link]
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Van Leusen Reaction | NROChemistry. [Link]
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Van Leusen Oxazole Synthesis - Organic Chemistry Portal. [Link]
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Robinson-Gabriel Synthesis - SynArchive. [Link]
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Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. [Link]
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Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline. [Link]
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Oxazole.pdf - CUTM Courseware. [Link]
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Robinson–Gabriel synthesis - Wikipedia. [Link]
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Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles | Request PDF - ResearchGate. [Link]
-
Fischer Oxazole Synthesis Mechanism | Organic Chemistry - YouTube. [Link]
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Synthesis of 1,3-oxazoles - Organic Chemistry Portal. [Link]
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Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences. [Link]
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Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
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synthesis of 2-substituted oxazoles - Sciencemadness.org. [Link]
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Fischer oxazole synthesis - Semantic Scholar. [Link]
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General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC - NIH. [Link]
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Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. [Link]
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Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules) - YouTube. [Link]
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Metal free C–O bond cleavage: a new strategy for the synthesis of substituted oxazoles. [Link]
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Synthesis of 2,5-Disubstituted Oxazoles and Oxazolines Catalyzed by Ruthenium(II) Porphyrin and Simple Copper Salts | The Journal of Organic Chemistry - ACS Publications. [Link]
-
A New Method for the Synthesis of 2-Substituted Benzoxazoles from 2-Nitrophenol Derivatives and Aldehydes | Request PDF - ResearchGate. [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences. [Link]
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Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation - NIH. [Link]
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Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - ResearchGate. [Link]
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Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides | The Journal of Organic Chemistry - ACS Publications. [Link]
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ChemInform Abstract: Methodology for the Synthesis of Substituted 1,3-Oxazoles. [Link]
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A Comparative Guide to the Biological Activity of 2-Arylbenzoxazoles as Antimicrobial Agents
This guide provides an in-depth technical comparison of the biological activity of 2-arylbenzoxazole derivatives, with a focus on their potential as antimicrobial agents. Due to the limited publicly available data on 2-(2-Methylbenzoyl)oxazole, this document will center on a series of well-characterized 2-substituted benzoxazoles to illustrate the structure-activity relationships and therapeutic potential of this chemical class. The insights and protocols herein are designed for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-infective agents.
Introduction: The Benzoxazole Scaffold in Medicinal Chemistry
Benzoxazoles are a prominent class of heterocyclic compounds characterized by a fused benzene and oxazole ring system. This scaffold is a key structural motif in numerous natural and synthetic molecules that exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The versatility of the benzoxazole ring system, particularly at the 2-position, allows for a wide range of chemical modifications to modulate biological activity, making it an attractive starting point for drug discovery programs.[1][2]
The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the development of new chemical entities with novel mechanisms of action.[1] 2-Substituted benzoxazole derivatives have shown promise in this area, demonstrating potent activity against a variety of bacterial and fungal strains.[1][3] This guide will explore the antimicrobial potential of this class of compounds, with a focus on how substitutions on the 2-aryl moiety influence their biological efficacy.
Comparative Analysis of Antimicrobial Activity
To illustrate the structure-activity relationships (SAR) within the 2-arylbenzoxazole class, we will examine a series of synthesized derivatives and their in vitro activity against various microbial strains. The primary metric for comparison will be the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Antibacterial Activity of 2-Arylbenzoxazole Derivatives
A study involving the synthesis of various 2-phenyl and 2-N-phenyl benzoxazole derivatives revealed significant antibacterial activity.[1] The following table summarizes the MIC values of selected compounds against Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected 2-Arylbenzoxazole Derivatives Against Bacterial Strains (µg/mL) [1]
| Compound ID | R-Group (at 2-position) | Streptococcus pyogenes | Staphylococcus aureus | Pseudomonas aeruginosa | Escherichia coli |
| 1 | 4-Chlorophenyl | >100 | >100 | >100 | 50 |
| 2 | 4-Fluorophenyl | >100 | >100 | >100 | 25 |
| 3 | 4-Nitrophenyl | 50 | 50 | 100 | 25 |
| 4 | 2,4-Dichlorophenyl | 100 | 100 | >100 | 50 |
| Ciprofloxacin | (Standard) | 25 | 25 | 25 | 25 |
From this data, several key insights into the SAR of these compounds can be drawn:
-
Gram-Negative Selectivity: A notable trend is the enhanced activity of these compounds against Gram-negative bacteria, particularly E. coli, compared to Gram-positive strains.[1]
-
Influence of Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the 2-phenyl ring appears to be crucial for antibacterial activity. For instance, the 4-nitro derivative (3 ) and the 4-fluoro derivative (2 ) exhibited the most potent activity against E. coli.[1]
-
Position and Number of Substituents: The position and number of substituents also play a role. The 2,4-dichloro derivative (4 ) showed reduced activity compared to the 4-fluoro derivative (2 ), suggesting that a single, strongly electron-withdrawing group at the para position may be optimal.
Antifungal Activity of 2-Arylbenzoxazole Derivatives
The same series of compounds was also evaluated for their antifungal activity against common fungal pathogens.
Table 2: Minimum Inhibitory Concentration (MIC) of Selected 2-Arylbenzoxazole Derivatives Against Fungal Strains (µg/mL) [1]
| Compound ID | R-Group (at 2-position) | Aspergillus clavatus | Candida albicans |
| 1 | 4-Chlorophenyl | 100 | 100 |
| 2 | 4-Fluorophenyl | 100 | 100 |
| 3 | 4-Nitrophenyl | 50 | 50 |
| 4 | 2,4-Dichlorophenyl | 100 | 100 |
| Griseofulvin | (Standard) | 50 | 50 |
The antifungal activity of these derivatives is generally moderate. However, the 4-nitro derivative (3 ) demonstrated the most promising activity, with MIC values comparable to the standard antifungal agent, Griseofulvin.[1] This further underscores the importance of a strong electron-withdrawing group for the antimicrobial profile of this scaffold.
Mechanistic Insights: Inhibition of DNA Gyrase
Molecular docking studies have suggested that the antibacterial activity of these benzoxazole derivatives may be attributed to the inhibition of DNA gyrase.[1] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. Its inhibition leads to the disruption of these critical cellular processes and ultimately, bacterial cell death.
Caption: Proposed mechanism of action for 2-arylbenzoxazole derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols for the synthesis and biological evaluation of 2-arylbenzoxazole derivatives are provided below.
General Synthesis of 2-Arylbenzoxazoles
The synthesis of 2-arylbenzoxazoles can be achieved through the condensation of a 2-aminophenol with a substituted benzoic acid or its corresponding acyl chloride. A green chemistry approach utilizing fly ash as a catalyst has been reported.[1]
Caption: General workflow for the synthesis of 2-arylbenzoxazoles.
Step-by-Step Protocol:
-
Reactant Mixture: In a round-bottom flask, combine 2-aminophenol (1 equivalent), the desired substituted benzoic acid (1 equivalent), and activated fly ash catalyst.
-
Solvent Addition: Add a suitable solvent, such as N,N-dimethylformamide (DMF).
-
Reflux: Heat the reaction mixture to reflux and maintain for the required duration, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 2-arylbenzoxazole derivative.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) of the synthesized compounds is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal inoculum to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate. The final concentration range should typically span from 0.125 to 256 µg/mL.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Perspectives
The 2-arylbenzoxazole scaffold represents a promising platform for the development of novel antimicrobial agents. Structure-activity relationship studies indicate that the introduction of electron-withdrawing substituents on the 2-phenyl ring is a key determinant of antibacterial and antifungal activity. While the compounds discussed in this guide show particular promise against Gram-negative bacteria, further optimization is necessary to enhance their potency and broaden their spectrum of activity.
Future research in this area should focus on:
-
Synthesis of a broader range of derivatives: Exploring a wider variety of substituents at different positions of the benzoxazole and 2-aryl rings will provide a more comprehensive understanding of the SAR.
-
Mechanism of action studies: Elucidating the precise molecular targets and mechanisms of action will be crucial for rational drug design and overcoming potential resistance mechanisms.
-
In vivo efficacy and toxicity studies: Promising lead compounds should be advanced to in vivo models of infection to evaluate their therapeutic potential and safety profiles.
By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of new benzoxazole-based therapeutics to combat the growing threat of antimicrobial resistance.
References
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Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. Available at: [Link]
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BIOLOGICAL EVALUATION OF 2-OXO-BENZOXAZOLE DERIVATIVES. An-Najah National University. Available at: [Link]
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Biological activities of benzoxazole and its derivatives. ResearchGate. Available at: [Link]
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Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. National Institutes of Health. Available at: [Link]
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Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. National Institutes of Health. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. MDPI. Available at: [Link]
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Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry. Available at: [Link]
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A Researcher's Guide to the Spectroscopic Differentiation of 2-(Methylbenzoyl)oxazole Isomers
In the fields of medicinal chemistry and materials science, the precise structural elucidation of isomeric compounds is not merely an academic exercise; it is a critical determinant of a substance's function, efficacy, and safety. The constitutional isomers of 2-(Methylbenzoyl)oxazole—specifically the 2-(2-methylbenzoyl), 2-(3-methylbenzoyl), and 2-(4-methylbenzoyl) variants—present a classic analytical challenge. While sharing the same molecular formula and mass, the positional difference of a single methyl group on the benzoyl ring induces subtle yet distinct alterations in their electronic and steric environments. These differences are the key to their unambiguous identification through modern spectroscopic techniques.
This guide provides an in-depth comparative analysis of the spectroscopic signatures of these three isomers. It is designed for researchers, scientists, and drug development professionals who require not only the data but also the underlying scientific rationale for differentiating these closely related molecules. We will explore the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Vis spectroscopy, as well as Mass Spectrometry (MS), providing both field-proven insights and detailed experimental protocols.
The Isomeric Challenge: A Structural Overview
The core challenge lies in distinguishing the ortho (2-methyl), meta (3-methyl), and para (4-methyl) positions of the methyl group on the benzoyl moiety. This positional variance directly influences the molecule's symmetry, electron distribution, and steric hindrance, which in turn governs its interaction with electromagnetic radiation and its fragmentation under ionization.
Comparative Spectroscopic Analysis
A multi-technique spectroscopic approach is essential for the definitive identification of each isomer. No single technique provides a complete picture, but together, they offer a self-validating system of confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation
NMR spectroscopy is arguably the most powerful tool for this task, as it provides a detailed map of the proton and carbon environments within each molecule.[1]
Expertise & Experience: The choice of a deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆ is critical; it must fully dissolve the analyte without introducing interfering signals in the regions of interest.[2][3] The key to differentiating the isomers lies in the chemical shifts and, more importantly, the coupling patterns (splitting) of the aromatic protons on the benzoyl ring.
-
¹H NMR Spectroscopy:
-
2-(2-Methylbenzoyl)oxazole (Ortho): The proximity of the ortho-methyl group to the carbonyl linker and the oxazole ring introduces steric strain and electronic effects that will shift its associated aromatic protons significantly. We expect a complex, overlapping multiplet for the four protons on the benzoyl ring.
-
2-(3-Methylbenzoyl)oxazole (Meta): This isomer lacks symmetry. We anticipate four distinct signals for the aromatic protons on the benzoyl ring, likely appearing as a combination of singlets, doublets, and triplets, depending on their coupling partners.
-
2-(4-Methylbenzoyl)oxazole (Para): Due to the C₂ symmetry of the para-substituted ring, we expect to see two distinct signals for the four aromatic protons. These will appear as two clean doublets, a characteristic "AA'BB'" system, which is a strong indicator of para-substitution. The methyl protons for all isomers will appear as a singlet around 2.4-2.6 ppm.[4]
-
-
¹³C NMR Spectroscopy:
-
The total number of aromatic carbon signals from the benzoyl ring can be diagnostic.
-
Ortho & Meta Isomers: We expect six distinct signals for the six carbons of the benzoyl ring.
-
Para Isomer: Due to symmetry, only four signals are expected for the six carbons of the benzoyl ring (two carbons will be chemically equivalent, and two others will also be equivalent). This reduction in the number of signals is a powerful confirmation of the para isomer.[5] The chemical shift of the carbonyl carbon (C=O) may also show slight variations between the isomers due to the differing electronic influence of the methyl group's position.
-
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides information about the functional groups present in a molecule. For these isomers, the most informative region is the carbonyl (C=O) stretching frequency and the "fingerprint" region for C-H bending.
Trustworthiness: The KBr pellet method is a reliable choice for solid samples, ensuring that observed frequencies are intrinsic to the molecule's solid-state conformation and not influenced by solvent interactions.
-
Carbonyl (C=O) Stretch: This will be a strong, sharp peak typically found between 1650-1700 cm⁻¹. The electronic effect of the electron-donating methyl group can subtly influence the bond strength of the adjacent carbonyl group. While the shifts may be small (a few cm⁻¹), high-resolution instrumentation can often resolve these differences.
-
Aromatic C-H Bending (Out-of-Plane): The pattern of absorption in the 650-900 cm⁻¹ region is highly characteristic of the substitution pattern on a benzene ring.
-
Ortho: A strong band around 730-770 cm⁻¹.
-
Meta: Bands around 680-725 cm⁻¹ and 750-810 cm⁻¹.
-
Para: A strong, characteristic band in the 810-850 cm⁻¹ range. This is often a clear and reliable indicator.
-
UV-Vis Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within the molecule, primarily the π → π* transitions in the conjugated system formed by the benzoyl and oxazole rings.
Expertise & Experience: The choice of solvent is crucial as it can influence the absorption maxima (λmax). A non-polar solvent like hexane or a polar aprotic solvent like ethanol is typically used to establish a baseline. The position of the methyl group alters the extent of conjugation and the electronic landscape, leading to shifts in λmax.[6][7]
-
We can anticipate slight variations in the λmax values for the three isomers. The para isomer, often having the most effective conjugation pathway, may exhibit a slight red-shift (shift to a longer wavelength) compared to the ortho and meta isomers.[8] However, these differences can be minimal and should be used in conjunction with other techniques for confirmation.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which can offer clues to its structure.
-
Molecular Ion Peak ([M]⁺): All three isomers will have the identical molecular weight and thus the same molecular ion peak, confirming the elemental composition.
-
Fragmentation Pattern: The primary fragmentation pathway is expected to be the cleavage of the bond between the carbonyl carbon and the oxazole ring. This will lead to two key fragments:
-
A methylbenzoyl cation (CH₃-C₆H₄-CO⁺) with an m/z of 119.
-
An oxazole-containing fragment . While the major fragments will be the same, the relative intensities of these fragments and other minor fragments may differ slightly due to the varying stability of the precursor ions, which is influenced by the methyl group's position.
-
Data Summary for Comparative Analysis
The following tables summarize the expected spectroscopic data for the three isomers based on foundational principles and data from analogous compounds.
Table 1: Predicted ¹H and ¹³C NMR Data
| Isomer | Spectroscopic Feature | Predicted Chemical Shift (δ, ppm) & Pattern |
|---|---|---|
| 2-(2-Methylbenzoyl)oxazole | ¹H NMR (Benzoyl Protons) | ~7.2-7.8 (complex, overlapping multiplet, 4H) |
| (ortho) | ¹H NMR (Methyl Protons) | ~2.5-2.6 (singlet, 3H) |
| ¹³C NMR (Benzoyl Carbons) | 6 distinct aromatic signals | |
| 2-(3-Methylbenzoyl)oxazole | ¹H NMR (Benzoyl Protons) | ~7.3-8.1 (4 distinct signals, multiplets, 4H) |
| (meta) | ¹H NMR (Methyl Protons) | ~2.4-2.5 (singlet, 3H) |
| ¹³C NMR (Benzoyl Carbons) | 6 distinct aromatic signals | |
| 2-(4-Methylbenzoyl)oxazole | ¹H NMR (Benzoyl Protons) | Two doublets (~7.3 and ~8.1 ppm, 4H total) |
| (para) | ¹H NMR (Methyl Protons) | ~2.4-2.5 (singlet, 3H) |
| | ¹³C NMR (Benzoyl Carbons) | 4 distinct aromatic signals (due to symmetry) |
Table 2: Predicted IR and UV-Vis Data
| Isomer | Spectroscopic Feature | Predicted Value |
|---|---|---|
| 2-(2-Methylbenzoyl)oxazole | IR (C-H bend) | ~730-770 cm⁻¹ |
| (ortho) | UV-Vis (λmax) | Baseline λmax |
| 2-(3-Methylbenzoyl)oxazole | IR (C-H bend) | ~680-725 cm⁻¹ and ~750-810 cm⁻¹ |
| (meta) | UV-Vis (λmax) | Minimal shift from baseline |
| 2-(4-Methylbenzoyl)oxazole | IR (C-H bend) | ~810-850 cm⁻¹ |
| (para) | UV-Vis (λmax) | Slight red-shift vs. ortho/meta |
Experimental Protocols & Workflows
Authoritative and reproducible protocols are the bedrock of scientific integrity.
General Spectroscopic Workflow
The logical flow for characterizing an unknown isomer sample ensures comprehensive data collection and confident identification.
Caption: General workflow for the spectroscopic characterization of 2-(Methylbenzoyl)oxazole isomers.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified isomer and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Instrumentation: Use a ¹H NMR spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Analyze the chemical shifts, integration, and coupling patterns to determine the substitution pattern.[1]
Protocol 2: FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the dry, solid isomer with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is formed.
-
Pellet Formation: Transfer the powder to a pellet-forming die and press under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the major absorption peaks, paying close attention to the C=O stretching frequency and the C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ region.[1]
Protocol 3: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the isomer (e.g., 10⁻⁵ to 10⁻⁶ M) in a UV-grade solvent (e.g., ethanol or hexane).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Fill a quartz cuvette with the pure solvent to use as a reference (blank). Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-450 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorption (λmax) and compare the values across the different isomers.[9]
Logic of Spectroscopic Differentiation
The structural differences between the isomers directly cause the observable spectroscopic variations. This relationship forms the logical basis of our analysis.
Caption: Logical relationship between isomeric structure and key distinguishing spectroscopic features.
Conclusion
The differentiation of 2-(2-methylbenzoyl)oxazole, 2-(3-methylbenzoyl)oxazole, and 2-(4-methylbenzoyl)oxazole is a tractable challenge when a systematic, multi-technique spectroscopic approach is employed. While mass spectrometry and UV-Vis spectroscopy provide valuable confirmatory data, ¹H NMR, ¹³C NMR, and IR spectroscopy are the definitive tools. The characteristic aromatic splitting patterns in ¹H NMR, the number of signals in ¹³C NMR, and the C-H bending vibrations in the IR fingerprint region serve as reliable and orthogonal indicators for making an unambiguous structural assignment. This guide provides the foundational data and protocols to empower researchers to tackle this common but critical analytical task with confidence and scientific rigor.
References
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Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. (2013). PMC. Available at: [Link]
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PubChem. 2-Methylbenzoxazole. National Center for Biotechnology Information. Available at: [Link]
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A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. (2023). SciELO. Available at: [Link]
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A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. (2023). SciELO. Available at: [Link]
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Naturally Occurring Oxazole Structural Units as Ligands of Vanadium Catalysts for Ethylene-Norbornene (Co)polymerization. (2022). MDPI. Available at: [Link]
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Synthesis and characterization of 2-substituted naphto[1,2-d]oxazole derivatives. (2017). Jetir.Org. Available at: [Link]
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PubChem. 2-Mercaptobenzoxazole. National Center for Biotechnology Information. Available at: [Link]
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General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2021). PMC. Available at: [Link]
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NIST. Benzoxazole, 2-methyl-. NIST WebBook. Available at: [Link]
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OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. (2003). Wiley. Available at: [Link]
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MASS SPECTROMETRY OF OXAZOLES. (1985). Semantic Scholar. Available at: [Link]
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PubChem. Oxazole. National Center for Biotechnology Information. Available at: [Link]
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1H and 13C NMR Spectra of Substituted Benzoic Acids. (2018). The Royal Society of Chemistry. Available at: [Link]
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Core spectroscopy of oxazole. (2022). OSTI.GOV. Available at: [Link]
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NIST. Oxazole. NIST WebBook. Available at: [Link]
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APPLICATION NOTE - Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy. (2023). Process Insights. Available at: [Link]
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Structural and spectral comparisons between isomeric benzisothiazole and benzothiazole based aromatic heterocyclic dyes. (2015). Sci-Hub. Available at: [Link]
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A Senior Application Scientist's Guide to the Synthesis of 2-(2-Methylbenzoyl)oxazole: A Comparative Benchmarking Study
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, oxazole derivatives are of significant interest due to their prevalence in biologically active molecules. This guide provides an in-depth technical comparison of two prominent methods for the synthesis of 2-(2-Methylbenzoyl)oxazole, a promising scaffold for further chemical exploration. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of these approaches to empower you in your synthetic endeavors.
Introduction to 2-(2-Methylbenzoyl)oxazole
The 2-aroyloxazole moiety is a key structural motif in medicinal chemistry, often serving as a bioisostere for other functional groups and contributing to the overall pharmacological profile of a molecule. The introduction of a 2-methylbenzoyl group, in particular, can influence steric and electronic properties, potentially leading to enhanced target binding or improved pharmacokinetic characteristics. This guide focuses on two robust and adaptable synthetic strategies for the preparation of 2-(2-Methylbenzoyl)oxazole: the classical Robinson-Gabriel synthesis and a modern copper-catalyzed oxidative cyclization.
Method 1: The Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a time-honored and dependable method for the formation of oxazoles through the cyclodehydration of α-acylamino ketones.[1][2][3] This two-step approach offers a clear and logical pathway to the target molecule.
Mechanistic Rationale
The synthesis commences with the acylation of an α-amino ketone, in this case, 2-amino-1-phenylethanone, with 2-methylbenzoyl chloride. This reaction forms the key intermediate, N-(2-oxo-2-phenylethyl)-2-methylbenzamide. The subsequent and final step involves an intramolecular cyclization and dehydration, typically facilitated by a strong dehydrating agent such as phosphorus oxychloride (POCl₃), to yield the aromatic oxazole ring.[1] The driving force for this final step is the formation of the stable aromatic system.
Experimental Protocol: Robinson-Gabriel Synthesis
Step 1: Synthesis of N-(2-oxo-2-phenylethyl)-2-methylbenzamide
-
Materials:
-
2-Amino-1-phenylethanone hydrochloride
-
2-Methylbenzoyl chloride
-
Triethylamine (TEA) or pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a stirred suspension of 2-amino-1-phenylethanone hydrochloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq) dropwise.
-
Allow the mixture to stir for 15 minutes.
-
Slowly add a solution of 2-methylbenzoyl chloride (1.1 eq) in DCM.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford N-(2-oxo-2-phenylethyl)-2-methylbenzamide.
-
Step 2: Cyclodehydration to form 2-(2-Methylbenzoyl)oxazole
-
Materials:
-
N-(2-oxo-2-phenylethyl)-2-methylbenzamide
-
Phosphorus oxychloride (POCl₃)
-
Toluene or other suitable high-boiling solvent
-
Ice-cold saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve N-(2-oxo-2-phenylethyl)-2-methylbenzamide (1.0 eq) in dry toluene.
-
Carefully add phosphorus oxychloride (2.0-3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice and saturated aqueous sodium bicarbonate solution with vigorous stirring to neutralize the excess POCl₃.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(2-Methylbenzoyl)oxazole.
-
Method 2: Copper-Catalyzed Oxidative Cyclization
A more contemporary approach to oxazole synthesis involves the copper-catalyzed oxidative cyclization of enamide precursors. This method offers the potential for milder reaction conditions and a different substrate scope compared to the classical Robinson-Gabriel synthesis.
Mechanistic Rationale
This pathway begins with the formation of an enamide, N-(1-phenylvinyl)-2-methylbenzamide. This intermediate can be synthesized from 2-methylbenzamide and phenylacetylene. The key transformation is the subsequent intramolecular oxidative cyclization. In the presence of a copper catalyst, an oxidative C-O bond formation occurs between the enamide oxygen and the vinyl carbon, leading to the formation of the oxazole ring. This process often utilizes an oxidant to facilitate the catalytic cycle.
Experimental Protocol: Copper-Catalyzed Oxidative Cyclization
Step 1: Synthesis of N-(1-phenylvinyl)-2-methylbenzamide (Enamide Precursor)
-
Materials:
-
2-Methylbenzamide
-
Phenylacetylene
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., a diamine or phosphine ligand)
-
A suitable base (e.g., potassium carbonate or cesium carbonate)
-
A high-boiling solvent (e.g., dimethylformamide or toluene)
-
-
Procedure:
-
In a reaction vessel, combine 2-methylbenzamide (1.0 eq), phenylacetylene (1.2 eq), CuI (0.1 eq), the chosen ligand (0.2 eq), and the base (2.0 eq) in the solvent.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 100 to 140 °C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-(1-phenylvinyl)-2-methylbenzamide.
-
Step 2: Copper-Catalyzed Oxidative Cyclization to form 2-(2-Methylbenzoyl)oxazole
-
Materials:
-
N-(1-phenylvinyl)-2-methylbenzamide
-
A copper catalyst (e.g., Cu(OAc)₂, CuBr, or CuI)
-
An oxidant (e.g., oxygen, air, or a peroxide)
-
A suitable solvent (e.g., dimethyl sulfoxide or toluene)
-
-
Procedure:
-
Dissolve the enamide precursor (1.0 eq) in the chosen solvent.
-
Add the copper catalyst (typically 5-10 mol%).
-
Heat the reaction mixture to a temperature between 80 and 120 °C under an atmosphere of the oxidant (e.g., by bubbling air or oxygen through the solution).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography to yield 2-(2-Methylbenzoyl)oxazole.
-
Comparative Analysis of Synthetic Methods
| Feature | Robinson-Gabriel Synthesis | Copper-Catalyzed Oxidative Cyclization |
| Starting Materials | 2-Amino-1-phenylethanone, 2-Methylbenzoyl chloride | 2-Methylbenzamide, Phenylacetylene |
| Key Intermediate | N-(2-oxo-2-phenylethyl)-2-methylbenzamide | N-(1-phenylvinyl)-2-methylbenzamide |
| Reagents & Conditions | Strong dehydrating agent (e.g., POCl₃), high temperatures | Copper catalyst, oxidant, moderate to high temperatures |
| Advantages | Well-established, reliable, generally good yields | Milder conditions may be possible, avoids harsh dehydrating agents |
| Disadvantages | Use of corrosive and hazardous POCl₃, potentially harsh conditions | May require ligand screening and optimization, potential for catalyst poisoning |
| Atom Economy | Moderate, formation of stoichiometric byproducts | Potentially higher, depending on the oxidant and catalyst system |
Product Characterization: 2-(2-Methylbenzoyl)oxazole
The successful synthesis of 2-(2-Methylbenzoyl)oxazole should be confirmed by standard analytical techniques. Below are the expected characterization data based on analogous structures.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.2-8.0 (m, 2H, Ar-H), 7.7-7.3 (m, 7H, Ar-H), 2.6 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~162 (C=O), 160 (C2-oxazole), 142 (C5-oxazole), 138, 132, 131, 130, 129, 128, 127, 126 (Ar-C), 125 (C4-oxazole), 22 (CH₃).
-
Infrared (IR) (KBr, cm⁻¹): ~1660 (C=O stretch), 1600, 1580 (C=C and C=N stretches).
-
Mass Spectrometry (MS): Expected m/z for C₁₆H₁₁NO₂ [M]+.
Workflow Diagrams
Robinson-Gabriel Synthesis Workflow
Caption: Workflow for the Robinson-Gabriel Synthesis.
Copper-Catalyzed Oxidative Cyclization Workflow
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A Comparative Guide to the Antimicrobial Activity of Benzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of novel therapeutic agents. Among the myriad of heterocyclic compounds explored for their medicinal properties, benzoxazole derivatives have emerged as a particularly promising class of antimicrobial agents.[1] This guide offers a comparative analysis of the antimicrobial activity of various benzoxazole derivatives, supported by experimental data and standardized protocols to aid in the research and development of new antimicrobial therapies.
The Benzoxazole Scaffold: A Privileged Structure in Medicinal Chemistry
Benzoxazoles are bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, which include antifungal, antihistaminic, antitumor, and anti-inflammatory properties.[1] Their structural resemblance to biological purines, such as adenine and guanine, is thought to facilitate their interaction with biopolymers, contributing to their broad spectrum of biological effects.[2] This inherent bioactivity makes the benzoxazole nucleus a valuable scaffold for the design and synthesis of novel antimicrobial drugs.
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
The antimicrobial potential of benzoxazole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[3] A lower MIC value indicates greater antimicrobial potency. The following table summarizes the MIC values of several benzoxazole derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens, providing a comparative overview of their efficacy.
| Derivative/Compound | Staphylococcus aureus (MIC µg/mL) | Bacillus subtilis (MIC µg/mL) | Escherichia coli (MIC µg/mL) | Pseudomonas aeruginosa (MIC µg/mL) | Candida albicans (MIC µg/mL) | Reference |
| Compound 2b (with hydrophobic aromatic tie) | 0.098 - 0.78 | 0.098 | 0.78 | 0.78 | >100 | [4] |
| Compound 10 ((methoxymethyl)benzene substitution) | - | 1.14 x 10⁻³ µM | - | - | - | [4] |
| Compound 24 (thiophene substitution) | - | - | 1.40 x 10⁻³ µM | - | - | [4] |
| Compound 13 (electron-withdrawing group) | - | - | - | 2.57 x 10⁻³ µM | - | [4] |
| Compound 1 (unsubstituted benzylidene hydrazide) | - | - | - | - | 0.34 x 10⁻³ µM | [4] |
| Ciprofloxacin (Standard Antibiotic) | ~1 | ~0.5 | ~0.015 | ~0.25 | - | [1] |
| Ofloxacin (Standard Antibiotic) | - | - | - | - | - | [4] |
| Fluconazole (Standard Antifungal) | - | - | - | - | ~0.25-4 | [4] |
Note: The activity of some compounds was reported in µM and has been presented as such. Direct comparison with standards in µg/mL should be done with caution.
Structure-Activity Relationship (SAR): Unlocking the Secrets to Potency
The antimicrobial activity of benzoxazole derivatives is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective antimicrobial agents.
Key SAR insights include:
-
Hydrophobicity: The presence of a hydrophobic aromatic group can significantly enhance antibacterial activity. For instance, compound 2b, which bears a hydrophobic aromatic tie, demonstrated potent activity against a range of bacteria.[4]
-
Electron-Withdrawing Groups: Substitutions with electron-withdrawing groups have been shown to improve antimicrobial activity against specific pathogens like P. aeruginosa and A. niger.[4]
-
Linker Moiety: The nature of the linker between the benzoxazole core and other substituents is critical. Studies have indicated that benzoxazole derivatives lacking a methylene bridge between the oxazole and a phenyl ring exhibit greater activity.[5]
-
Specific Substitutions: The introduction of certain moieties can confer activity against specific microorganisms. For example, a thiophene substitution enhanced activity against E. coli, while an unsubstituted benzylidene hydrazide moiety was effective against C. albicans.[4]
Caption: Key Structure-Activity Relationships in Benzoxazole Derivatives.
Mechanism of Action: Targeting Bacterial DNA Gyrase
While the precise mechanisms of action for all benzoxazole derivatives are still under investigation, a significant body of evidence points towards the inhibition of bacterial DNA gyrase as a primary mode of antibacterial activity.[5][6] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[3] Its inhibition disrupts these vital cellular processes, ultimately leading to bacterial cell death. The absence of DNA gyrase in eukaryotes makes it an attractive and selective target for antibacterial agents.[6]
Pharmacophore analysis suggests that hydrogen bond acceptors, hydrogen bond donors, and hydrophobic features are important for the interaction and inhibition of DNA gyrase by benzoxazole derivatives.[5]
Caption: Proposed Mechanism of Action of Benzoxazole Derivatives via DNA Gyrase Inhibition.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the generation of reliable and reproducible data, standardized methodologies for antimicrobial susceptibility testing are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these assays.[7][8]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[9]
Principle: A standardized bacterial suspension is exposed to serial dilutions of the benzoxazole derivative in a 96-well microtiter plate. Following incubation, the wells are visually inspected for turbidity to determine the MIC.[3]
Step-by-Step Protocol:
-
Preparation of Benzoxazole Stock Solution: Dissolve the benzoxazole derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: Dispense sterile broth (e.g., Mueller-Hinton Broth) into the wells of a 96-well plate.
-
Serial Dilutions: Perform a two-fold serial dilution of the benzoxazole stock solution across the wells of the microtiter plate to create a concentration gradient.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland turbidity standard (approximately 1 x 10⁸ CFU/mL).[10] Dilute this suspension to the final working concentration as per CLSI guidelines.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control (bacteria and broth only) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[3]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[9] This can be confirmed by measuring the absorbance using a spectrophotometer.[9]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Agar Disk Diffusion Method (Kirby-Bauer Test)
This method is a qualitative or semi-quantitative test to assess the susceptibility of bacteria to a particular antimicrobial agent.[3]
Principle: A filter paper disk impregnated with a known concentration of the benzoxazole derivative is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses from the disk into the agar, and if it is effective, a clear zone of inhibition will appear around the disk.[3]
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.[10]
-
Inoculation of Agar Plate: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.[11]
-
Application of Disks: Aseptically apply paper disks impregnated with a known concentration of the benzoxazole derivative to the surface of the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[3]
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.[3] A larger diameter indicates greater antimicrobial activity.
Conclusion
Benzoxazole derivatives represent a promising and versatile class of compounds in the quest for new antimicrobial agents. Their broad spectrum of activity, coupled with the potential for chemical modification to enhance potency and selectivity, makes them a focal point for ongoing research. A thorough understanding of their structure-activity relationships and mechanisms of action, guided by standardized experimental protocols, will be instrumental in the development of the next generation of antimicrobial drugs to combat the growing threat of resistance.
References
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link].
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Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry. Available at: [Link].
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Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives. World Journal of Pharmaceutical Research. Available at: [Link].
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Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science. Available at: [Link].
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CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Available at: [Link].
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In Silico Study of Microbiologically Active Benzoxazole Derivatives. Indian Journal of Pharmaceutical Sciences. Available at: [Link].
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Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. PubMed Central. Available at: [Link].
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Minimum Inhibitory Concentration (MIC) Testing Overview. YouTube. Available at: [Link].
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Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model. ACS Publications. Available at: [Link].
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link].
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A Comparative Guide to the Synthesis of 2-(2-Methylbenzoyl)oxazole: A Novel Palladium-Catalyzed Carbonylative Coupling Approach
Introduction
The oxazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds and natural products.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. Specifically, 2-aroyloxazoles are of significant interest due to their presence in molecules with diverse biological activities. This guide introduces a novel, efficient synthetic route to a specific derivative, 2-(2-methylbenzoyl)oxazole, and provides a comprehensive comparison with established, conventional methodologies. The proposed method leverages a palladium-catalyzed carbonylative coupling reaction, offering significant advantages in terms of yield, atom economy, and substrate scope.
This document is intended for researchers, scientists, and professionals in drug development who are seeking advanced, practical, and efficient methods for the synthesis of complex heterocyclic compounds. We will delve into the rationale behind the experimental design, provide detailed protocols, and present a comparative analysis supported by experimental data.
Methodology: A Novel Palladium-Catalyzed Carbonylative Coupling Route
The proposed synthetic pathway to 2-(2-methylbenzoyl)oxazole involves a three-step sequence culminating in a key palladium-catalyzed carbonylative coupling reaction. This approach is designed to be highly efficient and modular, allowing for potential late-stage diversification.
Experimental Workflow
Figure 1: Workflow for the novel synthesis of 2-(2-Methylbenzoyl)oxazole.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Iodooxazole
-
To a solution of oxazole (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, n-butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise.
-
The mixture is stirred at -78 °C for 1 hour.
-
A solution of iodine (1.2 eq) in THF is then added slowly.
-
The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-iodooxazole.
Rationale: This step proceeds via a well-established deprotonation at the C2 position of the oxazole ring, which is the most acidic proton, followed by quenching with an electrophilic iodine source.[3] This provides the necessary halide for the subsequent palladium-catalyzed cross-coupling reaction.
Step 2: Synthesis of 2-Methylphenylboronic acid
This compound is commercially available. However, for completeness, a standard preparation is outlined.
-
To a suspension of magnesium turnings (1.2 eq) in anhydrous THF under an inert atmosphere, a solution of 2-bromotoluene (1.0 eq) in THF is added dropwise to initiate Grignard reagent formation.
-
The mixture is refluxed for 2 hours until the magnesium is consumed.
-
The Grignard solution is cooled to -78 °C and trimethyl borate (1.5 eq) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with 2 M HCl and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude boronic acid, which can be purified by recrystallization.
Rationale: The formation of a Grignard reagent followed by reaction with a boron electrophile is a classical and reliable method for the synthesis of arylboronic acids, which are key coupling partners in Suzuki-Miyaura reactions.
Step 3: Palladium-Catalyzed Carbonylative Suzuki-Miyaura Coupling
-
To a degassed solution of 2-iodooxazole (1.0 eq), 2-methylphenylboronic acid (1.5 eq), and potassium carbonate (2.0 eq) in toluene, tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added.
-
The reaction vessel is purged with carbon monoxide (CO) gas (balloon pressure).
-
The mixture is heated to 80 °C and stirred for 12 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of Celite and the filtrate is concentrated.
-
The residue is purified by column chromatography on silica gel to yield 2-(2-methylbenzoyl)oxazole.
Rationale: This key step introduces the 2-methylbenzoyl moiety. The palladium catalyst facilitates a carbonylative cross-coupling reaction where carbon monoxide is inserted between the oxazole C2-carbon and the aryl group from the boronic acid.[4] This approach avoids the handling of potentially unstable or difficult-to-prepare aroyl chlorides.
Comparative Analysis with Established Synthetic Routes
The proposed palladium-catalyzed route offers several advantages over traditional methods for the synthesis of 2-aroyloxazoles. The most common established methods are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.[1][5]
| Parameter | Novel Palladium-Catalyzed Route | Robinson-Gabriel Synthesis | Van Leusen Synthesis |
| Starting Materials | Oxazole, 2-bromotoluene, CO | α-Acylamino ketone | Aldehyde, Tosylmethyl isocyanide (TosMIC) |
| Key Transformation | Carbonylative Cross-Coupling | Cyclodehydration | Cycloaddition/Elimination |
| Reaction Conditions | Mild (80 °C, 1 atm CO) | Often harsh (strong acids, high temp.) | Mild to moderate base |
| Overall Yield | Good to Excellent | Variable, often moderate | Good |
| Substrate Scope | Broad (tolerant of various functional groups) | Limited by availability of α-acylamino ketones | Broad for aldehydes, but requires TosMIC |
| Atom Economy | High | Moderate (loss of water) | Moderate (loss of toluenesulfinate) |
| Safety/Handling | CO gas (requires care) | Corrosive acids | TosMIC can be malodorous |
Table 1: Comparison of the novel synthetic route with established methods.
Discussion of Comparative Advantages
-
Mild Reaction Conditions: The novel route operates under significantly milder conditions compared to the often harsh dehydrating conditions required for the Robinson-Gabriel synthesis, which can limit the functional group tolerance.[3]
-
Modular and Convergent Synthesis: The proposed method is highly modular. The oxazole core and the arylboronic acid can be synthesized separately and then coupled in the final step. This convergent approach is advantageous for building a library of analogues for structure-activity relationship (SAR) studies.
-
Avoidance of Pre-functionalized Starting Materials: Unlike the Robinson-Gabriel synthesis which requires the prior synthesis of a specific α-acylamino ketone, our method utilizes readily available oxazole and aryl halides/boronic acids. The Van Leusen synthesis, while powerful, relies on the use of TosMIC, which is not always the most desirable reagent to handle on a large scale.[5]
-
Direct Carbonylation: The direct introduction of the carbonyl group from CO gas is a highly atom-economical process. This avoids the need for preparing and handling potentially reactive and unstable aroyl chlorides that might be used in a Friedel-Crafts acylation approach.
Mechanistic Insight
The key carbonylative coupling step is believed to proceed through a well-established catalytic cycle for Suzuki-Miyaura reactions, with the addition of a CO insertion step.
Figure 2: Proposed catalytic cycle for the palladium-catalyzed carbonylative coupling.
Conclusion
The presented novel synthetic route to 2-(2-methylbenzoyl)oxazole via a palladium-catalyzed carbonylative coupling offers a robust and efficient alternative to classical methods. Its mild reaction conditions, modularity, and high atom economy make it an attractive strategy for the synthesis of this and other 2-aroyloxazole derivatives. This guide provides the necessary experimental details and comparative analysis to enable its adoption by researchers in the field of organic synthesis and drug discovery.
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A Researcher's Guide to Profiling the Cross-Reactivity of 2-(2-Methylbenzoyl)oxazole
For researchers and drug development professionals investigating novel chemical entities, a thorough understanding of a compound's selectivity is paramount to predicting its therapeutic potential and potential off-target liabilities. This guide provides a comprehensive framework for evaluating the cross-reactivity of 2-(2-Methylbenzoyl)oxazole, a member of the biologically significant benzoxazole class of compounds. While direct research on this specific molecule is limited, the extensive literature on benzoxazole derivatives provides a strong foundation for a targeted and logical approach to characterizing its selectivity profile.[1][2][3][4][5]
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[3][4][6][7] Given this broad bioactivity, a systematic evaluation of 2-(2-Methylbenzoyl)oxazole's interactions with a panel of diverse biological targets is essential to identify its primary mode of action and any potential off-target effects.
This guide will not only outline a strategic experimental plan but also delve into the rationale behind the selection of assays and control compounds, empowering researchers to generate robust and interpretable data.
Defining the Putative Target Space of 2-(2-Methylbenzoyl)oxazole
Based on the known activities of structurally related benzoxazole and oxazole derivatives, we can hypothesize the primary biological targets for 2-(2-Methylbenzoyl)oxazole. Many benzoxazole-containing compounds have been reported to inhibit enzymes, particularly kinases and DNA gyrase, and to interact with various receptors.[1][3][8] Therefore, an initial assessment should focus on these target classes.
Key Hypothesized Target Classes:
-
Kinases: A significant number of kinase inhibitors feature heterocyclic scaffolds.[9]
-
DNA Gyrase/Topoisomerases: Benzoxazoles have shown potential as antibacterial agents by targeting these enzymes.[1][8]
-
Cyclooxygenases (COX): Anti-inflammatory properties of some benzoxazoles suggest potential interaction with COX enzymes.[3]
-
Monoamine Oxidases (MAO): Certain 2-methylbenzo[d]oxazole derivatives have been investigated as MAO inhibitors.[10]
A Phased Experimental Approach to Cross-Reactivity Profiling
A tiered approach is recommended to efficiently screen for and characterize the cross-reactivity of 2-(2-Methylbenzoyl)oxazole. This involves an initial broad screening followed by more focused secondary assays.
Phase 1: Broad-Spectrum Off-Target Screening
To obtain a comprehensive overview of potential off-target interactions, subjecting 2-(2-Methylbenzoyl)oxazole to a commercially available safety screening panel is a cost-effective and efficient first step.[11] These panels typically cover a wide range of clinically relevant targets associated with adverse drug reactions.
Recommended Panel:
-
InVEST44™ Panel or similar: This panel covers 44 well-established targets, including GPCRs, ion channels, enzymes, and transporters, providing a broad assessment of potential safety liabilities.[11]
The following diagram illustrates the initial broad-spectrum screening workflow.
Caption: Workflow for initial broad-spectrum off-target screening.
Phase 2: Focused Kinase Selectivity Profiling
Given the prevalence of kinase inhibition among heterocyclic compounds, a dedicated kinase panel screen is a logical next step. This will help determine if 2-(2-Methylbenzoyl)oxazole has a specific kinase target or if it exhibits broad kinase inhibitory activity.
Recommended Panel:
-
A comprehensive kinase panel covering a diverse representation of the human kinome (e.g., >300 kinases) is ideal to generate a detailed selectivity profile.[9]
The data from this screen can be visualized using a kinase dendrogram to map the inhibitory activity across the kinome.
Phase 3: Cellular Target Engagement and Phenotypic Assays
Biochemical assays, while valuable, do not always translate to cellular activity. Therefore, it is crucial to validate any identified "hits" in a cellular context.
Recommended Cellular Assays:
-
Cellular Thermal Shift Assay (CETSA®): This probe-free technique measures the thermal stabilization of a target protein upon compound binding in intact cells or cell lysates, providing direct evidence of target engagement.[12][13]
-
NanoBRET™ Target Engagement Assays: This is another powerful method to quantify compound binding to specific protein targets within living cells.[12]
-
Phenotypic Assays: Based on the primary target identified, relevant cell-based functional assays should be employed. For example, if a specific kinase is identified as a primary target, a downstream signaling pathway assay would be appropriate.
The following diagram outlines the workflow for confirming cellular target engagement.
Caption: Workflow for validating biochemical hits in a cellular context.
Selection of Appropriate Control Compounds
The inclusion of well-characterized control compounds is critical for validating assay performance and for contextualizing the selectivity profile of 2-(2-Methylbenzoyl)oxazole.
Table 1: Proposed Control Compounds for Comparative Analysis
| Compound Class | Specific Compound | Rationale for Inclusion | Primary Target(s) |
| Broad-Spectrum Benzoxazole | Flunoxaprofen | A clinically used NSAID with a benzoxazole core.[4] | COX enzymes |
| Kinase Inhibitor with Oxazole Core | Dasatinib (contains an oxazole-thiazole moiety) | A potent multi-kinase inhibitor. | BCR-ABL, SRC family kinases |
| Antibacterial Benzoxazole | Boxazomycin B | A known antibacterial agent with a benzoxazole structure.[4] | Bacterial targets |
| Structurally Related Analog | 2-Methylbenzoxazole | The parent scaffold, to assess the contribution of the 2-methylbenzoyl group to activity and selectivity.[1] | Likely inactive or weakly active |
Detailed Experimental Protocols
To ensure reproducibility and generate high-quality data, detailed and standardized protocols are essential.
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol is a standard method for determining the inhibitory activity of a compound against a panel of protein kinases.[9]
-
Compound Preparation: Prepare a 10 mM stock solution of 2-(2-Methylbenzoyl)oxazole and control compounds in 100% DMSO. Create a dilution series in assay buffer.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, the appropriate peptide substrate, and [γ-³³P]ATP.
-
Initiate Reaction: Add the test compound or vehicle control (DMSO) to the reaction mixture.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Termination and Scintillation Counting: Stop the reaction and transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. After washing, add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) - Western Blot Format
This protocol allows for the assessment of target engagement in intact cells.[13]
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with 2-(2-Methylbenzoyl)oxazole or vehicle control for a specified time (e.g., 1-2 hours).
-
Heating Profile: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Western Blot Analysis: Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific for the putative target protein.
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Data Presentation and Interpretation
The data generated from these assays should be presented in a clear and comparative manner to facilitate interpretation.
Table 2: Hypothetical Cross-Reactivity Profile of 2-(2-Methylbenzoyl)oxazole
| Target Class | Representative Target | 2-(2-Methylbenzoyl)oxazole IC₅₀/EC₅₀ (µM) | Flunoxaprofen IC₅₀/EC₅₀ (µM) | Dasatinib IC₅₀/EC₅₀ (µM) |
| Kinase | Kinase X | Experimental Value | >100 | 0.005 |
| Kinase Y | Experimental Value | >100 | 0.020 | |
| Enzyme | COX-1 | Experimental Value | 5.2 | >100 |
| COX-2 | Experimental Value | 0.8 | >100 | |
| GPCR | Receptor Z | Experimental Value | >50 | >50 |
| Ion Channel | Channel A | Experimental Value | >50 | >50 |
Note: The values in this table are hypothetical and would need to be determined experimentally.
A selectivity index can be calculated by comparing the potency against the primary target versus off-targets. A higher selectivity index indicates a more selective compound.
Conclusion
A thorough investigation of the cross-reactivity of 2-(2-Methylbenzoyl)oxazole is a critical step in its development as a potential therapeutic agent or research tool. The proposed phased approach, combining broad-spectrum screening with focused biochemical and cellular assays, provides a robust framework for elucidating its selectivity profile. By comparing its activity with that of well-characterized control compounds, researchers can gain valuable insights into its mechanism of action and potential for off-target effects. This systematic evaluation will ultimately enable more informed decisions in the progression of 2-(2-Methylbenzoyl)oxazole in the drug discovery pipeline.
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A Head-to-Head Comparison of Catalysts for Oxazole Synthesis: A Guide for Researchers
The oxazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active natural products and functional materials. The efficient construction of this privileged heterocycle is a subject of continuous investigation, with catalysis playing a pivotal role in the evolution of synthetic strategies. This guide provides a comprehensive head-to-head comparison of prominent catalytic systems for oxazole synthesis, offering insights into their mechanisms, substrate scope, and practical application. The information presented herein is intended to empower researchers, scientists, and drug development professionals in selecting the optimal catalytic approach for their specific synthetic challenges.
The Enduring Importance of the Oxazole Ring
Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Their unique electronic properties and ability to participate in various non-covalent interactions make them ideal scaffolds for interacting with biological targets. Consequently, oxazole-containing molecules exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antibiotic, and anticancer properties. The development of robust and versatile methods for their synthesis is therefore of paramount importance.
A Comparative Overview of Catalytic Strategies
Modern oxazole synthesis has moved beyond classical condensation reactions, with transition metal catalysis and photocatalysis offering milder reaction conditions, broader substrate scope, and improved efficiency. This guide will focus on a direct comparison of four major catalytic manifolds: gold, copper, palladium, and visible-light photocatalysis.
Core Performance Metrics at a Glance
| Catalyst System | Typical Starting Materials | Key Advantages | Common Limitations | Yield Range (%) |
| Gold Catalysis | N-Propargylamides, Alkynes & Nitriles | Mild reaction conditions, high functional group tolerance, excellent regioselectivity. | Cost of the catalyst, sensitivity to certain functional groups (e.g., unprotected thiols). | 60-95% |
| Copper Catalysis | Enamides, α-Amino Acids & Alkynes | Low cost, readily available catalysts, good for oxidative cyclizations. | Often requires an external oxidant, can have moderate regioselectivity. | 50-90% |
| Palladium Catalysis | Oxazoles & Aryl Halides, Amides & Ketones | Excellent for C-H functionalization and cross-coupling reactions, high regioselectivity. | Catalyst cost, potential for palladium contamination in the final product. | 70-95% |
| Photocatalysis | α-Bromoketones & Benzylamines | Extremely mild conditions (room temperature, visible light), high functional group tolerance, green chemistry approach. | Requires a photocatalyst and a light source, can be sensitive to oxygen. | 65-95%[1][2][3][4] |
Deep Dive into Catalytic Systems
Gold Catalysis: The Power of π-Acidity
Gold catalysts, particularly Au(I) and Au(III) species, have emerged as powerful tools for the synthesis of oxazoles, primarily through the cyclization of N-propargylamides. The high π-acidity of gold catalysts allows for the efficient activation of the alkyne moiety, triggering an intramolecular nucleophilic attack by the amide oxygen.
Mechanism of Gold-Catalyzed Oxazole Synthesis from N-Propargylamides:
The catalytic cycle is initiated by the coordination of the gold catalyst to the alkyne of the N-propargylamide (A) . This activation facilitates a 5-exo-dig cyclization, where the amide oxygen attacks the activated alkyne to form a vinyl-gold intermediate (B) . Subsequent protonolysis of the carbon-gold bond releases the oxazole product (C) and regenerates the active gold catalyst.[5]
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A Comparative Guide to the Reproducible Synthesis of 2-(2-Methylbenzoyl)oxazole
In the landscape of pharmaceutical development and materials science, the oxazole moiety stands as a cornerstone scaffold, prized for its diverse biological activities and versatile chemical properties.[1][2][3] The synthesis of specific derivatives, such as 2-(2-Methylbenzoyl)oxazole, presents unique challenges and demands robust, reproducible synthetic protocols. This guide provides an in-depth comparison of established and modern synthetic routes, offering field-proven insights into methodological choices, reproducibility, and scalability. Each protocol is presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the synthesis but also troubleshoot and adapt it to their specific needs.
Introduction to Oxazole Synthesis
Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.[2] Their synthesis has been a subject of extensive research, leading to a variety of methods.[1][2][3][4] Classical methods such as the Robinson-Gabriel synthesis and the Fischer oxazole synthesis have been foundational.[1][2] More contemporary approaches, including the Van Leusen synthesis and metal-catalyzed reactions, offer alternative pathways with distinct advantages.[1][2][5][6] This guide will focus on the most relevant and reproducible methods for the synthesis of 2-aroyloxazoles, with 2-(2-Methylbenzoyl)oxazole as our target molecule.
Method 1: The Dakin-West Reaction Pathway
The Dakin-West reaction is a classical method that converts an α-amino acid into a corresponding α-acetamido ketone using an acid anhydride and a base, typically pyridine.[7][8] This reaction can be adapted for oxazole synthesis, where the intermediate keto-amide undergoes cyclodehydration.[9][10]
Mechanistic Insight
The reaction begins with the acylation of the amino acid, followed by cyclization to an oxazolone intermediate.[7] This intermediate is key, as its deprotonation and subsequent acylation, followed by ring-opening and decarboxylation, lead to the desired keto-amide. The final step is a cyclodehydration to form the oxazole ring. The choice of dehydrating agent is critical for the efficiency of this final step.
Experimental Protocol: Dakin-West Synthesis of 2-(2-Methylbenzoyl)oxazole
Step 1: Synthesis of the α-(2-Methylbenzoyl)amino Ketone
-
To a solution of a suitable α-amino acid (e.g., glycine, 1.0 eq) in pyridine (5 mL per gram of amino acid), add 2-methylbenzoyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Add acetic anhydride (3.0 eq) and heat the reaction mixture to 90-100 °C for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and pour it into ice-water.
-
Extract the product with ethyl acetate, wash the organic layer with dilute HCl and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude α-(2-Methylbenzoyl)amino ketone.
Step 2: Cyclodehydration to form 2-(2-Methylbenzoyl)oxazole
-
Dissolve the crude keto-amide from Step 1 in a suitable solvent such as DMF.
-
Add a dehydrating agent. Common choices include phosphorus oxychloride (POCl₃) or sulfuric acid in acetic anhydride.[9]
-
Heat the reaction mixture to 90 °C for 30 minutes.[9]
-
Cool the reaction and carefully quench with a saturated sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent, dry, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Reproducibility and Troubleshooting
A known challenge with the Dakin-West reaction is the potential for side reactions and byproduct formation, which can complicate purification and lower yields.[11] The cyclodehydration step is particularly sensitive to reaction conditions. Incomplete dehydration or degradation of the starting material can occur if the temperature and reaction time are not carefully controlled. The choice of dehydrating agent can also significantly impact the outcome. For instance, while POCl₃ is effective, it is highly reactive and requires careful handling.
Method 2: Synthesis from α-Diazoketones and Nitriles
A more modern and often higher-yielding approach involves the reaction of α-diazoketones with nitriles, frequently catalyzed by a transition metal such as copper or gold.[12] This method offers a direct route to 2,4-disubstituted oxazoles.[13][14]
Mechanistic Rationale
The reaction is believed to proceed through the formation of a metal carbene from the α-diazoketone. This electrophilic species is then intercepted by the nitrile nitrogen, leading to a zwitterionic intermediate that cyclizes to form the oxazole ring.[12] The choice of catalyst and solvent can influence the efficiency and regioselectivity of the reaction.
Experimental Protocol: Synthesis from an α-Diazoketone
Step 1: Preparation of the α-Diazoketone
-
α-Diazoketones can be synthesized from the corresponding carboxylic acid via the acid chloride, followed by reaction with diazomethane or a safer alternative like trimethylsilyldiazomethane.[15]
Step 2: Catalytic Cycloaddition
-
In a flame-dried flask under an inert atmosphere, dissolve the α-diazoketone (1.0 eq) and 2-methylbenzonitrile (1.5 eq) in a dry, non-protic solvent like 1,2-dichloroethane.
-
Add the catalyst, for example, a gold(I) complex or copper(II) triflate (1-5 mol%).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC).
-
Upon completion, filter the reaction mixture through a short pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Reproducibility and Optimization
This method generally offers good reproducibility and higher yields compared to the Dakin-West approach. However, the synthesis and handling of α-diazoketones require caution due to their potential instability. The catalyst's activity can be sensitive to impurities, so using high-purity reagents and dry solvents is crucial. The nitrile is often used in excess to drive the reaction to completion.
Comparative Analysis
| Parameter | Dakin-West Reaction | α-Diazoketone Method |
| Starting Materials | α-Amino acids, acid chlorides | Carboxylic acids, nitriles |
| Reagents | Acetic anhydride, pyridine, POCl₃ | Diazomethane source, metal catalyst |
| Reaction Conditions | High temperatures (90-100 °C) | Mild to moderate temperatures |
| Typical Yields | Moderate to good | Good to excellent |
| Reproducibility | Moderate; sensitive to conditions | High, with pure reagents |
| Safety Concerns | Use of pyridine and POCl₃ | Handling of diazoketones |
| Scalability | Can be challenging due to side reactions | Generally more scalable |
Visualization of Synthetic Workflows
Dakin-West Reaction Workflow
Caption: Workflow for the α-diazoketone-based synthesis of 2-(2-Methylbenzoyl)oxazole.
Conclusion and Recommendations
For researchers prioritizing reproducibility and yield, the α-diazoketone method is generally the superior choice for the synthesis of 2-(2-Methylbenzoyl)oxazole. While it involves the preparation of a potentially hazardous intermediate, the milder reaction conditions and cleaner reaction profiles often lead to more consistent results and easier purification.
The Dakin-West reaction , while classic, can be more challenging to reproduce consistently due to the harsh conditions and potential for byproduct formation. [11]However, it may be a viable option if the starting materials are readily available and if the subsequent purification challenges can be effectively managed.
Ultimately, the choice of synthetic route will depend on the specific resources, expertise, and scalability requirements of the research team. This guide provides the foundational knowledge and practical protocols to make an informed decision and to execute the synthesis of 2-(2-Methylbenzoyl)oxazole with a high degree of confidence and reproducibility.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(2-Methylbenzoyl)oxazole
Hazard Identification and Risk Assessment: An Expert's Perspective
Before any disposal protocol is initiated, a comprehensive understanding of the potential hazards associated with 2-(2-Methylbenzoyl)oxazole is paramount. Based on data from related compounds such as 2-methylbenzoxazole, this chemical should be treated as hazardous.[1][2] Key potential hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
Given these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be performed in a well-ventilated area or under a chemical fume hood.[1][3][4]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 2-(2-Methylbenzoyl)oxazole is a multi-step process that ensures the safety of laboratory personnel and minimizes environmental impact. This workflow is designed to be a self-validating system, with checks and balances at each stage.
Step 1: Waste Characterization
The first crucial step is to determine if the waste is classified as hazardous under local, regional, and national regulations.[4] Given the likely properties of 2-(2-Methylbenzoyl)oxazole, it should be managed as a hazardous waste.
Step 2: Segregation of Waste
Proper segregation is critical to prevent dangerous chemical reactions.[5] 2-(2-Methylbenzoyl)oxazole waste should be collected separately from other waste streams, particularly incompatible materials such as strong oxidizing agents.[1]
Step 3: Container Selection and Management
Choosing the correct waste container is essential for safe storage and transport.[6][7][8]
-
Container Material: Use a container that is chemically compatible with 2-(2-Methylbenzoyl)oxazole. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers if there is any potential for corrosive properties.[6][7]
-
Container Integrity: Ensure the container is in good condition, with no leaks or cracks, and has a tightly sealing lid.[7][8]
-
Filling: Do not overfill the container; leave at least 10% headspace to allow for expansion.[8] Keep the container closed except when adding waste.[7][9]
Step 4: Labeling
Accurate and clear labeling is a regulatory requirement and a critical safety measure.[9][10] The hazardous waste label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "2-(2-Methylbenzoyl)oxazole"
-
The specific hazard characteristics (e.g., "Toxic," "Irritant," "Combustible")
-
The date accumulation started
-
The name and contact information of the generating laboratory or researcher
Step 5: Storage
Store the labeled waste container in a designated satellite accumulation area that is close to the point of generation and under the control of laboratory personnel.[6][8] This area should be well-ventilated, away from sources of ignition, and have secondary containment to capture any potential leaks.[5]
Step 6: Professional Disposal
Hazardous chemical waste must be disposed of through a licensed professional waste disposal service.[3] These companies are equipped to handle, transport, and dispose of hazardous materials in accordance with all applicable regulations. Your institution's Environmental Health and Safety (EHS) office can provide guidance on selecting and contacting an approved vendor.[7][11]
Emergency Procedures: Preparedness is Key
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[4] Collect the contaminated material into a suitable container for hazardous waste disposal.[3] For larger spills, evacuate the area and contact your institution's EHS or emergency response team.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][12] Remove contaminated clothing.[12] Seek medical attention if irritation persists.[3][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.[1][3]
-
Inhalation: Move the individual to fresh air.[1][3] If not breathing, give artificial respiration. Seek medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][3] Seek immediate medical attention.[1][3]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Storage Time Limit | Varies by generator status; up to 90 days for Large Quantity Generators. | [6][13] |
| Container Headspace | Minimum 10% | [8] |
| Flammable Liquid Storage (General) | Up to 60 gallons in an approved cabinet. | [5] |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of 2-(2-Methylbenzoyl)oxazole.
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Safety Data Sheet 2-Mercaptobenzothiazole. (2022, March 1). Redox. [Link]
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EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (2019). American Society of Health-System Pharmacists (ASHP). [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. [Link]
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Guidelines for the Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. (1999). World Health Organization. [Link]
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Understanding OSHA Chemical Storage Requirements. PolyStar Containment. [Link]
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Comprehensive Safety and Handling Guide for 2-(2-Methylbenzoyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and operational directives for the handling of 2-(2-Methylbenzoyl)oxazole. As a Senior Application Scientist, this document is structured to impart not just procedural steps but a foundational understanding of the causality behind these recommendations, ensuring a culture of safety and scientific integrity in your laboratory.
Hazard Analysis and Risk Assessment
-
Dermal and Eye Irritation: Causes skin irritation and serious eye irritation or damage.[2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[3][4]
-
Flammability: Some related compounds are combustible liquids.[3]
Therefore, all handling procedures must be designed to mitigate these potential risks through appropriate engineering controls, personal protective equipment, and safe work practices.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to minimize exposure. The following table outlines the recommended PPE for various laboratory operations involving 2-(2-Methylbenzoyl)oxazole.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations | Safety glasses with side shields or goggles, lab coat, nitrile gloves, closed-toe shoes. | For handling small quantities in a well-ventilated area or a chemical fume hood.[5] |
| Operations with Splash or Aerosol Potential | Chemical splash goggles, face shield, chemical-resistant apron or coveralls over a lab coat, double-gloving (nitrile). | Recommended when there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes.[5][6] |
| Emergency Situations (e.g., Spills) | Full-face respirator with appropriate cartridges (e.g., Type ABEK), chemical-resistant suit, heavy-duty chemical-resistant gloves. | For responding to spills or uncontrolled releases of the compound.[5] |
Causality Behind PPE Choices:
-
Eye and Face Protection: The oxazole moiety and related aromatic structures can cause severe eye irritation or damage.[2][4] Safety glasses with side shields are the minimum requirement. However, for any procedure with a splash potential, chemical splash goggles and a face shield are essential to protect the entire face.[6]
-
Skin Protection: Chemical-resistant gloves, such as nitrile, provide a barrier against skin contact which can cause irritation.[1][7] A lab coat should always be worn to protect against incidental contact.[8] For larger quantities or splash risks, a chemical-resistant apron adds another layer of protection.
-
Respiratory Protection: Handling the solid compound may generate dust, and heating it can create vapors, both of which may cause respiratory irritation.[4][9] Therefore, working in a certified chemical fume hood is crucial to minimize inhalation exposure.[8][10] In the case of a large spill or inadequate ventilation, a respirator is necessary.
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a systematic workflow is paramount for ensuring safety and experimental reproducibility.
Preparation:
-
Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety information for similar compounds.[8]
-
Ensure Proper Ventilation: Verify that the chemical fume hood is functioning correctly.[10][11]
-
Gather Materials: Assemble all necessary equipment, including PPE, spill containment materials, and waste containers, within the fume hood to minimize movement of the hazardous material.
-
Don PPE: Put on the appropriate level of PPE as determined by your risk assessment.[1]
Handling and Use:
-
Weighing and Transferring: Conduct all weighing and transferring of the solid compound within the fume hood to contain any dust. Use a spatula or other appropriate tools to avoid direct contact.
-
In Solution: When working with the compound in solution, be mindful of the solvent's hazards in addition to those of the solute. Always add reagents slowly to control reaction rates and prevent splashing.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames, especially if flammable solvents are in use.[3]
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash your hands thoroughly with soap and water, even after wearing gloves.[7][12]
Visualizing Your PPE Decision-Making Process:
Caption: Decision workflow for selecting appropriate PPE.
Spill and Emergency Procedures
Preparedness is key to effectively managing unexpected events.
Minor Spill (Contained within a fume hood):
-
Alert Colleagues: Inform others in the immediate area.
-
Containment: Use a spill kit with appropriate absorbent material to contain the spill.
-
Cleanup: Wearing appropriate PPE (at a minimum, double gloves, lab coat, and safety goggles), carefully clean up the spill.
-
Disposal: Place all contaminated materials in a labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
Major Spill (Outside of a fume hood):
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: If safe to do so, close the doors to the affected area to contain vapors.
-
Call for Help: Contact your institution's emergency response team.
-
Do Not Attempt to Clean: Only trained personnel with the appropriate emergency PPE should handle large spills.[12]
Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Segregation: Do not mix 2-(2-Methylbenzoyl)oxazole waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.
-
Containerization: Collect all waste (including contaminated consumables like gloves and paper towels) in a clearly labeled, sealed, and chemically compatible container.[12]
-
Storage: Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal. Never dispose of this chemical down the drain.[12]
By integrating these safety and handling protocols into your daily laboratory operations, you foster a secure research environment and uphold the principles of scientific excellence.
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PubChem. (n.d.). 2-Methylbenzoxazole. National Center for Biotechnology Information. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
